5-Methyl-2'-o-methylcytidine
Description
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRVGAACYEOQI-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595381 | |
| Record name | 5-Methyl-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113886-70-7 | |
| Record name | 5-Methyl-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of 5-Methyl-2'-O-methylcytidine: A Technical Overview for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2'-O-methylcytidine (m5Cm) is a doubly modified ribonucleoside, characterized by a methyl group at the C5 position of the cytosine base and another at the 2'-hydroxyl group of the ribose sugar. While research on the individual modifications, 5-methylcytosine (m5C) and 2'-O-methylation (Nm), is extensive, studies specifically addressing the combined biological role of m5Cm are nascent. This technical guide synthesizes the current understanding of m5Cm, drawing inferences from the known functions of its constituent modifications. We will explore its presence in archaeal tRNA, its potential role in viral infections and the host immune response, and its impact on RNA stability and function. This document provides a comprehensive overview of the enzymatic machinery, proposed biological pathways, and detailed experimental protocols for the detection and analysis of this unique RNA modification.
Introduction to this compound (m5Cm)
RNA modifications, exceeding 170 known types, are critical regulators of gene expression and cellular function.[1] Among these, 5-methylcytosine (m5C) and 2'-O-methylation are prevalent and functionally significant. The dual modification resulting in this compound (m5Cm) has been identified in the transfer RNA (tRNA) of extremophilic archaea, suggesting a role in stabilizing RNA structure under harsh environmental conditions.[2] The presence of both a base and a sugar modification on the same nucleoside points towards a synergistic role in fine-tuning RNA function.
The 5-methylation of cytosine is known to influence RNA stability, translation, and the innate immune response to viral RNA.[3][4] Concurrently, 2'-O-methylation of the ribose moiety is a well-established mechanism to protect RNA from nuclease degradation and hydrolysis, thereby increasing its half-life.[5] It is therefore hypothesized that m5Cm acts as a "super-stabilizer" of RNA, while also potentially modulating specific biological pathways.
Enzymatic Regulation of m5Cm Formation
The biosynthesis of m5Cm is thought to be a two-step process, involving the separate enzymatic addition of the two methyl groups.
-
5-Methylation of Cytosine: The formation of m5C in RNA is primarily catalyzed by the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases and the DNA methyltransferase homolog TRDMT1 (also known as DNMT2).[6] These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor.
-
2'-O-Methylation of Cytidine: In archaea, the 2'-O-methylation of cytidine at position 56 (Cm56) in the T-loop of tRNA is catalyzed by the enzyme aTrm56 , a SAM-dependent methyltransferase.[3][7] It is plausible that a similar enzyme is responsible for the 2'-O-methylation step in the formation of m5Cm.
The precise order and interplay of these enzymatic activities in generating m5Cm are yet to be fully elucidated.
Biological Roles and Functional Implications
While direct experimental evidence for the specific functions of m5Cm is limited, its biological roles can be inferred from the known effects of m5C and 2'-O-methylation.
Role in Archaea and Structural Stability of tRNA
The discovery of m5Cm in the tRNA of hyperthermophilic archaea, such as Thermococcus kodakarensis, points to a crucial role in the structural integrity and stability of tRNA at high temperatures.[2] The T-loop of tRNA, where Cm56 is found, is critical for the proper folding and function of the molecule. The combined presence of 5-methylation and 2'-O-methylation likely enhances the rigidity of the nucleoside and protects the phosphodiester backbone from heat-induced hydrolysis, ensuring accurate protein synthesis in extreme environments.
Involvement in Viral Infection and Innate Immunity
RNA modifications play a pivotal role in the interplay between viruses and their hosts. The methylation status of viral and host RNA can significantly impact the host's innate immune response.
Depletion of the m5C methyltransferase NSUN2 has been shown to enhance the type I interferon (IFN) response to viral infection, leading to the inhibition of viral replication.[3] This suggests that m5C on cellular or viral RNA can act as a mechanism to dampen the innate immune system. Conversely, the incorporation of m5C into self-amplifying RNA (saRNA) vaccines has been demonstrated to attenuate the type I IFN response, thereby reducing vaccine-associated adverse effects while maintaining strong immunogenicity.[1][8]
Given that 2'-O-methylation is also a known mechanism for viral RNA to evade host immune surveillance, it is highly probable that m5Cm in viral RNA acts as a potent suppressor of the innate immune response.
The proposed mechanism involves the recognition of viral RNA by cytosolic pattern recognition receptors (PRRs) like RIG-I. Unmodified single-stranded viral RNA is a potent trigger of the RIG-I signaling pathway, leading to the production of type I interferons. It is hypothesized that m5C, and by extension m5Cm, on viral RNA may alter its conformation or interfere with its binding to RIG-I, thus preventing the activation of the downstream antiviral cascade.
Quantitative Analysis of this compound
While specific quantitative data for m5Cm is scarce, the following table summarizes the known quantitative effects of its constituent modifications on various biological parameters. This data provides a basis for estimating the potential impact of m5Cm.
| Modification | RNA Type | Organism/System | Observed Effect | Fold Change/Percentage | Reference |
| m5C | mRNA | Human A549 cells | Depletion of NSUN2 enhances Type I IFN response | Significant increase in IFN-β mRNA | [3] |
| m5C | saRNA | In vivo (mice) | Incorporation into saRNA vaccine reduces adverse effects | Attenuated Type I IFN induction | [1] |
| 2'-O-methylation | RNA | General | Increased resistance to nuclease degradation | Varies with nuclease and sequence context | [5] |
| 2'-O-methylation | RNA | General | Increased melting temperature (Tm) of RNA duplexes | Varies with sequence context | [9] |
Detailed Experimental Protocols
The detection and quantification of m5Cm require sensitive and specific analytical techniques. The following are detailed protocols for key experimental approaches.
Protocol for RNA Bisulfite Sequencing (BS-Seq) for m5C Detection
This method allows for the single-nucleotide resolution mapping of m5C. It relies on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while 5-methylcytosine remains unchanged.
References
- 1. tRNA Modification Profiles and Codon-Decoding Strategies in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 6. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Transcriptional Modifications of Conserved Nucleotides in the T-Loop of tRNA: A Tale of Functional Convergent Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Emergence of a Novel RNA Modification: A Technical Guide to 5-Methyl-2'-O-methylcytidine and its Derivatives
For Immediate Release
[City, State] – [Date] – The intricate world of epitranscriptomics continues to expand with the discovery and ongoing characterization of novel RNA modifications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-methyl-2'-O-methylcytidine (m5C2'-OMe) and its closely related derivatives, modifications that are reshaping our understanding of RNA's regulatory landscape.
Introduction: Beyond the Canonical Bases
For decades, the functional repertoire of RNA was thought to be primarily dictated by its four canonical bases. However, it is now unequivocally clear that a vast array of post-transcriptional modifications adds a critical layer of regulatory complexity. Among these, 5-methylcytidine (m5C) has been a long-known modification, but recent advancements have unveiled a cascade of its derivatives, including 5-hydroxymethylcytidine (hm5C) and the doubly modified 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm), a direct metabolite of m5C.[1][2][3] This guide delves into the discovery, characterization, and functional implications of these modifications, with a particular focus on the interplay between C5 methylation and 2'-O-methylation of cytidine in RNA.
Discovery and Characterization
The journey to understanding these complex modifications began with investigations into the metabolic fate of m5C in RNA. Using stable isotope labeling and high-resolution liquid chromatography-mass spectrometry (LC-MS/HRMS), researchers have been able to trace the oxidative processing of m5C.[1][3][4] This led to the identification of hm5C as a direct oxidative metabolite.[1][2][3]
Further investigation into the stability of hm5C in human cells led to the discovery of a second, more stable oxidative metabolite: 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm).[1][2][3] This finding was significant as it revealed a previously unknown derivative of m5C and highlighted the dynamic nature of RNA modifications.
The "Writers," "Readers," and "Erasers" of m5C
The regulation of m5C and its derivatives is a dynamic process governed by a trio of protein families:
-
"Writers" (Methyltransferases): The primary enzymes responsible for depositing the m5C mark on RNA are members of the NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog 2 (DNMT2).[5] These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5th carbon of a cytosine residue.[5]
-
"Readers" (Binding Proteins): Specific proteins recognize and bind to m5C-modified RNA, translating the epigenetic mark into a functional outcome. For example, the YBX1 protein has been identified as a "reader" that recognizes m5C-modified mRNA and mediates its stability.[6]
-
"Erasers" (Demethylases): The Ten-Eleven Translocation (TET) family of dioxygenases act as "erasers" by oxidizing m5C to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5] Interestingly, the formation of hm5Cm has been shown to be independent of TET enzymes, suggesting the involvement of other enzymatic pathways.[1][2][3] The enzyme ALKBH1 has been identified as a dioxygenase that can oxidize m5C to hm5C and f5C in various RNA substrates.[7]
Quantitative Data Summary
The abundance of these modifications varies across different organisms and RNA types. The following table summarizes key quantitative findings from mass spectrometry-based analyses.
| Modification | Organism/Cell Line | RNA Type | Abundance (ppm or % of total C) | Reference |
| m5C | HeLa cells | mRNA | ~0.02–0.09% | [8] |
| hm5C | A. thaliana | Total RNA | 130 ppm | [1] |
| hm5C | C. elegans | Total RNA | <10 ppm | [1] |
| hm5Cm | D. melanogaster | Total RNA | Detectable | [1] |
| hm5C | TET wild type mouse embryonic stem cells | Total RNA | Detectable | [1] |
| hm5Cm | TET triple knockout (TKO) mouse embryonic stem cells | Total RNA | Equal to wild type | [1] |
Experimental Protocols
The detection and characterization of this compound and its derivatives require a combination of sophisticated techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the global quantification of RNA modifications.
Protocol for LC-MS/MS Analysis of RNA Modifications:
-
RNA Isolation and Purification: Isolate total RNA from cells or tissues using standard protocols (e.g., TRIzol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column. A gradient of solvents (e.g., ammonium acetate and acetonitrile) is typically used for optimal separation.
-
MS/MS Detection: The eluting nucleosides are introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and specific parent-to-product ion transitions are monitored for each modification of interest using multiple reaction monitoring (MRM).
-
Quantification: Generate standard curves using known amounts of synthesized nucleoside standards for absolute quantification. Isotope-labeled internal standards are often used to correct for variations in sample processing and instrument response.[9]
RNA Bisulfite Sequencing (BS-Seq)
BS-Seq is a high-throughput method for identifying m5C sites at single-nucleotide resolution.
Protocol for RNA Bisulfite Sequencing:
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (typically around 100-200 nucleotides).
-
Bisulfite Conversion: Treat the fragmented RNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the bisulfite-treated RNA into cDNA. The resulting cDNA is then amplified by PCR. During PCR, the uracil residues are replaced by thymine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Methylated cytosines are identified as positions where a cytosine is present in the sequencing reads, while unmethylated cytosines will be read as thymines.[10][11][12]
m5C RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)
m5C-RIP-Seq utilizes an antibody specific to m5C to enrich for RNA fragments containing this modification.
Protocol for m5C-RIP-Seq:
-
RNA Fragmentation: Fragment the total RNA into smaller pieces.
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m5C. The antibody-RNA complexes are then captured using magnetic beads.
-
RNA Elution and Library Preparation: Elute the enriched RNA fragments from the beads and prepare a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and align the reads to the transcriptome to identify regions enriched for m5C.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
Figure 1. Metabolic pathway from m5C to hm5Cm.
Figure 2. Workflow for LC-MS based quantification.
References
- 1. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 11. RNA 5mC Sequencing Service, RNA 5-Methylcytidine (m5C) Analysis | CD BioSciences [epigenhub.com]
- 12. researchgate.net [researchgate.net]
The Guardian Molecules: 5-Methyl-2'-o-methylcytidine's Crucial Role in Transfer RNA Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transfer RNA (tRNA) molecules are central to protein synthesis, and their stability is paramount for cellular function. Post-transcriptional modifications are key determinants of tRNA structure and stability, with 5-methyl-2'-o-methylcytidine (m5Cm) emerging as a significant contributor to the robustness of these essential molecules. This technical guide provides a comprehensive overview of the function of m5Cm in tRNA stability, detailing its biochemical impact, the enzymatic machinery involved, and its broader biological implications. Through a synthesis of current research, this document offers quantitative data on the stabilizing effects of the constituent modifications, detailed experimental protocols for investigating tRNA stability, and visual workflows to elucidate the underlying molecular processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of RNA modifications and their therapeutic potential.
Introduction: The Landscape of tRNA Modifications
Transfer RNAs are not merely linear transcripts of genetic information; they are intricately folded molecules adorned with a diverse array of over 100 distinct chemical modifications. These modifications, installed post-transcriptionally by a host of specialized enzymes, are critical for every aspect of tRNA biology, from folding and stability to aminoacylation and accurate decoding of messenger RNA (mRNA) on the ribosome. Among these modifications, methylation is one of the most prevalent and functionally significant.
This guide focuses on this compound (m5Cm), a doubly modified nucleotide that combines two key stabilizing modifications: methylation at the C5 position of the cytosine base (to form 5-methylcytidine, m5C) and methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methylation). While the individual contributions of m5C and 2'-O-methylation to RNA stability are well-documented, their synergistic effect in the form of m5Cm confers a heightened level of structural integrity to the tRNA molecule.
The presence of m5C enhances base stacking interactions and increases the hydrophobicity of the nucleobase, contributing to the thermal stability of the tRNA.[1] Concurrently, 2'-O-methylation provides a steric block to autolytic cleavage of the phosphodiester backbone, thereby protecting the tRNA from degradation.[2][3] The combination of these modifications in m5Cm results in a conformationally rigid and chemically robust nucleotide that significantly enhances the overall stability of the tRNA, particularly in organisms subjected to environmental stress such as high temperatures.[4]
The Enzymatic Pathway of this compound Formation
The biosynthesis of this compound is a two-step enzymatic process involving the sequential action of a methyltransferase and a 2'-O-methyltransferase. A key enzyme in the first step is a member of the NOP2/Sun RNA methyltransferase (NSUN) family. For instance, in human mitochondria, NSUN3 is responsible for methylating cytosine at position 34 (C34) of mitochondrial tRNA-Met, forming m5C34.[5] This initial modification is then a substrate for a 2'-O-methyltransferase, which adds a methyl group to the ribose sugar.
Quantitative Data on tRNA Stability
While direct quantitative data comparing the stability of tRNAs with and without the combined this compound (m5Cm) modification is limited in the literature, the individual contributions of 5-methylcytidine (m5C) and 2'-O-methylation (Nm) to tRNA thermostability are well-established. The following tables summarize representative data from various studies, illustrating the increase in melting temperature (Tm) conferred by these modifications. The combined effect of both modifications is expected to be at least additive, if not synergistic, resulting in a significant enhancement of tRNA stability.
Table 1: Effect of 5-Methylcytidine (m5C) on tRNA Melting Temperature (Tm)
| tRNA Species | Modification Position | Change in Tm (°C) vs. Unmodified | Reference |
| Yeast tRNAPhe anticodon stem-loop | C40 | +2.5 | |
| E. coli tRNASer | C48 | +1.8 | [6] |
| Thermophile tRNAs | Multiple | General increase | [4] |
Table 2: Effect of 2'-O-Methylation (Nm) on tRNA Melting Temperature (Tm)
| tRNA Species | Modification | Change in Tm (°C) vs. Unmodified | Reference |
| E. coli tRNASer | Gm18 | +1.5 | [6] |
| Thermus thermophilus tRNA | Gm18 | Part of a network increasing Tm by ~10°C | [7] |
| General RNA duplexes | Per Nm | ~+0.5 | [8] |
Experimental Protocols
Investigating the role of this compound in tRNA stability requires a combination of techniques to produce modified tRNA, assess its structural integrity, and measure its susceptibility to degradation.
In Vitro Preparation of Modified tRNA
The generation of tRNA with a specific modification like m5Cm for in vitro studies can be achieved through a combination of in vitro transcription and enzymatic modification.
Protocol 4.1.1: In Vitro Transcription of tRNA
-
Template Preparation: A DNA template containing the T7 RNA polymerase promoter followed by the tRNA sequence is prepared by PCR or synthesized as a DNA oligonucleotide.[9]
-
Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of the four standard NTPs (ATP, GTP, CTP, UTP).
-
Purification: The transcribed tRNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE). The tRNA band is excised, and the RNA is eluted from the gel.[10][11]
-
Refolding: The purified tRNA is refolded into its correct tertiary structure by heating and slow cooling in the presence of magnesium ions.[11]
Protocol 4.1.2: Enzymatic Introduction of m5Cm
-
5-Methylation: The purified, unmodified tRNA is incubated with the appropriate NSUN methyltransferase (e.g., recombinant NSUN3) in the presence of the methyl donor S-adenosyl methionine (SAM).
-
Purification: The m5C-modified tRNA is repurified to remove the enzyme and excess SAM.
-
2'-O-Methylation: The m5C-modified tRNA is then incubated with a suitable 2'-O-methyltransferase and SAM.
-
Final Purification: The final m5Cm-modified tRNA is purified and stored for subsequent stability assays.
Thermal Denaturation Assay (Melting Curve Analysis)
This assay measures the melting temperature (Tm) of the tRNA, which is the temperature at which half of the tRNA molecules are unfolded. An increase in Tm indicates greater thermal stability.
Protocol 4.2.1: UV-Vis Spectrophotometry
-
Sample Preparation: Purified tRNA (unmodified and m5Cm-modified) is diluted in a buffer containing a physiological concentration of salts (e.g., 100 mM NaCl) and MgCl2 (e.g., 1 mM).
-
Measurement: The absorbance of the tRNA solution at 260 nm is monitored as the temperature is slowly increased (e.g., 1°C/minute) in a spectrophotometer equipped with a temperature controller.
-
Data Analysis: The absorbance values are plotted against temperature. The Tm is determined as the midpoint of the transition from the folded to the unfolded state.[10]
Protocol 4.2.2: SYBR Green-based qPCR Assay
-
Reaction Setup: A reaction mixture is prepared containing the tRNA, a reverse primer specific to a stem region of the tRNA, and a fluorescent dye that binds to double-stranded nucleic acids, such as SYBR Green.
-
Melting Curve Program: The reaction is subjected to a melting curve program in a real-time PCR instrument, where the temperature is gradually increased and fluorescence is measured at each step.
-
Data Analysis: The negative derivative of fluorescence with respect to temperature (-dF/dT) is plotted against temperature. The peak of this curve corresponds to the Tm.
In Vitro Degradation Assay
This assay assesses the resistance of the tRNA to enzymatic degradation.
Protocol 4.3.1: Nuclease Degradation Assay
-
Reaction Setup: Unmodified and m5Cm-modified tRNAs are incubated with a nuclease (e.g., RNase A or a cellular extract) at a specific temperature and for various time points.
-
Quenching: The reactions are stopped at each time point by adding a quenching buffer (e.g., containing a strong denaturant like urea).
-
Analysis by Northern Blotting:
-
The RNA from each time point is separated by denaturing PAGE.
-
The RNA is transferred to a nylon membrane.
-
The membrane is hybridized with a labeled oligonucleotide probe complementary to the tRNA of interest.[6][12]
-
The amount of intact tRNA at each time point is quantified by phosphorimaging or chemiluminescence.
-
-
Data Analysis: The percentage of intact tRNA is plotted against time, and the degradation rate constant or half-life is calculated.[6]
Broader Implications and Future Directions
The stability of tRNA is not merely a matter of structural integrity; it has profound implications for cellular health and disease. Hypomodified tRNAs are often targeted for degradation, leading to a reduction in the available pool of tRNAs for protein synthesis.[13] This can result in translational stress and has been linked to various human diseases, including neurological disorders and cancer.[5][14]
The enzymes responsible for tRNA modifications, such as the NSUN family, are emerging as potential therapeutic targets. Modulating the activity of these enzymes could provide a novel approach to controlling protein synthesis in disease states. For example, inhibiting a tRNA methyltransferase could selectively destabilize specific tRNAs, leading to a reduction in the translation of proteins that are overexpressed in a particular cancer.
Future research in this area should focus on:
-
Quantitative analysis of m5Cm: Developing methods to precisely quantify the impact of the combined m5Cm modification on the stability of various tRNA isoacceptors.
-
Identification of m5Cm machinery: Elucidating the full complement of enzymes responsible for installing and potentially removing m5Cm in different cellular compartments and organisms.
-
Functional consequences of m5Cm: Investigating the role of m5Cm in regulating specific translational programs in response to cellular stress and during development.
-
Therapeutic targeting: Designing and screening for small molecule inhibitors or activators of m5Cm-modifying enzymes for therapeutic applications.
Conclusion
This compound is a powerful stabilizing modification that plays a critical role in maintaining the structural and functional integrity of transfer RNA. By combining the stabilizing effects of 5-methylation and 2'-O-methylation, m5Cm provides a robust mechanism for protecting tRNA from degradation and ensuring efficient and accurate protein synthesis. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore the fascinating world of tRNA modifications and their profound impact on biology and medicine. As our understanding of the epitranscriptome deepens, the significance of modifications like m5Cm in health and disease will undoubtedly continue to grow, opening up new avenues for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation (Journal Article) | OSTI.GOV [osti.gov]
- 4. Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological roles of RNA m5C modification and its implications in Cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The enzymatic basis of 5-Methyl-2'-o-methylcytidine formation
An In-Depth Technical Guide on the Enzymatic Basis of 5-Methyl-2'-O-methylcytidine (m5C2'Om) Formation
Executive Summary
Post-transcriptional RNA modifications are critical regulators of gene expression, influencing RNA stability, translation, and function. Among the over 170 known modifications, those involving methylation are particularly prominent. This guide details the enzymatic basis for the formation of this compound (m⁵Cm), a dually modified ribonucleoside found in transfer RNA (tRNA). The formation of m⁵Cm is not catalyzed by a single enzyme but occurs through a sequential, two-step enzymatic pathway involving two distinct classes of methyltransferases. Initially, a 5-methylcytidine (m⁵C) methyltransferase installs a methyl group onto the C5 position of the cytosine base. Subsequently, a 2'-O-methyltransferase adds a methyl group to the 2'-hydroxyl of the ribose sugar. This document elucidates the key enzymes involved, presents quantitative data on their substrate specificity, details relevant experimental protocols, and provides visual diagrams of the biosynthetic and experimental workflows.
The Enzymatic Machinery of m⁵Cm Formation
The biosynthesis of this compound is a hierarchical process requiring the coordinated action of at least two enzymes. The substrate for this modification is typically a cytosine residue within a tRNA molecule, often at the wobble position (position 34) of the anticodon loop.
Step 1: C5-Methylation by NSUN Family Methyltransferases
The initial modification is the methylation of the cytosine base at the fifth carbon position to form 5-methylcytidine (m⁵C). This reaction is primarily catalyzed by members of the NOL1/NOP2/SUN domain (NSUN) family of RNA methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]
-
NSUN2: This is the most well-characterized m⁵C methyltransferase in humans, responsible for methylating numerous cytoplasmic tRNAs at multiple positions (e.g., C34, C48, C49, C50).[1][3][4] It also targets other RNA species, including mRNA.[3] Loss of NSUN2 leads to a significant reduction in m⁵C levels in tRNA, affecting tRNA stability and processing.[1][5]
-
NSUN3: This enzyme is localized to the mitochondria and specifically methylates cytosine 34 of mitochondrial tRNAMet (mt-tRNAMet). This m⁵C modification is the first step in the biogenesis of 5-formylcytidine (f⁵C), which is essential for the correct decoding of the AUA codon.[6]
-
DNMT2 (TRDMT1): While primarily known as a DNA methyltransferase homolog, DNMT2 also methylates specific tRNAs (tRNAAsp, tRNAGly, and tRNAVal) at position C38.[7]
Step 2: 2'-O-Methylation by FTSJ1
Following C5-methylation, the 2'-hydroxyl group of the ribose is methylated to complete the formation of m⁵Cm. This reaction is catalyzed by a 2'-O-methyltransferase.
-
FTSJ1 (TRM7 Homolog): In humans, the enzyme FTSJ1 is the functional ortholog of the yeast tRNA methyltransferase Trm7.[8][9] FTSJ1 is responsible for the 2'-O-methylation of the wobble nucleotide (position 34) and position 32 in the anticodon loop of specific tRNAs, including tRNAPhe and tRNALeu.[10][11][12] Crucially, FTSJ1 has been shown to install a methyl group on the 2'-OH of C5-modified cytidines, such as 5-hydroxymethylcytidine (hm⁵C) and 5-formylcytidine (f⁵C), to produce hm⁵Cm and f⁵Cm, respectively.[6] This strongly indicates that FTSJ1 is the enzyme that catalyzes the conversion of m⁵C to m⁵Cm.
The overall biosynthetic pathway is therefore a sequential process, as depicted below.
Quantitative Data and Substrate Specificity
| Enzyme | Organism | RNA Substrate(s) | Target Position(s) | Reference(s) |
| NSUN2 | Human | Cytoplasmic tRNAs (e.g., tRNAGly, tRNALeu) | C34, C48, C49, C50 | [1][13] |
| Human | Various mRNAs | CDS, 3' UTR | [1] | |
| NSUN3 | Human | Mitochondrial tRNAMet | C34 | [6] |
| DNMT2 | Human | tRNAAsp, tRNAGly, tRNAVal | C38 | [7] |
| FTSJ1 | Human | tRNAPhe | Cm32, Gm34 | [11][12] |
| Human | tRNALeu(CAA) | Cm34 (following oxidation) | [6] | |
| Drosophila | tRNAPhe, tRNATrp, tRNALeu | C32, Wobble (34) | [8] |
Table 1: Summary of characterized substrates for key m⁵C and 2'-O-methyltransferases.
Experimental Protocols
The identification and characterization of the enzymes responsible for m⁵Cm formation rely on a combination of biochemical and molecular biology techniques. A generalized workflow for this process is illustrated below, followed by detailed protocols for key steps.
Protocol 1: Detection of m⁵Cm in RNA by LC-MS/MS
This protocol is used to identify and quantify modified nucleosides from total RNA.
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol or column-based purification method. Ensure high purity and integrity.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0). Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample at high speed (>12,000 x g) for 10 minutes to pellet enzymes. Transfer the supernatant containing the nucleosides for analysis.
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
Monitor for the specific mass transition of m⁵Cm (parent ion -> fragment ion, e.g., m/z 272.1 -> 140.1).
-
Quantify by comparing the peak area to a standard curve generated with a synthetic m⁵Cm standard.
-
Protocol 2: In Vitro tRNA Methyltransferase Assay
This assay reconstitutes the enzymatic reaction in vitro to confirm enzyme function. It can be performed using a radioactive or mass spectrometry readout.
-
Reagent Preparation:
-
Enzymes: Purify recombinant human NSUN2 and FTSJ1 proteins.
-
RNA Substrate: Prepare an in vitro transcript of a target tRNA (e.g., pre-tRNALeu(CAA)) using T7 RNA polymerase. Purify the transcript by denaturing PAGE.
-
Methyl Donor: S-adenosyl-L-methionine (SAM). For radioactive assays, use [³H-methyl]-SAM.
-
Reaction Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
-
Step 1 Reaction (C5-Methylation):
-
Combine 1 µg of tRNA transcript, 200 ng of purified NSUN2, and 160 µM SAM in 50 µL of reaction buffer.
-
Incubate at 37°C for 1 hour.
-
Purify the m⁵C-containing tRNA product using phenol:chloroform extraction and ethanol precipitation or a suitable RNA cleanup kit.
-
-
Step 2 Reaction (2'-O-Methylation):
-
Resuspend the purified product from Step 1.
-
Combine the m⁵C-tRNA, 200 ng of purified FTSJ1, and 160 µM SAM (or [³H-methyl]-SAM) in 50 µL of reaction buffer.
-
Incubate at 37°C for 1 hour.
-
-
Analysis:
-
Radioactive Method: Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
LC-MS/MS Method: Purify the final RNA product, digest it to nucleosides as described in Protocol 1, and analyze for the presence of m⁵Cm.
-
Biological Function and Significance
RNA modifications in the tRNA anticodon loop are crucial for translational fidelity and efficiency.
-
Structural Stability: Both C5-methylation and 2'-O-methylation contribute to the structural stability of the tRNA molecule. 2'-O-methylation, in particular, can protect the phosphodiester backbone from hydrolysis and helps maintain the rigid sugar pucker conformation needed for proper codon recognition.
-
Decoding Accuracy: Modifications at the wobble position (34) are critical for accurately decoding synonymous codons. The presence of m⁵Cm can influence the codon-anticodon interaction within the ribosome, preventing frameshifting and ensuring the correct amino acid is incorporated into the growing polypeptide chain.
-
Disease Relevance: Defects in tRNA modification pathways are linked to human diseases. For instance, mutations in the FTSJ1 gene are associated with non-syndromic X-linked intellectual disability, highlighting the importance of 2'-O-methylation for proper neurological function.[12] Similarly, dysregulation of NSUN2 has been implicated in various cancers.[4]
Conclusion and Future Directions
The formation of this compound is a prime example of the complex, sequential enzymatic pathways that generate the diverse epitranscriptomic landscape. The process is driven by the successive actions of an m⁵C methyltransferase (e.g., NSUN2) and a 2'-O-methyltransferase (FTSJ1), which together install a dual modification critical for tRNA structure and function. For researchers and drug development professionals, understanding this enzymatic basis is crucial. The methyltransferases involved represent potential therapeutic targets. Inhibitors of NSUN2 are being explored in oncology, and a deeper understanding of FTSJ1's role in neurological development may open new avenues for treating cognitive disorders. Future research should focus on elucidating the precise kinetic interplay between these enzymes, identifying the full range of tRNA substrates for m⁵Cm, and exploring how the m⁵Cm modification status is regulated in response to cellular stress and disease states.
References
- 1. Frontiers | The role of m5C methyltransferases in cardiovascular diseases [frontiersin.org]
- 2. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. NSUN2-mediated m5C methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tRNA 2'-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human tRNA m (5) C methyltransferase Misu is multisite-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Involving 5-Methyl-2'-O-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2'-O-methylcytidine (m5Cm) is a modified ribonucleoside found within transfer RNA (tRNA) and in cells challenged with viral pathogens. While its precise biological roles are still under active investigation, emerging evidence points towards its involvement in the modulation of the innate immune response. This technical guide provides a comprehensive overview of the known and putative cellular pathways involving m5Cm, with a particular focus on its biosynthesis, potential metabolic fate, and its inhibitory effects on Toll-like receptor 9 (TLR9) signaling. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated molecular pathways to facilitate further research and drug development efforts.
Introduction to this compound (m5Cm)
This compound is a doubly modified cytidine ribonucleoside, characterized by a methyl group at the 5th position of the cytosine base and a methyl group on the 2'-hydroxyl of the ribose sugar. It has been identified as a component of tRNA in certain archaea, such as Sulfolobus solfataricus.[1] More recently, its presence has been detected in human cells infected with viruses including Zika virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV-1), suggesting a potential role in the host-pathogen interface.[1] A key reported biological activity of m5Cm is its ability to inhibit the release of pro-inflammatory cytokines, specifically Interleukin-12 (IL-12) and Interleukin-6 (IL-6), that are induced by agonists of Toll-like receptor 9 (TLR9).[1]
Biosynthesis and Metabolism of this compound
The precise enzymatic machinery responsible for the biosynthesis of m5Cm in eukaryotes has not been fully elucidated. However, based on the known pathways for 5-methylcytidine (m5C) and 2'-O-methylation, a putative biosynthetic route can be proposed.
The formation of m5C in tRNA is catalyzed by members of the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases, such as NSUN2, and by DNA methyltransferase homolog 2 (DNMT2).[1][2] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor to add a methyl group to the C5 position of cytosine.[1]
2'-O-methylation is a common RNA modification catalyzed by a large family of 2'-O-methyltransferases, which in eukaryotes are often guided by C/D box small nucleolar RNAs (snoRNAs) to their target sites in ribosomal and small nuclear RNAs.[3] However, standalone enzymes like FTSJ1 are known to catalyze 2'-O-methylation in tRNA without a guide RNA.[3]
It is therefore plausible that m5Cm is synthesized through one of two potential pathways:
-
Sequential Methylation: A cytidine residue in RNA is first methylated at the C5 position by an m5C methyltransferase (e.g., NSUN2), followed by a 2'-O-methylation event catalyzed by a yet-to-be-identified 2'-O-methyltransferase.
-
Dual-Specificity Enzyme: A single enzyme may recognize cytidine and catalyze both methylation events, although this is considered less likely given the distinct nature of the two chemical modifications.
Recent research has also uncovered oxidative derivatives of methylated cytidines in RNA. Specifically, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) and 5-formyl-2'-O-methylcytidine (f5Cm) have been identified, with the enzyme ALKBH1 implicated in the oxidation of m5C to f5C.[2][4][5] This suggests that m5Cm may be part of a dynamic system of cytidine modifications, potentially being a substrate for oxidative demethylation pathways.
Putative Biosynthetic and Metabolic Pathway of m5Cm
Cellular Pathway: Inhibition of Toll-like Receptor 9 (TLR9) Signaling
The most well-defined biological activity of m5Cm to date is its inhibition of the TLR9 signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs, which are common in bacterial and viral DNA.[6][7] Activation of TLR9 triggers a signaling cascade that results in the production of pro-inflammatory cytokines. The canonical TLR9 signaling pathway proceeds as follows:
-
Ligand Recognition: Unmethylated CpG DNA binds to TLR9 within the endosome, inducing receptor dimerization.
-
MyD88 Recruitment: The dimerized TLR9 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8][9]
-
IRAK Kinase Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
-
TRAF6 Activation: The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6).
-
NF-κB and IRF7 Activation: This leads to the activation of downstream transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).
-
Cytokine Production: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, such as IL-12 and IL-6, and type I interferons.
This compound has been shown to inhibit the release of IL-12 and IL-6 induced by a TLR9 agonist.[1] The precise mechanism of this inhibition is not yet known. However, several potential points of intervention exist for a TLR9 antagonist:
-
Direct TLR9 Antagonism: m5Cm could act as a competitive antagonist, binding to the CpG recognition site on TLR9 and preventing the binding of agonist DNA.
-
Inhibition of TLR9 Dimerization: It might interfere with the conformational changes required for TLR9 dimerization upon ligand binding.
-
Disruption of Downstream Signaling: m5Cm could inhibit the recruitment or function of downstream signaling components, such as the MyD88 adaptor protein.
Given that other modified nucleosides and oligonucleotides can act as TLR9 antagonists, it is plausible that m5Cm functions as a direct antagonist of the receptor.[10]
Proposed Mechanism of m5Cm-mediated TLR9 Signaling Inhibition
Quantitative Data
The available quantitative data for the biological activity of this compound is currently limited. The primary reported value relates to its inhibitory effect on cytokine release.
| Compound | Assay System | Agonist | Measured Effect | Concentration | Reference |
| This compound | Mouse spleen cell cultures | Unmethylated CpG oligodeoxynucleotide (TLR9 agonist) | Inhibition of IL-12 and IL-6 release | 4 µg/ml | [1] |
Experimental Protocols
Detailed experimental protocols for the specific study of this compound are not widely published. However, established methodologies for the analysis of modified nucleosides and the investigation of TLR9 signaling can be adapted.
Protocol: Quantification of m5Cm in RNA by LC-MS/MS
This protocol provides a general workflow for the sensitive detection and quantification of m5Cm in total RNA samples.
-
RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol reagent or a column-based kit. Ensure the use of RNase-free reagents and techniques.
-
RNA Digestion: Digest 1-5 µg of total RNA to single nucleosides. This is typically achieved by sequential incubation with nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standard: For absolute quantification, spike the sample with a known amount of a stable isotope-labeled m5Cm standard prior to analysis.
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography (LC).
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Establish specific MRM transitions for m5Cm and the internal standard.
-
-
Data Analysis: Quantify the amount of m5Cm in the original RNA sample by comparing the peak area of endogenous m5Cm to that of the known amount of the spiked internal standard.
Protocol: In Vitro TLR9 Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory potential of m5Cm on TLR9 signaling.
-
Cell Culture: Culture HEK-293 cells that are stably transfected to express human TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Assay Setup:
-
Plate the HEK-TLR9 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
-
TLR9 Stimulation: Add a known TLR9 agonist, such as a CpG-containing oligodeoxynucleotide (e.g., ODN 2006), to the wells at a concentration known to induce a robust NF-κB response. Include appropriate controls (untreated cells, agonist-only cells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay:
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of m5Cm on TLR9-mediated NF-κB activation by measuring the reduction in SEAP activity compared to the agonist-only control. Calculate the IC50 value if possible.
Experimental Workflow for TLR9 Inhibition Assay
Conclusion and Future Directions
This compound is an intriguing modified ribonucleoside with a potential role in the regulation of innate immunity. The current body of evidence suggests a putative biosynthetic pathway involving sequential methylation events and a likely role as a negative regulator of TLR9 signaling. However, significant knowledge gaps remain.
Future research should focus on:
-
Identification of Biosynthetic Enzymes: The specific methyltransferases responsible for the synthesis of m5Cm need to be identified to understand its regulation and cellular context.
-
Elucidation of the TLR9 Inhibition Mechanism: Detailed biochemical and structural studies are required to determine the precise molecular mechanism by which m5Cm antagonizes the TLR9 pathway.
-
Exploration of Other Biological Roles: Given its presence in tRNA and its induction during viral infection, m5Cm may have additional functions in translation, RNA stability, or other aspects of the host-virus interaction that warrant investigation.
-
Therapeutic Potential: A deeper understanding of the immunomodulatory properties of m5Cm could pave the way for the development of novel therapeutics for inflammatory and autoimmune diseases where TLR9 signaling is dysregulated.
This technical guide provides a foundation for researchers and drug development professionals to build upon as the cellular pathways and biological significance of this compound are further explored.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 4. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for TLR9 antagonists? [synapse.patsnap.com]
- 10. A novel antagonist of TLR9 blocking all classes of immunostimulatory CpG-ODNs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-2'-O-methylcytidine (m5Cm): An In-depth Technical Guide to a Rare Epitranscriptomic Mark
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epitranscriptome, a complex landscape of chemical modifications on RNA, plays a pivotal role in regulating gene expression and cellular function. While significant attention has been given to abundant modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C), a diverse array of other modifications, including the dually modified 5-methyl-2'-O-methylcytidine (m5Cm), remain largely unexplored. This technical guide provides a comprehensive overview of m5Cm as a potential epitranscriptomic mark. Given the limited direct research on m5Cm, particularly in mRNA, this document synthesizes information on its constituent modifications, 5-methylcytosine (m5C) and 2'-O-methylation (Nm), to build a foundational understanding. We delve into the biosynthesis, potential functions, and the writers, erasers, and readers that may be involved in m5Cm metabolism. Furthermore, we present detailed experimental protocols for the detection and quantification of m5Cm, with a focus on mass spectrometry-based approaches, and summarize available quantitative data. This guide aims to equip researchers with the necessary knowledge to investigate this rare but potentially significant epitranscriptomic modification.
Core Concepts: The Landscape of RNA Cytidine Modifications
Cytidine modifications are a critical class of epitranscriptomic marks that contribute to the structural and functional diversity of RNA molecules. The most well-characterized of these is 5-methylcytosine (m5C), a modification analogous to DNA methylation, which is involved in diverse biological processes including RNA stability, translation, and stress responses.[1][2][3] Another important modification is 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, which can occur on any nucleotide and is known to enhance RNA stability and modulate interactions with RNA-binding proteins.[4][5][6]
This compound (m5Cm) represents a convergence of these two modifications on a single cytidine residue. While its presence has been confirmed in the transfer RNA (tRNA) of some archaea and in virally infected human cells, its existence and functional significance as an epitranscriptomic mark in messenger RNA (mRNA) of eukaryotes are yet to be firmly established.[7] The study of m5Cm is therefore at the frontier of epitranscriptomics, holding the potential to reveal novel layers of gene regulation.
The m5Cm Machinery: Writers, Erasers, and Readers
The dynamic regulation of any epitranscriptomic mark is governed by a trio of protein classes: "writers" that install the modification, "erasers" that remove it, and "readers" that recognize the mark and execute its downstream effects. While the specific machinery for m5Cm is largely unknown, we can infer potential candidates from the enzymes that handle m5C and 2'-O-methylation individually.
Writers: The Architects of m5Cm
The formation of m5Cm likely requires the sequential or coordinated action of a 5-methyltransferase and a 2'-O-methyltransferase.
-
5-Methylcytosine (m5C) Methyltransferases: The primary writers of m5C in RNA belong to the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1).[7][8] NSUN2 is the most prominent m5C methyltransferase for mRNA.[9]
-
2'-O-Methyltransferases (Nm MTases): In eukaryotes, 2'-O-methylation is primarily catalyzed by the C/D box small nucleolar RNP (snoRNP) complex, in which Fibrillarin (FBL) acts as the catalytic subunit.[10][11] For some specific tRNA modifications, standalone methyltransferases like FTSJ1 are responsible.[6][12][13]
It is plausible that a 5-methylated cytidine could serve as a substrate for a 2'-O-methyltransferase, or vice versa. However, the substrate specificities of these enzymes concerning dually modified nucleotides are not well understood.
Caption: Hypothetical pathways for the biosynthesis of this compound (m5Cm).
Erasers: The Demolition Crew
The removal of the methyl groups from m5Cm would likely involve separate enzymatic activities for the 5-methyl and 2'-O-methyl groups.
-
5-Methylcytosine Demethylation: The Ten-Eleven Translocation (TET) family of dioxygenases can oxidize m5C to 5-hydroxymethylcytosine (hm5C), 5-formylcytosine (f5C), and 5-carboxylcytosine (ca5C), which can then be excised and replaced with an unmodified cytosine. However, the role of TET enzymes as bona fide m5C erasers in mRNA is still debated.[3]
-
2'-O-Methyl Demethylation: The 2'-O-methyl modification is generally considered to be a stable mark, and no dedicated erasers have been identified to date.[14]
Readers: The Interpreters of the Mark
Reader proteins recognize specific RNA modifications and mediate their functional consequences. While no specific readers for m5Cm have been identified, proteins that bind to m5C or are influenced by 2'-O-methylation may be affected by this dual modification.
-
m5C Readers: ALYREF and YBX1 are known readers of m5C in mRNA, influencing mRNA export and stability, respectively.[3]
-
Influence of 2'-O-Methylation: 2'-O-methylation can alter the local conformation of the RNA backbone, which could either enhance or inhibit the binding of various RNA-binding proteins.
Functional Implications of m5Cm
The functional consequences of m5Cm are likely a composite of the effects of its individual methylations.
-
RNA Stability: 2'-O-methylation is known to protect RNA from hydrolysis, thereby increasing its stability.[4][15] The presence of a 2'-O-methyl group in m5Cm would be expected to confer a similar stabilizing effect.
-
Translation: 2'-O-methylation within the coding region of mRNA has been shown to disrupt tRNA decoding during translation elongation.[16] Therefore, m5Cm could act as a regulatory mark to modulate the rate of protein synthesis.
-
Immune Response: 2'-O-methylation can help the cell to distinguish self from non-self RNA, thereby preventing the activation of the innate immune response.[14]
Quantitative Data
Direct quantitative data for m5Cm is scarce and primarily limited to total RNA or specific RNA species. The abundance of m5C and 2'-O-methylcytidine (Cm) in mRNA is generally low, suggesting that m5Cm, if present, is likely a very rare modification in this context.
| Modification | RNA Type | Organism/Cell Line | Abundance (% of C) | Reference |
| m5C | mRNA | Arabidopsis thaliana | ~0.027% | [17] |
| mRNA | Oryza sativa | ~0.025% | [17] | |
| mRNA | Human (HEK293T) | 6.5-43 fold lower than in total RNA | [18] | |
| Cm | Total RNA | Mouse Brain | Higher than m5C | [18] |
| Total RNA | Mouse Pancreas | Higher than m5C | [18] | |
| Total RNA | Mouse Spleen | Higher than m5C | [18] | |
| mRNA | Human (HEK293T) | Significantly lower than in total RNA | [18] | |
| hm5Cm | Total RNA | C. elegans | 30 ppm | [16][19] |
| Total RNA | Human (HEK293T) | Comparable to hm5C | [16][19] | |
| Total RNA | Murine Brain | Comparable to hm5C | [16][19] |
Experimental Protocols
The detection and quantification of m5Cm require highly sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
RNA Digestion for LC-MS/MS Analysis
This protocol describes the complete enzymatic hydrolysis of RNA to its constituent ribonucleosides for subsequent analysis by LC-MS/MS.
Materials:
-
Purified RNA sample (e.g., poly(A)-selected mRNA)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
To 100-200 ng of purified RNA, add 2U of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate (pH 5.3).
-
Incubate the reaction at 42°C for 2 hours.
-
Add 2.5 µL of 100 mM Tris-HCl (pH 8.0) and 1U of Bacterial Alkaline Phosphatase (BAP).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed to pellet any denatured protein.
-
Transfer the supernatant containing the ribonucleosides to a new tube for LC-MS/MS analysis.
Caption: A generalized workflow for the detection and quantification of m5Cm using LC-MS/MS.
LC-MS/MS Parameters for m5Cm Detection
The following are suggested starting parameters for the detection of m5Cm. Optimization will be required based on the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 50% B over 20-30 minutes.
-
-
Mass Spectrometry (Positive Ion Mode):
-
MS1 Scan: Scan for the protonated molecular ion of m5Cm ([M+H]+) at m/z 272.1.
-
MS/MS Fragmentation: The most characteristic fragmentation of ribonucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase. For m5Cm, this would be the 5-methylcytosine base at m/z 126.1.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the transition of 272.1 -> 126.1.
-
Future Directions and Conclusion
The study of this compound as an epitranscriptomic mark is still in its infancy. The lack of direct evidence for its presence and function in mRNA highlights a significant knowledge gap in the field. Future research should focus on:
-
Developing sensitive and specific methods for the transcriptome-wide mapping of m5Cm at single-nucleotide resolution.
-
Identifying the writer and eraser enzymes responsible for the dynamic regulation of m5Cm.
-
Discovering reader proteins that specifically recognize m5Cm and mediate its downstream biological functions.
-
Investigating the functional consequences of m5Cm in mRNA stability, translation, and other aspects of RNA metabolism.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 11. uniprot.org [uniprot.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 16. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS: the identification of methylation abundance in DNA and mRNA [bio-protocol.org]
- 18. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
The Dual Role of 5-Methylcytosine in Viral Replication and Infectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytosine (m5C), a post-transcriptional RNA modification, has emerged as a critical regulator in the intricate interplay between viruses and their hosts. This technical guide provides a comprehensive overview of the role of m5C in viral replication and infectivity, with a particular focus on the enzymes that mediate this modification and its impact on both viral RNA and the host's innate immune response. While the closely related modification 5-Methyl-2'-o-methylcytidine (m5Cm) is a known chemical entity, its specific role in virology is not well-documented in current scientific literature. Therefore, this guide will focus on the extensively studied m5C modification. We will delve into the quantitative effects of m5C on various viruses, detail the experimental protocols for its detection, and visualize the key signaling pathways involved.
Introduction to 5-Methylcytosine (m5C) in Viral RNA
5-methylcytosine is a reversible epigenetic mark found on various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and viral RNA.[1][2] This modification is installed by host cell enzymes known as RNA methyltransferases, primarily members of the NOL1/NOP2/Sun domain (NSUN) family, such as NSUN2, and DNA methyltransferase 2 (DNMT2).[2][3] The presence of m5C on viral RNA can have profound effects on the viral life cycle, influencing RNA stability, translation, splicing, and interaction with host proteins.[1][4] Furthermore, the m5C modification landscape of both host and viral RNA plays a crucial role in modulating the host's innate immune response to infection.[5]
The Dichotomous Role of m5C in Viral Replication
The impact of m5C modification on viral replication is not uniform and appears to be virus- and context-dependent, exhibiting both proviral and antiviral effects.
Proviral Effects of m5C
In many instances, viruses hijack the host's m5C modification machinery to enhance their replication and propagation. This is achieved through several mechanisms:
-
Enhanced RNA Stability and Translation: For viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1), m5C modification of their RNA genomes or transcripts can increase their stability and promote more efficient translation of viral proteins.[3][4][6]
-
Regulation of Viral Gene Expression: In HIV-1, m5C modification, primarily mediated by NSUN2, has been shown to regulate the alternative splicing of viral transcripts, leading to a fine-tuned expression of viral proteins necessary for replication.[4]
-
Evasion of Innate Immunity: While not its primary role, the modification of viral RNA can contribute to the virus's ability to mimic host RNA and evade detection by cellular sensors.
Antiviral Effects of m5C and its Regulatory Machinery
Conversely, the host cell can utilize the machinery of m5C modification as a defense mechanism against viral infections.
-
Modulation of the Innate Immune Response: Depletion of the m5C methyltransferase NSUN2 has been shown to enhance the type I interferon (IFN) response upon viral infection.[1] This occurs because the absence of NSUN2 leads to an accumulation of unmethylated host non-coding RNAs, which are then recognized by the cytosolic RNA sensor RIG-I, triggering a potent antiviral state.[1][5] This enhanced IFN response can significantly inhibit the replication of a broad range of RNA and DNA viruses.[1]
-
Negative Regulation of Viral Replication: For some viruses, such as SARS-CoV-2, the presence of m5C on the viral RNA, mediated by NSUN2, appears to have a negative regulatory effect on viral replication. Knockout of NSUN2 has been shown to enhance SARS-CoV-2 replication, suggesting that the host may use m5C as a mark to control viral propagation.
Quantitative Impact of m5C on Viral Replication
The following tables summarize the quantitative data from various studies on the effect of m5C modification, primarily through the manipulation of the m5C writer NSUN2, on the replication of different viruses.
| Virus | Experimental System | Genetic Manipulation | Effect on Viral Titer/Replication | Fold Change (approx.) | Reference |
| Hepatitis C Virus (HCV) | Huh7.5.1 cells | NSUN2 Knockout | Decrease | ~3.8-fold decrease in budding efficiency | [3] |
| Hepatitis B Virus (HBV) | HepG2 cells | NSUN2 Knockdown | Decrease | Significant decrease in HBeAg and HBsAg levels | [7] |
| Human Immunodeficiency Virus (HIV-1) | 293T cells | NSUN2 Knockout | Decrease | Reduced p24 Gag expression | [4] |
| Enterovirus 71 (EV71) | RD cells | NSUN2 Depletion | Decrease | Significant decrease in viral RNA and progeny | [8] |
| Vesicular Stomatitis Virus (VSV) | A549 cells | NSUN2 Knockdown | Decrease | Significant reduction in viral replication | [5] |
| Sendai Virus (SeV) | HEK293T cells | NSUN2 Knockdown | Decrease | Enhanced inhibition of viral replication | [5] |
| Herpes Simplex Virus (HSV) | A549 cells | NSUN2 Knockdown | Decrease | Significant reduction in viral replication | [5] |
Pharmacological Inhibition of m5C and its Effect on Viral Infectivity
Given the crucial role of RNA methylation in viral replication, targeting the enzymes responsible for these modifications presents a potential antiviral strategy. 5-azacytidine and its deoxy-analog, decitabine, are cytidine analogs that can be incorporated into RNA and DNA, respectively, and act as inhibitors of methyltransferases.
| Compound | Virus | Cell Line | IC50 | Effect | Reference |
| 5-azacytidine | Herpes Simplex Virus 1 (HSV-1) | Vero cells | Not specified | Reactivation of latent virus | [9] |
| 5-azacytidine | Oral Squamous Cell Carcinoma cells | OSCCs | 0.8 µM | Cytotoxic effect | [10] |
| Decitabine | Feline Calicivirus (FCV) | CRFK cells | Not specified | Inhibition of viral replication | [11] |
| Decitabine | Canine Influenza Virus (CIV) | MDCK cells | 71.79 µM | Inhibition of viral replication | [11] |
Experimental Protocols
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-seq is a widely used technique to map m5C modifications on a transcriptome-wide scale.[12][13]
Objective: To enrich for and sequence RNA fragments containing m5C modifications.
Methodology:
-
RNA Isolation and Fragmentation: Total RNA is extracted from virus-infected cells or tissues. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.[14]
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m5C. Magnetic beads coupled with a secondary antibody are then used to pull down the m5C-containing RNA fragments.[14][15]
-
RNA Elution and Library Preparation: The enriched RNA fragments are eluted from the beads. A sequencing library is then prepared from these fragments, which includes reverse transcription to cDNA, adapter ligation, and PCR amplification.[15]
-
High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the host and viral genomes. Peak calling algorithms are used to identify regions enriched for m5C modifications.[2]
RNA Bisulfite Sequencing
RNA bisulfite sequencing allows for the single-nucleotide resolution mapping of m5C sites.
Objective: To identify the exact locations of m5C modifications in RNA.
Methodology:
-
RNA Isolation: High-quality total RNA is isolated from the sample of interest.
-
Bisulfite Conversion: The RNA is treated with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.
-
Reverse Transcription and PCR: The bisulfite-converted RNA is reverse transcribed into cDNA. The specific regions of interest are then amplified by PCR.
-
Sequencing: The PCR products are sequenced.
-
Data Analysis: The sequences are compared to the original reference sequence. Any remaining cytosine in the sequence corresponds to an original m5C site.
Signaling Pathways
NSUN2-Mediated Regulation of the Type I Interferon Response
The depletion of the m5C methyltransferase NSUN2 leads to an enhanced antiviral innate immune response. This is primarily mediated through the RIG-I signaling pathway.
The RIG-I Signaling Pathway
RIG-I (Retinoic acid-inducible gene I) is a key cytosolic pattern recognition receptor that detects viral RNA, particularly uncapped RNA with 5'-triphosphates, a common feature of many viral genomes.
References
- 1. Detection of N6-methyladenosine in SARS-CoV-2 RNA by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSUN2-mediated HCV RNA m5C Methylation Facilitates Viral RNA Stability and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epitranscriptomic addition of m5C to HIV-1 transcripts regulates viral gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSUN2-mediated M5c methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epitranscriptomic Addition of m5C to HIV-1 Transcripts Regulates Viral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSUN2-mediated m5C modification of HBV RNA positively regulates HBV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSUN2 mediates distinct pathways to regulate enterovirus 71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Azacytidine-induced reactivation of a herpes simplex thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MeRIP-Seq/m6A-seq [illumina.com]
- 13. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 14. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 15. sysy.com [sysy.com]
The Emerging Role of 5-Methyl-2'-o-methylcytidine in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Methyl-2'-o-methylcytidine (m5Cm), a recently discovered, stable RNA modification with potential implications for gene expression regulation. We delve into the current understanding of its biosynthesis, its established role in transfer RNA (tRNA) stability, and the prospective downstream consequences for messenger RNA (mRNA) translation and overall gene expression. This document summarizes the available quantitative data, details relevant experimental protocols for the study of m5Cm, and presents visual representations of the associated molecular pathways and experimental workflows to facilitate further research in this burgeoning field of epitranscriptomics.
Introduction to this compound (m5Cm)
The landscape of post-transcriptional RNA modifications is vast and intricate, with each modification contributing to the fine-tuning of gene expression. Among these, this compound (m5Cm) has emerged as a unique and stable modification. It is characterized by the presence of a methyl group on both the 5th carbon of the cytosine base and the 2'-hydroxyl group of the ribose sugar.
Initially identified as a derivative of 5-hydroxymethylcytidine (hm5C), m5Cm is now recognized as a distinct and stable fixture in the epitranscriptome.[1] Its formation is notably independent of the Ten-Eleven Translocation (TET) family of enzymes, which are known to oxidize 5-methylcytosine (m5C).[2][3] While its presence has been confirmed in various organisms, the full spectrum of its biological functions is still under active investigation.
The Biosynthesis and Regulation of m5Cm
The precise enzymatic machinery responsible for the synthesis and removal of m5Cm, often referred to as "writers" and "erasers," remains to be fully elucidated. However, its origin as a derivative of hm5C provides a starting point for understanding its biogenesis.
dot
The pathway likely involves the initial oxidation of m5C to hm5C, a reaction catalyzed by TET enzymes in some contexts, followed by a subsequent 2'-O-methylation of the ribose sugar by an yet-to-be-identified methyltransferase. The stability of m5Cm suggests that "eraser" enzymes responsible for its removal may be absent or have low activity.
Impact of m5Cm on Gene Expression
The primary established role of m5Cm is in the stabilization of tRNA. This has significant implications for the regulation of gene expression, as tRNA availability and function are critical for efficient and accurate protein synthesis.
Enhanced tRNA Stability
Studies have shown that modifications in the tRNA structure, including 2'-O-methylation, contribute to its stability and protect it from degradation.[4][5] By reinforcing the structural integrity of tRNA, m5Cm can ensure a steady supply of specific tRNAs, thereby influencing the translation of mRNAs that are rich in the corresponding codons. Alterations in tRNA stability can lead to changes in the cellular tRNA pool, which in turn can reprogram mRNA translation.[6][7]
Potential Influence on mRNA Translation
The stability of tRNA directly impacts the efficiency and fidelity of mRNA translation. A stable and abundant pool of tRNAs allows for the smooth translation of messenger RNAs into proteins. Therefore, by stabilizing specific tRNAs, m5Cm could indirectly promote the expression of genes whose transcripts are enriched in the codons recognized by those tRNAs.
dot
Furthermore, research on 2'-O-methylation in general suggests that this modification can affect ribosome dynamics and the decoding process.[8][9] Hypo-2'-O-methylation of ribosomal RNA (rRNA) has been shown to cause defects in translational fidelity.[8][10] While the direct effect of m5Cm on ribosome function has not been studied, its 2'-O-methyl group could potentially influence interactions with the ribosome and other translation factors.
Quantitative Data on m5Cm Abundance
Quantitative analysis of m5Cm is still in its early stages. However, initial studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided some insights into its abundance.
| Organism/Cell Line | Tissue/RNA Fraction | Abundance of m5C Derivatives (relative to total RNA) | Reference |
| Human (HEK293T cells) | Total RNA | m5Cm: Detected | [1] |
| Mouse | Brain Tissue | m5Cm: Detected | [1] |
| Human | Various Tissues | 5-hmC (precursor to m5Cm): High in brain, liver, kidney, colorectal; Low in lung; Very low in heart, breast, placenta. | [11] |
| Human | Colorectal Cancer Tissue | 5-hmC (precursor to m5Cm): Significantly reduced compared to normal tissue. | [11] |
| Human | Urine | 5-methylcytosine (5-meC) and 5-methyl-2'-deoxycytidine (5-medC): Mean levels of 28.4 ± 14.3 and 7.04 ± 7.2 ng/mg creatinine, respectively. | [12] |
Experimental Protocols for Studying m5Cm
Investigating the impact of m5Cm on gene expression requires a combination of techniques to detect, quantify, and map this modification, as well as to assess its functional consequences.
Detection and Quantification of m5Cm
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and accurate quantification of RNA modifications.
-
Protocol Outline:
-
RNA Isolation: Isolate total RNA from cells or tissues of interest.
-
RNA Digestion: Digest the RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
LC Separation: Separate the nucleosides using liquid chromatography.
-
MS/MS Analysis: Detect and quantify the mass-to-charge ratio of the individual nucleosides, including m5Cm, using tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[13]
-
Mapping m5Cm in the Transcriptome
While specific high-resolution mapping techniques for m5Cm are still under development, methods used for mapping 2'-O-methylation can be adapted.
2OMe-seq and RibOxi-Seq: These are high-throughput sequencing methods to map 2'-O-methylated residues at single-base resolution.[14][15][16][17][18]
-
Workflow for Adapting 2'-O-Methylation Mapping:
dot
Functional Analysis
RNA Immunoprecipitation (RIP): This technique can be used to identify proteins that bind to m5Cm-containing RNA, known as "reader" proteins.
-
Protocol Outline:
-
Cell Lysis: Lyse cells to release RNA-protein complexes.
-
Immunoprecipitation: Use an antibody specific to a potential reader protein to pull down the protein and its associated RNA.
-
RNA Isolation: Isolate the RNA from the immunoprecipitated complexes.
-
Analysis: Analyze the enriched RNA using RT-qPCR or sequencing to identify the RNA targets of the reader protein.
-
Future Directions and Conclusion
The study of this compound is a rapidly evolving area within the field of epitranscriptomics. While its role in enhancing tRNA stability is becoming clearer, many questions remain. Future research should focus on:
-
Identifying the "writer" and "eraser" enzymes that regulate m5Cm levels.
-
Developing high-resolution mapping techniques to determine the precise locations of m5Cm across the transcriptome.
-
Investigating the direct impact of m5Cm on mRNA translation and its role in specific cellular signaling pathways.
-
Exploring the potential of m5Cm as a biomarker in diseases such as cancer.
References
- 1. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tRNA structural and functional changes induced by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA dysregulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput single-base resolution mapping of RNA 2΄-O-methylated residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Transcriptome-Wide Identification of 2'-O-Methylation Sites with RibOxi-Seq. [scholars.duke.edu]
- 16. Transcriptome-Wide Identification of 2′-O-Methylation Sites with RibOxi-Seq | Springer Nature Experiments [experiments.springernature.com]
- 17. Transcriptome-Wide Identification of 2′-O-Methylation Sites with RibOxi-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptome-Wide Identification of 2'-O-Methylation Sites with RibOxi-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-2'-o-methylcytidine in the context of host-pathogen interactions
An In-depth Technical Guide to 5-Methylcytidine in Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epitranscriptomics, the study of post-transcriptional RNA modifications, is revealing a new layer of complexity in the regulation of gene expression, particularly within the context of host-pathogen interactions. Among the more than 170 known RNA modifications, 5-methylcytosine (m5C) is emerging as a critical regulator of innate immunity and a key factor that pathogens can exploit for their survival and replication. This technical guide provides a comprehensive overview of the role of m5C and its derivative, 5-Methyl-2'-o-methylcytidine (m5Cm), in the dynamic interplay between hosts and pathogens, with a primary focus on viral infections. We delve into the molecular machinery governing m5C deposition and recognition, its dual role in modulating antiviral immunity, its exploitation by viruses, and its nascent role in bacterial infections. Furthermore, this guide details key experimental protocols for studying m5C, presents quantitative data from seminal studies, and visualizes complex pathways to provide a thorough resource for advancing research and therapeutic development in this field.
Introduction to 5-Methylcytosine (m5C) RNA Modification
5-methylcytosine is a reversible, post-transcriptional modification where a methyl group is added to the 5th carbon of a cytosine residue within an RNA molecule.[1] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and other non-coding RNAs (ncRNAs).[2] While m5C has been known for decades, its functional significance in RNA metabolism—affecting RNA stability, nuclear export, and translation—has only recently come into focus.[1][3]
A related, more complex modification is This compound (m5Cm) , a nucleoside that contains both a methyl group on the cytosine base and another on the 2'-hydroxyl group of the ribose sugar.[4] This modification has been detected in cells infected with a variety of viruses, including Zika virus, Hepatitis C virus (HCV), and HIV-1, suggesting a specific role in the host response to viral presence.[4]
The collective machinery of enzymes that add, recognize, and potentially remove these marks constitutes a critical regulatory network that influences the outcome of an infection.
The m5C Regulatory Machinery: Writers and Readers
The biological effects of m5C are governed by a coordinated system of proteins that install and interpret the modification.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to RNA. The most prominent m5C writers in mammals are:
-
NSUN2 (NOP2/Sun Domain Family Member 2): The major writer of m5C in mRNA and tRNA.[5][6] It plays a central role in cellular differentiation, stress responses, and, critically, in the host's response to viral infection.[7][8]
-
DNMT2 (TRDMT1): Initially characterized as a DNA methyltransferase, DNMT2 is now known to methylate tRNA, contributing to its stability and function.[8]
-
-
Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, translating the chemical mark into a functional outcome. Key m5C readers include:
-
ALYREF (Aly/REF Export Factor): A nuclear reader that recognizes m5C and facilitates the nuclear export of modified mRNAs.[1][5][9] This function is crucial for the lifecycle of certain retroviruses.[4]
-
YBX1 (Y-Box Binding Protein 1): A cytoplasmic reader that binds to m5C-modified mRNAs, enhancing their stability and translation.[10][11][12] YBX1 is a multifunctional protein also implicated in DNA repair, transcription, and stress granule formation.[13][14]
-
The interplay between these writers and readers dictates the fate of m5C-modified transcripts, forming a critical control point in gene expression during an infection.
Role of m5C in Viral Infections and Host Immunity
The m5C modification plays a complex, often contradictory, role in the host's antiviral response. It can simultaneously act to suppress immunity and, under different circumstances, be a key trigger for it.
NSUN2: A Double-Edged Sword in Antiviral Defense
Recent studies have revealed two distinct and opposing pathways through which the m5C writer NSUN2 modulates the innate immune system, specifically the Type I Interferon (IFN) response.
-
Pathway 1: Negative Regulation of IFN via IRF3 mRNA Degradation NSUN2 can act as a negative regulator of antiviral immunity. It specifically methylates the mRNA of Interferon Regulatory Factor 3 (IRF3), a master transcription factor for the production of Type I IFNs.[15][16] This m5C modification targets the IRF3 mRNA for accelerated degradation, leading to lower levels of IRF3 protein and a dampened IFN-β response upon viral infection.[6] Interestingly, infection with viruses like SARS-CoV-2 can lead to a reduction in NSUN2 levels, which in turn stabilizes IRF3 mRNA and boosts the antiviral response, suggesting a host-driven countermeasure.[15][16]
-
Pathway 2: Positive Regulation of IFN via RIG-I Sensing of ncRNAs Conversely, the depletion or absence of NSUN2 potently inhibits the replication of a broad range of RNA and DNA viruses.[17][18] This antiviral state is driven by an enhanced Type I IFN response. The mechanism involves host non-coding RNAs (ncRNAs), particularly 7SL RNA and RPPH1 RNA, which are transcribed by RNA Polymerase III.[4][18] In the absence of NSUN2, these ncRNAs have reduced m5C methylation, leading to their accumulation in the cytoplasm.[4][10] This unshielded cytoplasmic RNA acts as a direct ligand for the cytosolic pattern recognition receptor RIG-I, triggering a signaling cascade that leads to IRF3 phosphorylation and robust IFN production.[4][17]
Modulation of Toll-Like Receptor (TLR) Signaling
m5C modifications can also influence immunity by modulating Toll-Like Receptors (TLRs), another key family of pattern recognition receptors.
-
m5C-modified RNA has been shown to inhibit signaling through TLR3, TLR7, and TLR8, which are sensors for double-stranded and single-stranded viral RNA, respectively.[19] This suggests that m5C modification may serve as a mechanism to distinguish "self" from "non-self" RNA and prevent aberrant immune activation.
-
Specifically, This compound (m5Cm) has been found to inhibit the release of the pro-inflammatory cytokines IL-12 and IL-6 when induced by a TLR9 agonist.[4] This points to a specialized role for this distinct modification in dampening specific inflammatory pathways.
Viral Exploitation of the Host m5C System
Viruses have evolved to co-opt the host's m5C machinery to promote their own lifecycle. This can occur through the modification of viral RNA or by manipulating the function of host reader proteins.
-
Direct Viral RNA Modification:
-
HIV-1 & MLV: The host methyltransferase NSUN2 modifies HIV-1 and Murine Leukemia Virus (MLV) transcripts. This m5C modification enhances viral protein translation and regulates the splicing of viral RNAs.[8]
-
Enterovirus 71 (EV71): NSUN2-catalyzed m5C modifications on the EV71 genome increase its translational efficiency and stability. Furthermore, NSUN2 can directly bind to the viral protein VP1, protecting it from degradation and promoting viral replication.
-
-
Co-opting m5C Readers:
-
Hepatitis C Virus (HCV): The HCV genome contains m5C sites that are recognized by the host reader protein YBX1.[8] Binding of YBX1 to the methylated viral RNA significantly enhances its stability, promoting viral replication and assembly.[8]
-
Retroviruses: The nuclear reader ALYREF, which binds m5C-modified RNA, has been shown to be a pro-viral factor, promoting retrovirus replication likely by facilitating the export of viral transcripts from the nucleus.[1][4]
-
Role of m5C in Bacterial Infections
The role of RNA m5C in host-bacterial interactions is a less-developed field compared to virology. Most research has focused on DNA methylation in the host response or on the epitranscriptome of the bacteria themselves.[19] Bacteria utilize RNA modifications to regulate their own virulence and adapt to host-induced stress.[18]
However, connections are beginning to emerge through the multifaceted functions of m5C reader proteins:
-
YBX1 in Bacterial Sepsis: The m5C reader YBX1 has been identified as a central mediator of inflammation. It plays a significant role in animal models of bacterial sepsis, regulating the expression of inflammation-associated genes like cytokines and chemokines.[3] This suggests that while the direct link to RNA m5C in this context is still being explored, a key player in the m5C pathway is centrally involved in the host response to severe bacterial infection.
Quantitative Data from Key Studies
The following tables summarize key quantitative findings from the literature, illustrating the impact of m5C pathway modulation on viral replication and host immune responses.
Table 1: Impact of NSUN2 Depletion on Viral Replication and Host Response
| Virus | Cell Type | NSUN2 Manipulation | Effect on Viral Titer/Replication | Effect on IFN-β Production | Reference(s) |
|---|---|---|---|---|---|
| rgRSV | A549 | Knockdown (siRNA) | Significant Reduction | Significantly Higher | [6] |
| VSV | A549 | Knockdown (siRNA) | Significant Reduction | Significantly Higher | [17] |
| hMPV | A549 | Knockdown (siRNA) | Significant Reduction | Not specified | [17] |
| Multiple Viruses | A549 | Knockout (CRISPR) | Significant Inhibition | Enhanced IFN Response |[4][18] |
Table 2: Impact of m5C Pathway Components on Specific Molecular Events
| Target Molecule | Manipulation | Measured Effect | Quantitative Change | Reference(s) |
|---|---|---|---|---|
| IRF3 mRNA | NSUN2 Knockdown | IRF3 mRNA levels | Elevated | [6][15] |
| HCV RNA | YBX1 Knockout | HCV RNA replication | Suppressed | [8] |
| Cytokines (IL-12, IL-6) | Treatment with m5Cm | TLR9-agonist induced release | Inhibited | [4] |
| EV71 RNA | NSUN2 Depletion | Viral replication | Attenuated | |
Note: "Significant" indicates a statistically significant change as reported in the source, though specific fold-changes are best obtained from the full-text articles.
Experimental Protocols for m5C Research
Investigating the role of m5C in host-pathogen interactions requires a combination of techniques to detect the modification, identify its location, and elucidate its function.
Detection and Mapping of m5C
-
m5C-TAC-seq (TET-assisted Chemical Labeling): A modern, bisulfite-free method for base-resolution mapping of m5C. It uses TET enzymes to oxidize m5C, allowing for chemical labeling that introduces a C-to-T transition during reverse transcription, which is then identified by sequencing.
-
Methylated RNA Immunoprecipitation (MeRIP-seq): An antibody-based technique where an m5C-specific antibody is used to enrich for RNA fragments containing the modification. These fragments are then identified via high-throughput sequencing.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for the absolute quantification of modified nucleosides, including m5C and m5Cm, from total RNA digests.
Quantification of Total m5C
-
Global m5C Quantification Kits: These are typically ELISA-based or fluorescence-based assays that measure the total percentage of m5C in an RNA sample, providing a broad overview of methylation changes.[2][16]
Functional Analysis
-
Gene Knockdown/Knockout: Use of siRNA or shRNA for transient knockdown or CRISPR-Cas9 for stable knockout of m5C writers (e.g., NSUN2) or readers (e.g., YBX1, ALYREF) in relevant cell lines (e.g., A549 lung carcinoma cells).[6]
-
Viral Infection Assays: Infection of manipulated and control cells with viruses of interest (e.g., RSV, VSV, HCV). Endpoints include plaque assays or TCID50 to measure viral titers, and RT-qPCR to quantify viral gene expression.[17]
-
Immunoblotting (Western Blot): Used to detect changes in key signaling proteins. For example, probing for phosphorylated IRF3 (p-IRF3) is a direct measure of RIG-I/MAVS pathway activation.[6]
-
RNA Immunoprecipitation (RIP): Used to confirm the interaction between an m5C reader protein (like YBX1) and a specific viral or host RNA. The protein of interest is immunoprecipitated, and co-precipitating RNAs are identified by RT-qPCR or sequencing.
Therapeutic and Translational Implications
The central role of the m5C pathway in host-pathogen interactions makes it a promising area for therapeutic intervention.
-
Broad-Spectrum Antivirals: Given that depletion of NSUN2 inhibits a wide range of viruses, targeting m5C writers or readers could represent a host-directed strategy for developing broad-spectrum antiviral drugs.[18] Such an approach would be less susceptible to viral escape mutations than drugs targeting viral proteins.
-
Vaccine Development: The innate immune system can react strongly to foreign RNA, a key consideration for mRNA and self-amplifying RNA (saRNA) vaccines. Incorporating modified nucleosides like 5-methylcytidine into vaccine constructs can attenuate the induction of Type I IFN, reducing vaccine reactogenicity (adverse effects) while maintaining robust and prolonged antigen expression and strong adaptive immune responses.
-
Anti-inflammatory Agents: The discovery that m5Cm can inhibit TLR9-mediated cytokine production suggests that specific m5C-modified oligonucleotides could be developed as targeted anti-inflammatory therapeutics.[4]
Conclusion and Future Directions
The study of 5-methylcytosine RNA modifications has fundamentally altered our understanding of the host-pathogen interface. It is now clear that m5C is not a static mark but a dynamic regulator that can be interpreted in multiple ways to either suppress or activate immune signaling. The m5C writer NSUN2 stands out as a master regulator with a striking dual capacity to both dampen and, upon its removal, unleash potent antiviral interferon responses. Concurrently, viruses have evolved sophisticated mechanisms to hijack this system, using host m5C writers and readers to enhance their own replication and survival.
While significant progress has been made in the context of virology, many questions remain. The precise roles of m5C in host-bacterial interactions are still largely uncharted and represent a major frontier for future research. Furthermore, the specific functions of combined modifications like this compound (m5Cm) are only beginning to be explored. A deeper understanding of the enzymes, binding proteins, and signaling pathways that constitute the m5C network will be essential for translating these fundamental discoveries into the next generation of host-directed therapies and advanced vaccine technologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of YB-1 Protein in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | YBX1: an RNA/DNA-binding protein that affects disease progression [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. The Roles of Host 5-Methylcytosine RNA Methyltransferases during Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hidden RNA code: implications of the RNA epitranscriptome in the context of viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. NSUN2-mediated m5C methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSUN2-mediated M5c methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STEAM News - Epitranscriptomics: Unveiling RNA’s Hidden Powers in Bacteria [steamnews.org]
- 15. mdpi.com [mdpi.com]
- 16. RNA Modifications in Pathogenic Bacteria: Impact on Host Adaptation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epitranscriptomics: RNA Modifications in Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NSUN2 mediates distinct pathways to regulate enterovirus 71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. YBX1: A Multifunctional Protein in Senescence and Immune Regulation [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Application of 5-Methyl-2'-O-methylcytidine Phosphoramidite
Introduction
Modified oligonucleotides are at the forefront of therapeutic and diagnostic innovation. The incorporation of modified nucleosides can significantly enhance the properties of oligonucleotides for applications such as antisense therapy, siRNA, and aptamers. 5-Methyl-2'-O-methylcytidine is a key modified nucleoside that imparts desirable characteristics to synthetic oligonucleotides. The 5-methyl group on the cytosine base enhances thermal stability and hybridization affinity, while the 2'-O-methyl modification provides substantial resistance to nuclease degradation, a critical feature for in vivo applications.[1] This document provides a detailed protocol for the synthesis of this compound phosphoramidite, a crucial building block for the automated solid-phase synthesis of these modified oligonucleotides.[]
Key Advantages of this compound Incorporation:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, thereby increasing the in vivo half-life of the oligonucleotide.
-
Increased Thermal Stability: The 5-methyl group on cytosine is known to increase the melting temperature (Tm) of the oligonucleotide duplex.[3]
-
Improved Hybridization Affinity: The combination of these modifications can lead to stronger and more specific binding to target RNA sequences.
-
Reduced Immunogenicity: Methylation of pyrimidines can help in reducing the innate immune response that can sometimes be triggered by synthetic oligonucleotides.[3]
Overall Synthesis Pathway
The synthesis of this compound phosphoramidite is a multi-step process that begins with the commercially available 5-methylcytidine. The key strategic steps involve the protection of reactive functional groups to ensure regioselectivity in the subsequent reactions. The general pathway includes:
-
Protection of 3' and 5' Hydroxyl Groups: The 3'- and 5'-hydroxyl groups are simultaneously protected using a disiloxane protecting group.
-
2'-O-Methylation: The exposed 2'-hydroxyl group is then methylated.
-
Deprotection and 5'-O-DMT Protection: The disiloxane group is removed, followed by the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
N4-Amine Protection: The exocyclic amine of the cytosine base is protected, typically with an acetyl or benzoyl group, to prevent side reactions during oligonucleotide synthesis.
-
3'-O-Phosphitylation: The final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound phosphoramidite. The data is compiled from analogous synthetic procedures for modified nucleosides.
| Step | Reaction | Key Reagents | Reaction Conditions | Typical Yield (%) |
| 1 | 3',5'-O-Protection | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, Pyridine | Room Temperature, 12-16 hours | 85 - 95 |
| 2 | 2'-O-Methylation | Methyl iodide, Sodium hydride, THF | 0°C to Room Temperature, 4-6 hours | 70 - 85 |
| 3 | Deprotection & 5'-O-DMT Protection | HF-Pyridine; DMT-Cl, Pyridine | 0°C to Room Temperature, 2-4 hours (Deprotection); Room Temperature, 8-12 hours (DMT Protection) | 60 - 75 (over two steps) |
| 4 | N4-Acetylation | Acetic anhydride, Pyridine | 0°C to Room Temperature, 2-4 hours | 75 - 85 |
| 5 | 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM | Room Temperature, 2-4 hours | 80 - 90 |
Experimental Protocols
Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-5-methylcytidine
Materials:
-
5-Methylcytidine
-
1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 5-methylcytidine (1 equivalent) in anhydrous pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 equivalents) dropwise to the suspension under an inert atmosphere (e.g., argon).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol 2: Synthesis of 2'-O-Methyl-3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-5-methylcytidine
Materials:
-
3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-5-methylcytidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting material (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (1.5 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (2 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-5-methylcytidine
Materials:
-
2'-O-Methyl-3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-5-methylcytidine
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotection: Dissolve the starting material in pyridine, cool to 0°C, and slowly add HF-Pyridine. Stir for 2-4 hours. Quench with saturated aqueous sodium bicarbonate and extract with DCM. Purify the intermediate diol.
-
5'-O-DMT Protection: Dissolve the intermediate diol (1 equivalent) in anhydrous pyridine.
-
Add DMT-Cl (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature for 8-12 hours.
-
Quench the reaction with methanol and evaporate the solvent.
-
Dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-5-methylcytidine
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-5-methylcytidine
-
Acetic anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting nucleoside (1 equivalent) in anhydrous pyridine and cool to 0°C.
-
Add acetic anhydride (2.5 equivalents) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Purify the product by silica gel column chromatography.
Protocol 5: Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-5-methylcytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Materials:
-
N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-5-methylcytidine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected nucleoside (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (4 equivalents) to the solution.[4]
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents) and stir at room temperature for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically purified by precipitation from a DCM solution into cold n-hexane to yield the final phosphoramidite as a white foam.
-
Store the final product under an inert atmosphere at -20°C.
Visualizations
Caption: Chemical synthesis pathway for this compound phosphoramidite.
Caption: Experimental workflow for the synthesis and purification of the phosphoramidite.
References
Detecting 5-Methyl-2'-o-methylcytidine in RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of 5-Methyl-2'-o-methylcytidine (m5C(m)), a modified ribonucleoside, in RNA samples. The methods described herein are essential for researchers in the fields of epitranscriptomics, cancer biology, and neurobiology, as well as for professionals involved in the development of RNA-based therapeutics.
Introduction to this compound (m5C(m))
This compound is a dually modified cytidine nucleoside found in various RNA species. It is characterized by a methyl group at the C5 position of the cytosine base and another methyl group at the 2'-hydroxyl position of the ribose sugar. While 5-methylcytidine (m5C) and 2'-O-methylation (Nm) are well-studied RNA modifications, the combined m5C(m) modification and its biological significance are emerging areas of research. Accurate and sensitive detection of m5C(m) is crucial for understanding its role in RNA stability, translation, and its potential as a biomarker in disease.
Overview of Detection Methods
Several analytical techniques can be employed to detect and quantify this compound in RNA samples. These methods vary in their sensitivity, specificity, resolution, and the type of information they provide (global abundance vs. location within a specific transcript). The primary methods covered in this document are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method for determining the global abundance of m5C(m).
-
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq): An antibody-based method to enrich for RNA fragments containing m5C and subsequently identify their sequences, providing transcriptome-wide localization at a lower resolution. While not specific to the dual modification, it can provide initial insights.
-
RNA Bisulfite Sequencing (RNA-BS-seq): The gold standard for single-nucleotide resolution mapping of m5C. While standard BS-seq does not distinguish m5C from m5C(m), it is a critical tool for identifying the 5-methylcytosine component.
-
Aza-IP and miCLIP: Advanced techniques that can provide single-nucleotide resolution mapping of m5C, often used to identify the targets of specific methyltransferase enzymes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the different methods for detecting RNA modifications, with a focus on their applicability to this compound.
| Method | Principle | Resolution | Sensitivity | Specificity | Throughput | Quantitative? |
| LC-MS/MS | Separation and mass-to-charge ratio analysis of nucleosides | Not applicable (global) | High (fmol to amol) | High | Low to Medium | Yes (Absolute) |
| MeRIP-seq | Antibody-based enrichment of methylated RNA fragments followed by sequencing | Low (~100-200 nt) | Medium to High | Moderate (antibody-dependent) | High | Yes (Relative) |
| RNA-BS-seq | Chemical conversion of unmethylated cytosine to uracil | Single nucleotide | High | High (for m5C) | High | Yes (Relative) |
| Aza-IP | Metabolic labeling and immunoprecipitation of enzyme-RNA adducts | Single nucleotide | High | High (enzyme-specific) | High | Yes (Relative) |
| miCLIP | UV cross-linking and immunoprecipitation | Single nucleotide | High | High (antibody-dependent) | High | Yes (Relative) |
Experimental Protocols
Protocol 1: Global Quantification of this compound by LC-MS/MS
This protocol describes the global quantification of m5C(m) in total RNA samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Total RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole LC/MS)
-
C18 reverse-phase column
-
This compound standard (can be synthesized or custom-ordered)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
Procedure:
-
RNA Digestion:
-
To 1-5 µg of total RNA, add 5 µL of 10x Nuclease P1 buffer and 1 µL of Nuclease P1 (100 U/µL). Adjust the volume to 50 µL with nuclease-free water.
-
Incubate at 37°C for 2 hours.
-
Add 5 µL of 10x bacterial alkaline phosphatase buffer and 1 µL of bacterial alkaline phosphatase (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any debris.
-
Carefully transfer the supernatant to a new tube.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using the this compound standard.
-
Set up the LC-MS/MS method with the following parameters (these may need to be optimized for your specific instrument):
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the nucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 2% B).
-
Flow rate: 0.2 mL/min.
-
Column temperature: 40°C.
-
-
MS/MS Detection (Positive Ion Mode):
-
Monitor the specific mass transitions for this compound. The monoisotopic mass of [M+H]+ is 272.1246. The primary product ion is typically 126, corresponding to the methylated cytosine base.
-
Optimize the collision energy and other MS parameters for the specific transition.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the m5C(m) transition in both the samples and the standards.
-
Quantify the amount of m5C(m) in the samples using the calibration curve.
-
Normalize the amount of m5C(m) to the total amount of RNA analyzed or to the amount of a canonical nucleoside (e.g., cytidine).
-
Diagram of LC-MS/MS Workflow for m5C(m) Detection:
Protocol 2: Transcriptome-Wide Mapping of m5C using MeRIP-seq
This protocol outlines the methylated RNA immunoprecipitation sequencing (MeRIP-seq) procedure to identify regions of the transcriptome enriched for 5-methylcytosine.
Materials:
-
Total RNA or mRNA sample
-
RNA fragmentation buffer
-
Anti-m5C antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers (low salt, high salt)
-
Elution buffer
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
RNA Fragmentation:
-
Fragment 10-50 µg of total RNA or 1-5 µg of mRNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
Purify the fragmented RNA.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m5C antibody in IP buffer for 2 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another 2 hours at 4°C.
-
-
Washing:
-
Wash the beads twice with low-salt wash buffer.
-
Wash the beads twice with high-salt wash buffer.
-
-
Elution:
-
Elute the m5C-containing RNA fragments from the beads using elution buffer.
-
-
RNA Purification and Library Preparation:
-
Purify the eluted RNA using an RNA purification kit.
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control (a small fraction of the fragmented RNA set aside before immunoprecipitation) using a standard library preparation kit.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify enriched regions (peaks) in the MeRIP sample compared to the input control.
-
Diagram of MeRIP-seq Workflow:
Protocol 3: Single-Nucleotide Resolution Mapping of m5C by RNA Bisulfite Sequencing
This protocol provides a method for identifying 5-methylcytosine sites at single-nucleotide resolution using bisulfite treatment of RNA followed by sequencing.
Materials:
-
Total RNA or mRNA sample
-
Bisulfite conversion kit for RNA
-
Reverse transcription reagents
-
PCR amplification reagents
-
Library preparation kit for next-generation sequencing
Procedure:
-
Bisulfite Conversion:
-
Treat 100 ng to 2 µg of RNA with bisulfite using a commercially available kit. This step converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.
-
Purify the bisulfite-converted RNA.
-
-
Reverse Transcription and cDNA Synthesis:
-
Perform reverse transcription on the converted RNA to generate cDNA. During this step, the uracils will be read as thymines.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cDNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome using a bisulfite-aware aligner (e.g., Bismark).
-
Identify sites where cytosines are consistently read as cytosines in the sequencing data, as these represent potential 5-methylcytosine sites.
-
Diagram of RNA Bisulfite Sequencing Workflow:
Concluding Remarks
The choice of method for detecting this compound depends on the specific research question. For global quantification, LC-MS/MS is the method of choice due to its high sensitivity and accuracy. For transcriptome-wide localization, MeRIP-seq provides a good starting point for identifying enriched regions, while RNA bisulfite sequencing offers single-nucleotide resolution for the 5-methylcytosine component. Advanced techniques like Aza-IP and miCLIP can provide further insights into the specific targets of the enzymes responsible for these modifications. The protocols and data presented here provide a comprehensive guide for researchers to begin investigating the role of this intriguing RNA modification.
Application Note and Protocol: Sensitive Quantification of 5-Methyl-2'-O-methylcytidine by LC-MS/MS
This application note provides a detailed protocol for the sensitive quantification of 5-Methyl-2'-O-methylcytidine (m⁵Cm) in RNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is intended for researchers, scientists, and drug development professionals investigating RNA modifications and their roles in various biological processes.
Introduction
This compound (m⁵Cm) is a modified nucleoside found in various types of RNA. Accurate and sensitive quantification of m⁵Cm is crucial for understanding its physiological functions and its potential as a biomarker. LC-MS/MS offers high sensitivity and specificity for the direct measurement of such modifications.[1][2] This protocol outlines the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation and detection by a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.[3] The use of stable isotope-labeled internal standards is recommended for accurate quantification.[2][4]
Experimental Protocols
Materials and Reagents
-
Samples: RNA isolated from cells or tissues.
-
Enzymes: Nuclease P1, phosphodiesterase I, and alkaline phosphatase.[4]
-
Internal Standard: Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N-labeled m⁵Cm) is highly recommended for accurate quantification.[2][4]
-
LC-MS Grade Solvents: Water, acetonitrile, methanol, and formic acid.
-
Buffers: Ammonium acetate buffer.[5]
-
Solid-Phase Extraction (SPE) Cartridges (Optional): For sample cleanup and enrichment.[6][7]
Sample Preparation: RNA Extraction and Enzymatic Hydrolysis
-
RNA Extraction: Extract total RNA from the desired biological source using a standard commercial kit or a suitable protocol to ensure high-quality RNA free from contaminants.
-
RNA Quantification: Accurately determine the concentration of the extracted RNA using a spectrophotometer or fluorometer.
-
Enzymatic Digestion:
-
To approximately 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add phosphodiesterase I and alkaline phosphatase to the mixture.[4]
-
Incubate for an additional 2 hours at 37°C to ensure complete digestion of the RNA into single nucleosides.[4]
-
If using a stable isotope-labeled internal standard, it should be added to the nucleoside mixture before LC-MS/MS analysis.[4]
-
-
Sample Cleanup (Optional): For samples with high matrix interference, an offline solid-phase extraction (SPE) step can be employed to clean up and concentrate the nucleosides before injection.[6][7]
-
Final Preparation: Dry the digested sample using a vacuum concentrator and reconstitute it in an appropriate volume of the initial mobile phase (e.g., 5 mM ammonium acetate).[5][8] Centrifuge the sample to pellet any particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Optimization may be necessary depending on the specific instrumentation used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.[5]
-
Mobile Phase A: 5 mM ammonium acetate in water, adjusted to pH 5.3 with acetic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A typical gradient starts with a high aqueous mobile phase, gradually increasing the organic phase to elute the analytes. An example gradient could be:
-
Flow Rate: 0.35 mL/min.[5]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[10]
-
Ionization Source Parameters:
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. The monoisotopic mass of m⁵Cm is 271.1168, leading to a protonated molecule [M+H]⁺ of 272.1246.[12] A likely product ion would result from the loss of the ribose sugar, corresponding to the protonated base (5-methylcytosine), which has a mass of 126.[12]
Data Presentation
The quantitative data for the LC-MS/MS method should be summarized for clear comparison. The following table provides expected performance characteristics based on similar modified nucleoside quantification assays.
| Parameter | Expected Value | Reference |
| Analyte | This compound (m⁵Cm) | - |
| MRM Transition (m/z) | 272.1 -> 126.1 | Predicted based on Modomics Database and fragmentation of similar nucleosides.[12] |
| Limit of Detection (LOD) | ~0.1-1.0 pg on column | Based on similar sensitive methods for modified nucleosides.[6][7] |
| Limit of Quantification (LOQ) | ~0.3-3.0 pg on column | Based on similar sensitive methods for modified nucleosides.[6][7] |
| Linearity (r²) | > 0.99 | Standard expectation for quantitative bioanalytical methods. |
Visualization
Caption: Experimental workflow for m⁵Cm quantification.
This comprehensive workflow diagram illustrates the key stages involved in the sensitive quantification of this compound, from initial sample preparation through to final data analysis.
References
- 1. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of modified nucleosides in RNA molecules by LC-MS/MS. [bio-protocol.org]
- 11. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modomics - A Database of RNA Modifications [genesilico.pl]
Application Note: Incorporating 5-Methyl-2'-O-methylcytidine into Synthetic RNA Oligonucleotides
Introduction
5-Methyl-2'-O-methylcytidine (5mC2'OMe) is a synthetically modified ribonucleoside that combines two critical modifications: methylation at the 5th position of the cytosine base and methylation at the 2'-hydroxyl group of the ribose sugar. This dual modification makes it a highly valuable building block for the synthesis of therapeutic RNA oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of 5mC2'OMe is designed to enhance the drug-like properties of RNA, improving its stability, binding affinity, and safety profile.[1][2]
The 5-methyl group on the cytosine base is known to increase the thermal stability of the RNA duplex upon binding to its target sequence.[3] Critically, for therapeutic applications, it can mitigate the immunostimulatory effects of unmethylated CpG motifs, which can be recognized by Toll-like receptor 9 (TLR9) and trigger an innate immune response.[1] The 2'-O-methyl modification provides excellent resistance to nuclease degradation, leading to a longer in vivo half-life.[1][2] It also locks the sugar pucker into a conformation favorable for A-form duplex geometry, characteristic of RNA:DNA or RNA:RNA hybrids, which further increases binding affinity to the target RNA.[1] This technical guide provides detailed protocols for the synthesis of the this compound phosphoramidite and its incorporation into synthetic RNA oligonucleotides.
Data Presentation: Performance and Characteristics
The incorporation of this compound confers several advantageous properties to RNA oligonucleotides. The following tables summarize key quantitative and qualitative data based on the known effects of the individual modifications.
Table 1: Synthesis and Performance Parameters
| Parameter | Value / Observation | Rationale & References |
|---|---|---|
| Modification | This compound | Combines benefits of 5-methylation (binding affinity, reduced immunity) and 2'-O-methylation (nuclease resistance, binding affinity).[1][2] |
| Phosphoramidite Coupling Efficiency | 80-90% | Expected coupling efficiency for modified phosphoramidites is high, though slightly longer coupling times may be required due to steric hindrance.[4] |
| Nuclease Resistance | High | The 2'-O-methyl group provides excellent protection against degradation by endo- and exonucleases.[1] |
| Binding Affinity (Tm) | Moderate to High Increase | Both 5-methylation and 2'-O-methylation contribute to enhanced duplex stability and increased melting temperature (Tm).[1][3] |
| Immunostimulation | Reduced | 5-methylation of cytosine within CpG motifs prevents recognition by TLR9, reducing innate immune responses.[1] |
| In Vivo Half-Life | Increased | Enhanced nuclease resistance leads to a longer circulating half-life, allowing for sustained target engagement.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol outlines the chemical synthesis of the phosphoramidite building block required for solid-phase synthesis. The process involves multiple protection and activation steps starting from 5-methylcytidine.
Materials:
-
5-Methylcytidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine, Anhydrous
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH)
-
Acetic Anhydride (Ac₂O)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
Methodology:
-
5'-Hydroxyl Protection: React 5-methylcytidine with DMT-Cl in anhydrous pyridine to selectively protect the 5'-hydroxyl group. Purify the resulting 5'-O-DMT-5-methylcytidine by column chromatography.[5]
-
2',3'-Hydroxyl Protection: Treat the 5'-O-DMT-5-methylcytidine with TBDMS-Cl and imidazole in anhydrous DMF to protect both the 2' and 3' hydroxyl groups.[5]
-
Selective 2'-O-Methylation: This is a critical step. While various methods exist, a common approach involves selective deprotection of the 2'-OH followed by methylation. Alternatively, direct methylation can be achieved under carefully controlled conditions using a strong base like sodium hydride and a methylating agent such as methyl iodide. This step often requires optimization to achieve good regioselectivity.
-
N4-Amino Group Protection: Protect the exocyclic amino group of the cytosine base using acetic anhydride in pyridine to form the N4-acetyl derivative. This prevents side reactions during oligonucleotide synthesis.[5][]
-
Selective 3'-Deprotection: If both hydroxyls were protected, selectively remove the 3'-O-TBDMS group using a fluoride source like TBAF under controlled conditions to free the 3'-hydroxyl for phosphitylation.
-
Phosphitylation: React the protected nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM.[5][7] This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.
-
Purification: Purify the final 5'-O-DMT-N4-acetyl-5-methyl-2'-O-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite product using flash column chromatography and verify its identity and purity via ³¹P NMR and mass spectrometry.[]
Protocol 2: Automated Solid-Phase Synthesis of Modified RNA Oligonucleotides
This protocol uses standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard RNA phosphoramidites (A, U, G, C) with appropriate protecting groups (e.g., 5'-DMT, 2'-TBDMS, base-labile exocyclic amine protection).[8]
-
Synthesized this compound phosphoramidite.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.
-
Capping Reagent A: Acetic Anhydride/Lutidine/THF.
-
Capping Reagent B: 16% N-Methylimidazole/THF.[5]
-
Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water.[5]
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.
Methodology:
The synthesis proceeds in repeated four-step cycles for each nucleotide addition:
-
Deblocking (Detritylation): The CPG column is washed with the deblocking reagent to remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide attached to the support. The release of the orange-colored trityl cation is monitored to assess coupling efficiency.[5]
-
Coupling (Activation): The this compound phosphoramidite (or a standard RNA phosphoramidite) is mixed with the activator solution and delivered to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 6-10 minutes) may be programmed for the modified amidite to ensure high efficiency.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[5]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the iodine solution.[5]
-
Cycle Repetition: These four steps are repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Ammonium hydroxide/ethanol mixture (e.g., 3:1 v/v).
-
Triethylamine trihydrofluoride (TEA·3HF) in DMSO or anhydrous TEA·HF/NMP.
-
Desalting columns or HPLC system for purification.
Methodology:
-
Cleavage and Base Deprotection: The solid support is treated with a solution of ammonium hydroxide/ethanol. This cleaves the oligonucleotide from the CPG support and removes the base-labile protecting groups from the nucleobases (e.g., N4-acetyl) and the cyanoethyl groups from the phosphate backbone.[10]
-
2'-Hydroxyl Deprotection: After lyophilization, the crude oligonucleotide is resuspended in a fluoride-containing reagent (e.g., TEA·3HF in DMSO) to remove the 2'-O-TBDMS protecting groups from the standard ribonucleotides. The 2'-O-methyl group on the modified cytidine is stable to this treatment.[10]
-
Purification: The full-length, deprotected RNA oligonucleotide is purified from shorter sequences and protecting group adducts. This is typically achieved by desalting followed by reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC).
-
Analysis: The purity and identity of the final product are confirmed using LC-MS and/or MALDI-TOF mass spectrometry.
Visualizations: Workflows and Pathways
Caption: Workflow for the synthesis of this compound phosphoramidite.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Mechanism and advantages of a 5mC2'OMe-modified antisense oligonucleotide.
References
- 1. benchchem.com [benchchem.com]
- 2. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes: High-Resolution Mapping of 5-Methyl-2'-O-methylcytidine (m5C(m)) in the Transcriptome
Introduction to 5-Methyl-2'-O-methylcytidine (m5C(m))
The epitranscriptome, comprising over 170 distinct chemical modifications of RNA, adds a critical layer of gene regulation beyond the primary RNA sequence. Among these, 5-methylcytidine (m5C), the methylation of cytosine at the C5 position, and 2'-O-methylation (Nm), the methylation of the ribose sugar at the 2'-hydroxyl group, are two of the most important and widespread modifications.[1][2][3] The compound modification, this compound (m5C(m)), where both the base and its sugar are methylated, represents a unique and complex regulatory mark.
While methods for the individual, transcriptome-wide mapping of m5C and Nm are established, the direct, high-resolution mapping of the dual m5C(m) modification is technically challenging and not achievable through a single standard protocol. This document provides a robust, multi-step strategy combining orthogonal high-resolution mapping techniques with bioinformatic analysis to identify m5C(m) sites with single-nucleotide precision.
Applications and Significance
Mapping m5C(m) sites is crucial for a complete understanding of post-transcriptional gene regulation. Potential applications include:
-
Understanding RNA Stability and Metabolism: Both m5C and Nm are known to influence RNA stability, structure, and translation.[1][4][5] The combined m5C(m) mark may have unique effects on these processes, potentially by creating a binding platform for specific reader proteins or by conferring enhanced protection against nuclease degradation.
-
Role in Disease and Development: Aberrant RNA methylation patterns are linked to various human diseases, including cancer and neurological disorders.[6][7][8] Identifying m5C(m) profiles in different cellular states can reveal novel biomarkers and therapeutic targets.
-
Innate Immunity and Viral Infection: RNA modifications are critical in distinguishing self from non-self RNA and modulating the innate immune response.[9] The m5C(m) modification has been found in cells infected with various viruses, suggesting a role in the viral life cycle or the host's antiviral response.[10]
-
Drug Development: The "writer" enzymes that install these modifications, such as NSUN proteins for m5C and Fibrillarin (FBL) for Nm, are potential targets for therapeutic intervention.[5][11] High-resolution maps of m5C(m) are essential for validating the effects of drugs targeting these pathways.
Workflow for High-Resolution m5C(m) Mapping
A definitive map of m5C(m) sites can be generated by identifying the intersection of two separate, high-resolution datasets: one for all 2'-O-methylated (Nm) sites and one for all 5-methylcytosine (m5C) sites.
Protocol 1: High-Resolution Mapping of 2'-O-Methylation (Nm-seq)
This protocol is based on the Nm-seq methodology, which leverages the resistance of 2'-O-methylated nucleotides to periodate oxidation and subsequent beta-elimination.[2][3]
Experimental Workflow Diagram (Nm-seq)
Detailed Methodology (Nm-seq)
-
RNA Preparation and Fragmentation:
-
Isolate high-quality total RNA from the sample of interest.
-
Fragment the RNA to an average size of 50-100 nucleotides using chemical fragmentation reagents at 95°C for 5 minutes. Purify the fragmented RNA.[2]
-
-
Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:
-
Oxidation: Resuspend RNA in a sodium periodate solution. Incubate in the dark to oxidize the 2',3'-vicinal diols of 3'-terminal nucleotides into a dialdehyde.
-
Elimination: Add a mildly basic buffer (e.g., borate buffer) to induce beta-elimination, which cleaves the terminal dialdehyde-containing nucleotide.
-
Dephosphorylation: Treat with a phosphatase (e.g., T4 Polynucleotide Kinase) to remove the resulting 3'-phosphate, preparing the fragment for the next cycle.
-
Iteration: Repeat these OED cycles (typically 6-8 times) to progressively shorten RNA fragments from the 3' end until a resistant 2'-O-methylated nucleotide (Nm) is exposed at the 3'-terminus.[2]
-
-
Final Blocking Cycle (Oxidation-Elimination):
-
Perform one final cycle of oxidation and elimination without the dephosphorylation step.
-
This leaves fragments with a free 2'-OH group blocked by a 3'-phosphate, while fragments ending in an exposed Nm (which are resistant to oxidation) have a 3'-hydroxyl group available for ligation.[2]
-
-
Library Construction and Sequencing:
-
3' Adaptor Ligation: Ligate a pre-adenylated 3' adaptor to the RNA fragments. Only fragments with a 3'-hydroxyl group (i.e., those ending in Nm) will be ligated efficiently.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adaptor.
-
Library Amplification: Amplify the resulting cDNA via PCR to generate the final sequencing library.
-
Sequencing: Perform high-throughput sequencing. The 5' end of each read will correspond to the nucleotide immediately downstream of the original Nm site.
-
Protocol 2: High-Resolution Mapping of 5-Methylcytosine (BS-seq)
This protocol uses bisulfite treatment to convert unmethylated cytosine to uracil, while 5-methylcytosine remains unchanged. This difference is then detected by sequencing.[12][13]
Experimental Workflow Diagram (BS-seq)
Detailed Methodology (BS-seq)
-
RNA Preparation and Fragmentation:
-
Isolate high-quality total RNA. It is crucial to ensure samples are DNA-free.
-
Fragment RNA to the desired size range (e.g., 100-200 nt).
-
-
Bisulfite Conversion:
-
Denature the fragmented RNA.
-
Treat the RNA with a sodium bisulfite solution. This reaction deaminates unmethylated cytosine (C) residues into uracil (U). 5-methylcytosine (m5C) is resistant to this conversion.[13]
-
Incubate under appropriate conditions (temperature and time) as specified by the kit manufacturer.
-
-
RNA Cleanup and Desulfonation:
-
Purify the bisulfite-treated RNA using a column-based method to remove reaction chemicals.
-
Perform a desulfonation step under alkaline conditions to complete the conversion process.
-
Perform a final cleanup of the RNA.
-
-
Library Construction and Sequencing:
-
Reverse Transcription: Synthesize cDNA from the converted RNA. During this step, the uracils (formerly unmethylated Cs) are read as thymines (T).
-
Library Amplification: Amplify the cDNA library using PCR.
-
Sequencing: Perform high-throughput sequencing.
-
Protocol 3: Bioinformatic Analysis for m5C(m) Site Identification
-
Nm-seq Data Analysis:
-
Perform quality control and adapter trimming on raw sequencing reads.
-
Align reads to the reference transcriptome.
-
Identify the 5' start positions of the aligned reads. The genomic coordinate immediately upstream of the read start corresponds to the Nm site.
-
Generate a list of all identified Nm coordinates.
-
-
BS-seq Data Analysis:
-
Perform quality control and adapter trimming.
-
Use a specialized bisulfite-aware aligner (e.g., Bismark) to map reads to the reference transcriptome.[12] These aligners account for C-to-T conversions.
-
For each cytosine position in the transcriptome, calculate the methylation level by counting the number of reads that retain a 'C' versus those that have a 'T'.
-
Apply statistical tests to identify sites with a significantly high C-to-T non-conversion rate, calling these as m5C sites.
-
Generate a list of all identified m5C coordinates.
-
-
Intersection and Final Map:
-
Compare the coordinate lists from the Nm-seq and BS-seq analyses.
-
An m5C(m) site is defined as a coordinate that is:
-
Identified as an Nm site from the Nm-seq data.
-
Identified as an m5C site from the BS-seq data.
-
Is a cytosine in the reference transcriptome.
-
-
The resulting intersection provides a high-confidence map of m5C(m) sites across the transcriptome.
-
Quantitative Data Summary
Direct quantitative data for transcriptome-wide m5C(m) is not yet widely available. The tables below summarize representative data for the individual m5C and Nm modifications.
Table 1: Summary of m5C Sites from High-Resolution Studies (Note: The number of sites can vary significantly based on cell type, detection method, and analysis pipeline.)
| Organism/Cell Line | RNA Type | No. of m5C Sites Identified | Method | Reference |
| Human (Multiple) | Transcriptome-wide | 166,540 (in database) | Various BS-seq methods | m5C-Atlas[1][14] |
| Human (Breast Cancer) | mRNA | Up to 95,000 | miCLIP-seq / BS-seq | Huang et al. 2021[6] |
| S. cerevisiae (Yeast) | rRNA | Multiple novel sites | BS-seq | PLOS Genetics[12] |
| S. solfataricus (Archaea) | mRNA | Multiple sites detected | BS-seq | PLOS Genetics[12] |
Table 2: Summary of Nm Sites from Nm-seq Studies
| Organism/Cell Line | RNA Type | No. of Nm Sites Identified | Key Finding | Reference |
| Human (HeLa) | mRNA | Thousands | Nm sites are widespread in human mRNA | Nm-seq[2][3] |
| Human | rRNA | Abundant | Essential for ribosome biogenesis and function | Nm-seq[2][3] |
Biological Pathways: m5C and Nm "Writer" Enzymes
The formation of m5C(m) requires the coordinated action of two distinct classes of methyltransferase enzymes ("writers"). m5C is installed by the NSUN family of enzymes, while Nm is typically installed by Fibrillarin (FBL), which is part of a snoRNA-guided complex.
References
- 1. m5C-Atlas: a comprehensive database for decoding and annotating the 5-methylcytosine (m5C) epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nm-seq maps 2'-O-methylation sites in human mRNA with base precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substrate diversity of NSUN enzymes and links of 5-methylcytosine to mRNA translation and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the m5C epitranscriptome of mRNAs in breast cancer cells through genome engineering and long-read sequencing approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Predictive value of m5C regulatory gene expression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. m5C-Atlas: a comprehensive database for decoding and annotating the 5-methylcytosine (m5C) epitranscriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Incorporation of 5-Methyl-2'-o-methylcytidine into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleotides into RNA molecules is a cornerstone of modern RNA therapeutics and research. The dual modification of cytidine at both the 5-carbon position (5-methylcytidine, m5C) and the 2'-hydroxyl group of the ribose (2'-O-methyl, Cm) can significantly enhance the stability, translational efficiency, and immunomodulatory properties of RNA. 5-methylcytidine is a naturally occurring modification that can influence RNA stability and translation.[1] The 2'-O-methylation is known to increase nuclease resistance and reduce innate immune responses by mimicking a key feature of eukaryotic mRNA.[2][3]
These application notes provide a detailed protocol for the enzymatic incorporation of 5-Methyl-2'-o-methylcytidine into RNA transcripts. As the direct enzymatic incorporation of a dual-modified this compound triphosphate can be challenging due to substrate availability and polymerase efficiency, this protocol outlines a robust two-step enzymatic approach:
-
In Vitro Transcription with 5-Methylcytidine Triphosphate: Enzymatic synthesis of an RNA transcript containing 5-methylcytidine using T7 RNA polymerase.
-
Post-Transcriptional 2'-O-Methylation: Site-specific methylation of the 2'-hydroxyl groups of the incorporated 5-methylcytidine residues using a suitable 2'-O-methyltransferase.
This methodology allows for precise control over the modification process and yields RNA with the desired dual-modified cytidines.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| 5-Methylcytidine-5'-Triphosphate (5-Methyl-CTP) | Jena Bioscience | NU-1138 |
| ATP, GTP, UTP Solution Set | New England Biolabs | N0450S |
| T7 RNA Polymerase | New England Biolabs | M0251S |
| Murine RNase Inhibitor | New England Biolabs | M0314S |
| DNase I (RNase-free) | New England Biolabs | M0303S |
| Vaccinia Capping System | New England Biolabs | M2080S |
| mRNA Cap 2´-O-Methyltransferase | New England Biolabs | M0366S |
| S-adenosylmethionine (SAM) | New England Biolabs | B9003S |
| Linearized DNA Template with T7 Promoter | Custom Synthesis | N/A |
| Monarch RNA Cleanup Kit | New England Biolabs | T2040S |
| Nuclease P1 | Sigma-Aldrich | N8630 |
| Bacterial Alkaline Phosphatase | Invitrogen | 18009019 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Ammonium Acetate (LC-MS Grade) | Sigma-Aldrich | 73594 |
Experimental Protocols
Part 1: In Vitro Transcription (IVT) for 5-Methylcytidine Incorporation
This protocol describes the synthesis of an RNA molecule where all cytidine residues are replaced with 5-methylcytidine.
1.1 IVT Reaction Setup:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-free Water | To 20 µL | - |
| 10X T7 Reaction Buffer | 2 µL | 1X |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| 5-Methyl-CTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| Murine RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |
-
Mix thoroughly by gentle pipetting.
-
Incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.
1.2 DNase I Treatment:
-
To the 20 µL IVT reaction, add 70 µL of nuclease-free water, 10 µL of 10X DNase I Buffer, and 2 µL of DNase I (RNase-free).
-
Incubate at 37°C for 15 minutes.
1.3 Purification of 5-Methylcytidine Modified RNA:
-
Purify the RNA using a spin column-based method, such as the Monarch RNA Cleanup Kit, following the manufacturer's protocol.[4]
-
Elute the purified RNA in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify the transcript size and integrity using denaturing agarose gel electrophoresis.
Part 2: Post-Transcriptional 2'-O-Methylation
This protocol details the enzymatic methylation of the 2'-hydroxyl group of the 5'-cap structure and internal 5-methylcytidine residues.
2.1 Capping and 2'-O-Methylation Reaction Setup:
-
In a sterile, RNase-free tube, combine the following on ice:
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-free Water | To 20 µL | - |
| Purified 5-mC RNA (from step 1.3) | X µL (up to 5 µg) | 250 ng/µL |
| 10X Capping Buffer | 2 µL | 1X |
| GTP (10 mM) | 1 µL | 0.5 mM |
| S-adenosylmethionine (SAM) (32 mM) | 1 µL | 1.6 mM |
| Murine RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| Vaccinia Capping System (10 U/µL) | 1 µL | 0.5 U/µL |
| mRNA Cap 2´-O-Methyltransferase (50 U/µL) | 1 µL | 2.5 U/µL |
-
Mix gently and incubate at 37°C for 1 hour.
2.2 Purification of Dual-Modified RNA:
-
Purify the dual-modified RNA using a spin column-based method as described in step 1.3.
-
Elute the final RNA product in nuclease-free water.
-
Quantify the RNA and assess its integrity as described in step 1.3.
Part 3: Verification of Modification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the qualitative and quantitative analysis of RNA modifications.[5][6]
3.1 Enzymatic Digestion of RNA to Nucleosides:
-
In a sterile tube, mix:
-
Purified dual-modified RNA (1-2 µg)
-
Nuclease P1 (2 U)
-
10X Nuclease P1 Buffer
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (1 U) and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleotides to nucleosides.
3.2 LC-MS/MS Analysis:
-
Dilute the digested sample with an appropriate volume of the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Separate the nucleosides using a gradient of ammonium acetate buffer and acetonitrile.
-
Detect and quantify the canonical and modified nucleosides by monitoring their specific mass-to-charge (m/z) ratios in the mass spectrometer.
Expected Mass Transitions for Nucleoside Analysis:
| Nucleoside | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) [BH2]+ |
| Adenosine (A) | 268.1 | 136.1 |
| Guanosine (G) | 284.1 | 152.1 |
| Uridine (U) | 245.1 | 113.0 |
| 5-Methylcytidine (m5C) | 258.1 | 126.1 |
| This compound (m5Cm) | 272.1 | 126.1 |
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation of 5-methylcytidine from RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Developing Antibodies for Specific Immunoprecipitation of 5-Methyl-2'-o-methylcytidine (m5Cm)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of specific antibodies targeting 5-Methyl-2'-o-methylcytidine (m5Cm), a modified ribonucleoside. The successful generation of high-affinity and specific antibodies is crucial for the elucidation of the biological roles of m5Cm through techniques such as immunoprecipitation followed by high-throughput sequencing. These application notes detail the necessary steps from immunogen synthesis to antibody characterization and provide detailed protocols for key experiments.
Introduction to this compound (m5Cm)
This compound (m5Cm) is a post-transcriptional modification of RNA. The study of such modifications, part of the field of epitranscriptomics, is essential for understanding the regulation of gene expression and cellular processes. To investigate the distribution and function of m5Cm in the transcriptome, highly specific tools are required. Antibodies that can specifically recognize and bind to m5Cm are invaluable for techniques like methylated RNA immunoprecipitation (MeRIP), which enables the enrichment and subsequent identification of m5Cm-containing RNA molecules.
The primary challenge in developing such antibodies lies in achieving high specificity for m5Cm, distinguishing it from structurally similar modifications like 5-methylcytidine (m5C) and 2'-O-methylcytidine (Cm). This document outlines a systematic approach to produce and validate antibodies with the desired specificity for m5Cm immunoprecipitation.
Antibody Development Workflow
The development of a specific antibody for m5Cm involves a multi-step process, beginning with the design and synthesis of a suitable immunogen and culminating in the validation of the antibody's specificity and functionality in immunoprecipitation.
Application Notes: 5-Methyl-2'-O-methylcytidine in Antisense Oligonucleotide Therapeutics
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression.[1][2] For therapeutic applications, chemical modifications to the oligonucleotide structure are essential to improve their drug-like properties, including nuclease resistance, binding affinity to the target RNA, and in vivo safety profiles.[2][3] The 5-Methyl-2'-O-methylcytidine modification represents a strategic combination of two well-established chemical alterations: methylation at the 5th position of the cytosine base and a methyl group at the 2' position of the ribose sugar. This dual modification confers a unique and advantageous set of properties, making it a valuable component in the design of modern ASO therapeutics.
Key Advantages and Applications
The incorporation of this compound into ASOs leverages the distinct benefits of its constituent modifications:
-
Enhanced Nuclease Resistance: The 2'-O-methyl (2'-OMe) group provides significant protection against degradation by endo- and exonucleases, which are abundant in biological fluids and tissues.[2][4] This increased stability prolongs the half-life of the ASO in vivo, allowing for sustained therapeutic activity.[5]
-
Increased Binding Affinity: Both the 2'-OMe and 5-methylcytosine (5-me-C) modifications contribute to a higher binding affinity for the target RNA. The 2'-OMe group locks the sugar pucker into a conformation favorable for A-form duplex geometry, characteristic of RNA:DNA hybrids, leading to a more stable interaction.[4] The 5-methyl group on cytosine also enhances duplex stability, resulting in a moderate increase in the melting temperature (Tm) of the ASO-RNA duplex.[4][6]
-
Reduced Immunostimulation: A critical advantage of the 5-me-C component is its ability to mitigate the innate immune response often triggered by unmethylated cytosine-guanine (CpG) motifs in ASOs.[7] These motifs can be recognized by Toll-like receptor 9 (TLR9), leading to pro-inflammatory cytokine release.[4][7] Methylation of the cytosine base prevents this recognition, significantly reducing the risk of inflammatory side effects.[4] This feature has been incorporated into approved ASO drugs like nusinersen.[4][5]
Due to these properties, this compound is particularly useful in the "wings" of "gapmer" ASO designs. In this configuration, the modified nucleotides flank a central "gap" of unmodified DNA bases. The wings provide high affinity and nuclease stability, while the DNA gap is capable of recruiting RNase H to cleave the target mRNA.[1][4]
Signaling Pathways and Mechanisms
RNase H-Mediated mRNA Degradation
Gapmer ASOs containing this compound in the wings primarily function by inducing the degradation of the target mRNA through the cellular enzyme RNase H1. This enzyme specifically recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex.[8]
Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.
Inhibition of TLR9-Mediated Immune Response
The 5-methyl group on the cytosine base is crucial for preventing the activation of the innate immune system. It sterically hinders the binding of unmethylated CpG motifs within the ASO to Toll-like Receptor 9 (TLR9), thus preventing a downstream inflammatory cascade.
Caption: Inhibition of TLR9 signaling by 5-methylcytosine modification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 5-methyl-2′-O-methyl-cytidine | [9] |
| Synonyms | m5Cm, 2'-O-Methyl-5-methyl-cytosine | [9] |
| Molecular Formula | C₁₁H₁₇N₃O₅ | [9][10] |
| Formula Weight | 271.3 g/mol | [9] |
| Exact Mass | 271.11682065 Da | [10] |
| Purity | ≥98% | [9] |
| λmax | 282 nm | [9] |
| Solubility (DMF) | 30 mg/ml | [9] |
| Solubility (DMSO) | 30 mg/ml | [9] |
| Storage Temperature | -20°C | [9] |
| Stability | ≥ 4 years | [9] |
Table 2: Comparative Performance Attributes of ASO Modifications
| Feature | Unmodified DNA | 5-Methylcytidine (5-me-C) | 2'-O-Methyl (2'-OMe) | This compound |
| Binding Affinity (Tm) | Baseline | Moderate Increase (~1.3 °C per substitution)[6][7] | Moderate to High Increase[4] | High Increase (Combines benefits) |
| Nuclease Resistance | Low | No significant contribution[4] | High[4] | High |
| RNase H Activation | Yes | Yes | No[11] | No (Used in wings of gapmers) |
| In Vivo Efficacy | Low | Potentially enhanced[4] | High[4] | High |
| Toxicity Profile | High (due to instability) | Generally low[4] | Generally low[4] | Generally low |
| Immunostimulation | High (if CpG present) | Reduces TLR9 activation[4][7] | Does not directly mitigate[4] | Reduces TLR9 activation |
Experimental Protocols
Preclinical Evaluation Workflow
A structured approach is necessary for the preclinical assessment of ASOs containing novel modifications. The workflow ensures a systematic evaluation of potency, stability, and safety before advancing to clinical development.
Caption: A typical workflow for the preclinical evaluation of ASOs.
Protocol 1: Solid-Phase Synthesis of ASOs Containing this compound
Objective: To synthesize ASOs incorporating the this compound phosphoramidite using automated solid-phase synthesis.
Materials:
-
This compound phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, T, C)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents (Activator, Oxidizer, Capping, Deblocking solutions)
-
Cleavage and deprotection solution (e.g., AMA or aqueous ammonia)
-
Purification system (e.g., HPLC or PAGE)
Methodology:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired ASO sequence. Install the phosphoramidites and reagent bottles onto the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction. For each nucleotide addition, the cycle consists of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester (or phosphorothioate if a sulfurizing agent is used).
-
-
Cleavage and Deprotection: Once synthesis is complete, cleave the ASO from the CPG support and remove base and phosphate protecting groups by incubating with the appropriate deprotection solution at elevated temperature (e.g., 65°C).
-
Purification: Purify the full-length ASO from shorter failure sequences using reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Analysis: Determine the yield and purity of the final product using UV spectrophotometry (A260) and mass spectrometry.
Protocol 2: Melting Temperature (Tm) Determination
Objective: To determine the melting temperature (Tm) of an ASO-RNA duplex to assess binding affinity.[4]
Materials:
-
Purified ASO and complementary RNA strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Methodology:
-
Sample Preparation: Mix the ASO and its complementary RNA target in equal molar amounts in the annealing buffer to a final concentration of ~2-4 µM.
-
Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature to allow for duplex formation.
-
Thermal Melt Analysis:
-
Place the sample in the spectrophotometer and monitor the absorbance at 260 nm.
-
Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0 °C/minute).
-
Record the absorbance at each temperature increment.
-
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, identified as the maximum of the first derivative of the melting curve.
Protocol 3: Nuclease Stability Assay
Objective: To assess the stability of an ASO in the presence of serum nucleases.[4]
Materials:
-
Purified ASO
-
Human or mouse serum
-
Incubator at 37°C
-
Sample loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Methodology:
-
Assay Setup: Prepare a solution of the ASO at a concentration of 25 µM.[4]
-
Incubation: Add 10 µL of the ASO solution to 90 µL of serum and incubate at 37°C.[4]
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by freezing or adding a proteinase K solution.
-
Analysis:
-
Mix the samples with a loading buffer.
-
Run the samples on a denaturing polyacrylamide gel (e.g., 20% PAGE, 7M Urea).
-
Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).
-
-
Quantification: Image the gel and quantify the intensity of the full-length ASO band at each time point relative to the t=0 sample. This allows for the determination of the ASO's half-life in serum.
Protocol 4: In Vitro ASO Potency Assessment
Objective: To determine the efficacy of an ASO in reducing target mRNA levels in a cell culture model.
Materials:
-
Relevant cell line (e.g., HeLa, Huh7)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine) or gymnosis-compatible ASO
-
Purified ASO
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
ASO Transfection: Prepare complexes of the ASO and transfection reagent according to the manufacturer's protocol. Treat the cells with a range of ASO concentrations (e.g., 1 nM to 100 nM). Alternatively, for gymnosis (free uptake), add the ASO directly to the medium at higher concentrations.
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Perform qPCR using primers for the target gene and a housekeeping gene for normalization.
-
Analyze the results using the ΔΔCt method to determine the relative reduction in target mRNA levels compared to untreated or control ASO-treated cells.
-
-
Dose-Response Curve: Plot the percentage of mRNA reduction against the ASO concentration to determine the IC₅₀ value (the concentration at which 50% of the target mRNA is inhibited).
Protocol 5: In Vivo Efficacy and Toxicity Study in Mice
Objective: To evaluate the ability of an ASO to reduce target mRNA in a specific tissue and to assess its potential for hepatotoxicity in a mouse model.[3]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Sterile saline for injection
-
Purified and sterile ASO
-
Anesthesia and surgical tools for tissue collection
-
Blood collection tubes
-
Tissue homogenization equipment
-
RNA extraction and qRT-PCR reagents
-
Serum chemistry analyzer
Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Efficacy Analysis:
-
Toxicity Analysis:
-
Centrifuge the blood to separate serum.
-
Measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum to assess hepatotoxicity.[3]
-
Optionally, perform histopathological analysis on fixed tissue sections to look for signs of cellular damage.
-
-
Data Interpretation: Evaluate the therapeutic index by comparing the dose-dependent reduction in target mRNA with any observed increases in toxicity markers.[3]
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | C11H17N3O5 | CID 18660583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tracing 5-Methyl-2'-o-methylcytidine (m5mC) Metabolism using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-o-methylcytidine (m5mC) is a modified ribonucleoside found in various RNA species. The presence of both a methyl group on the cytosine base and a methyl group on the 2'-hydroxyl of the ribose suggests a role in fine-tuning RNA structure and function. Understanding the metabolic fate of m5mC is crucial for elucidating its biological significance and its potential as a biomarker or therapeutic target. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic pathways and turnover of m5mC in cellular systems. These application notes provide detailed protocols for tracing m5mC metabolism using stable isotope labeling.
Putative Metabolic Pathways of this compound (m5mC)
The metabolism of m5mC is not yet fully elucidated. Based on the known metabolic pathways of similar modified nucleosides, a putative metabolic pathway is proposed. Upon RNA degradation, m5mC is released and can undergo further enzymatic modifications. Key potential steps include deamination, demethylation, and phosphorylation.
Caption: Putative metabolic pathway of this compound (m5mC).
Experimental Workflow for Tracing m5mC Metabolism
The general workflow for tracing the metabolism of m5mC involves labeling cellular RNA with stable isotopes, isolating and digesting the RNA to release nucleosides, and analyzing the isotopic enrichment in m5mC and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for tracing m5mC metabolism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a stable isotope labeling experiment to trace m5mC metabolism. The data represents the percentage of labeled species after a chase period.
| Analyte | Isotopic Label | % Labeled (Time 0) | % Labeled (Time 24h) |
| This compound (m5mC) | [¹³CD₃] | 95.2 ± 2.1 | 45.8 ± 3.5 |
| 5-Methyl-2'-o-methyluridine (m5mU) | [¹³CD₃] | 0.5 ± 0.1 | 15.3 ± 1.8 |
| 2'-o-methylcytidine (Cm) | [¹³CD₃] | < 0.1 | 5.1 ± 0.9 |
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cellular RNA
Objective: To metabolically label the methyl groups of m5mC in cellular RNA using a stable isotope-labeled methyl donor.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS), dialyzed
-
[¹³CD₃]-L-methionine
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., HEK293T)
Procedure:
-
Culture cells to ~70% confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the cell culture medium with dialyzed FBS and [¹³CD₃]-L-methionine to a final concentration of 100 µM.
-
Remove the standard growth medium from the cells and wash twice with sterile PBS.
-
Add the labeling medium to the cells and incubate for the desired labeling period (e.g., 24-48 hours) to allow for incorporation of the stable isotope.
-
For pulse-chase experiments, after the labeling period, replace the labeling medium with a "chase" medium containing unlabeled L-methionine at the same concentration.
-
Harvest cells at various time points during the chase period for RNA extraction.
Protocol 2: RNA Extraction and Digestion
Objective: To isolate total RNA from labeled cells and digest it into individual nucleosides for LC-MS/MS analysis.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Nuclease-free water
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (10 mM, pH 5.3)
Procedure:
-
Harvest the cells by trypsinization or scraping and proceed with total RNA extraction according to the manufacturer's protocol of the chosen kit.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
In a nuclease-free tube, dissolve 1-5 µg of total RNA in 25 µL of nuclease-free water.
-
Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours.
-
Add 3 µL of 10X BAP buffer and 1 µL of BAP (1 U/µL). Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of m5mC and its Metabolites
Objective: To separate and quantify the isotopologues of m5mC and its potential metabolites.
Materials:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Authentic standards of m5mC and potential metabolites (labeled and unlabeled)
Procedure:
-
LC Separation:
-
Inject the digested RNA sample onto the C18 column.
-
Use a gradient elution program to separate the nucleosides. A typical gradient might be:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-22 min: 95-2% B
-
22-30 min: 2% B
-
-
Set the flow rate to 0.2 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Optimize the MRM transitions for each analyte (unlabeled and labeled) using authentic standards. Example transitions:
-
m5mC: m/z 272.1 -> 140.1
-
[¹³CD₃]-m5mC: m/z 276.1 -> 144.1
-
-
Develop a calibration curve using the authentic standards to quantify the absolute amounts of each nucleoside.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the labeled and unlabeled analytes.
-
Calculate the percentage of isotopic enrichment for each analyte at each time point.
-
Plot the decay of the labeled m5mC and the appearance of labeled metabolites over time to determine the metabolic flux.
-
Application Notes and Protocols for Direct Detection of 5-Methyl-2'-o-methylcytidine (m5C2'OMe) via Single-Molecule Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptome, the collection of chemical modifications on RNA, plays a pivotal role in regulating gene expression and cellular function. Among the over 170 known RNA modifications, 5-methyl-2'-o-methylcytidine (m5C2'OMe) represents a unique, dually modified nucleoside. The direct detection and quantification of such complex modifications at single-nucleotide resolution present a significant challenge for traditional sequencing methods. Single-molecule sequencing technologies, namely Pacific Biosciences' Single-Molecule, Real-Time (SMRT) sequencing and Oxford Nanopore Technologies' (ONT) direct RNA sequencing, offer promising avenues for the direct detection of m5C2'OMe without the need for chemical conversion or amplification, thereby preserving the native state of RNA molecules.[1][2][3][4] This document provides detailed application notes and proposed protocols for the utilization of these cutting-edge technologies in the study of m5C2'OMe.
1. Principles of Single-Molecule Sequencing for m5C2'OMe Detection
Both PacBio SMRT and Oxford Nanopore sequencing platforms enable the detection of modified ribonucleosides by observing disruptions in the natural process of sequencing.
-
PacBio SMRT Sequencing: This technology monitors the activity of a single DNA polymerase molecule as it synthesizes a complementary strand from a template molecule.[1][5][6] The presence of a modified base, such as m5C2'OMe, in the RNA template (after reverse transcription into cDNA) can alter the kinetics of the polymerase, including the interpulse duration (the time between base incorporations).[1][6] These kinetic variations serve as a detectable signature for the modification.[1][6] While primarily used for DNA, the principles can be extended to RNA through Iso-Seq (isoform sequencing) protocols.
-
Oxford Nanopore Direct RNA Sequencing: This method involves the direct translocation of a native RNA molecule through a protein nanopore.[2] As the RNA strand passes through the pore, it causes characteristic disruptions in an ionic current.[2] Modified bases like m5C2'OMe, with their altered size, shape, and charge, produce a distinct electrical signal compared to their canonical counterparts.[2] Computational models are then trained to identify these unique signatures and pinpoint the location of the modification on the RNA molecule.[2][7][8]
The dual modification of m5C2'OMe is expected to generate a more pronounced and unique signal in both platforms compared to singly modified bases like 5-methylcytosine (m5C), potentially leading to higher detection accuracy with appropriately trained algorithms.
2. Applications in Research and Drug Development
The ability to directly detect and quantify m5C2'OMe has significant implications for various fields:
-
Virology: RNA modifications are known to be involved in the lifecycle of many viruses.[9][10][11] Host cell machinery can be hijacked by viruses to modify their RNA, affecting viral replication, protein translation, and evasion of the host immune system.[9][10][11] The study of m5C2'OMe in viral genomes and host transcripts during infection can uncover novel mechanisms of viral pathogenesis and identify new targets for antiviral therapies.[9][10][11]
-
tRNA Biology and Function: Modified nucleosides are crucial for the structural stability and function of transfer RNAs (tRNAs).[12][13] The presence of m5C in tRNA is known to be important for its stability and proper folding.[12][13] Investigating the role and prevalence of the dually modified m5C2'OMe in different tRNA species can provide deeper insights into the regulation of translation and its dysregulation in diseases.
-
Cancer Biology: Aberrant RNA methylation patterns have been linked to the development and progression of cancer.[14] Profiling m5C2'OMe levels in cancerous versus healthy tissues could reveal new biomarkers for diagnosis and prognosis, as well as potential therapeutic targets within the epitranscriptome.
-
Drug Development: The enzymes responsible for writing, reading, and erasing RNA modifications are potential targets for novel therapeutics. High-throughput, single-molecule sequencing of m5C2'OMe can be employed in drug screening assays to assess the efficacy of small molecule inhibitors of RNA-modifying enzymes.
3. Quantitative Data Presentation
While specific quantitative data for the direct detection of m5C2'OMe is not yet widely published, the performance of computational models for detecting the related m5C modification provides a benchmark for expected performance. The development of a specific computational model trained on synthetic RNA containing m5C2'OMe would be necessary to achieve high accuracy.
| Computational Model | Technology | Modification | Accuracy | Precision | Recall | AUC | Reference |
| CHEUI | Oxford Nanopore | m5C | 0.741 - 0.793 | 0.745 - 0.788 | 0.733 - 0.816 | 0.827 - 0.879 | [7] |
| DeepSignal-Plant | Oxford Nanopore | 5mC (in DNA) | High | High | High | High | [15] |
| Nanocompore | Oxford Nanopore | m6A and others | 89.8% (for non-m6A) | - | - | - | [16] |
| HK Model (CNN-based) | PacBio | 5mC (in DNA) | - | 92% (Specificity) | 87% (Sensitivity) | >0.5 | [17] |
Note: The performance metrics for m5C2'OMe detection would need to be empirically determined through dedicated experiments with appropriate controls. The values above for m5C and 5mC in DNA serve as an estimate of the potential performance of single-molecule sequencing for modified base detection.
4. Experimental Protocols
The following is a proposed protocol for the direct detection of m5C2'OMe using Oxford Nanopore Direct RNA Sequencing, based on established protocols for general direct RNA sequencing.
4.1. RNA Sample Preparation
High-quality, intact RNA is crucial for successful direct RNA sequencing.
-
RNA Isolation:
-
DNase Treatment:
-
RNA Quality Control:
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
-
Quantify the RNA concentration using a Qubit fluorometer.
-
Check for purity by measuring the A260/280 and A260/230 ratios using a NanoDrop spectrophotometer. Ratios of ~2.0 are ideal.[21]
-
-
(Optional) Poly(A) Selection:
-
For the analysis of mRNA, enrich for polyadenylated transcripts using oligo(dT) magnetic beads.[18] Note that this step will exclude non-polyadenylated RNAs like many tRNAs.
-
4.2. Oxford Nanopore Direct RNA Sequencing Library Preparation
This protocol is based on the Oxford Nanopore Direct RNA Sequencing Kit (SQK-RNA002 or similar).
-
Adapter Ligation:
-
Ligate the ONT RT Adapter (RTA) to the 3' end of the RNA molecules. This adapter contains a primer for the subsequent reverse transcription step.
-
-
Reverse Transcription:
-
Perform reverse transcription using a strand-switching reverse transcriptase. This creates a cDNA strand, resulting in an RNA/cDNA hybrid molecule. This step is for stability and to facilitate adapter ligation.
-
-
Sequencing Adapter Ligation:
-
Ligate the sequencing adapters (RNA Adapter - RMX) to the 3' end of the RNA/cDNA hybrid. These adapters contain a motor protein that guides the RNA molecule through the nanopore.
-
-
Library Purification:
-
Purify the final library using Agencourt RNAClean XP beads to remove unincorporated adapters and enzymes.
-
-
Library Quantification:
-
Quantify the final library concentration using a Qubit fluorometer.
-
4.3. Nanopore Sequencing and Data Acquisition
-
Flow Cell Priming:
-
Prime the MinION, GridION, or PromethION flow cell according to the manufacturer's instructions.
-
-
Library Loading:
-
Load the prepared library onto the flow cell.
-
-
Sequencing Run:
-
Initiate the sequencing run using the MinKNOW software. The run time can be adjusted based on the desired data yield.
-
4.4. Data Analysis for m5C2'OMe Detection
-
Basecalling:
-
Convert the raw electrical signal data (in .fast5 format) into RNA sequences (in .fastq format) using a basecaller such as Guppy.
-
-
Alignment:
-
Align the basecalled reads to a reference genome or transcriptome using a long-read aligner like minimap2.
-
-
Modification Detection:
-
Use a computational tool specifically trained to recognize the unique electrical signal signature of m5C2'OMe. Since a dedicated tool for m5C2'OMe may not be readily available, this would likely involve:
-
Training a new model using a tool like Tombo or developing a custom model based on frameworks like CHEUI or Nanocompore.[7][16][22]
-
This training would require a ground-truth dataset, which can be generated by sequencing synthetic RNA oligonucleotides containing m5C2'OMe at known positions.
-
A control sample of unmodified in vitro transcribed RNA should also be sequenced to identify systematic basecalling errors.[22]
-
-
-
Statistical Analysis and Visualization:
-
Determine the stoichiometry of m5C2'OMe at specific sites (the percentage of reads with the modification).
-
Visualize the modification data using tools like IGV or pycoMeth.
-
5. Mandatory Visualizations
Caption: Experimental workflow for direct RNA sequencing and detection of m5C2'OMe.
Caption: Potential role of m5C2'OMe in viral infection and host cell interaction.
References
- 1. pacb.com [pacb.com]
- 2. Computational methods for RNA modification detection from nanopore direct RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacb.com [pacb.com]
- 4. epi2me.nanoporetech.com [epi2me.nanoporetech.com]
- 5. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]
- 6. Direct detection of DNA methylation during single-molecule, real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Roles of Host 5-Methylcytosine RNA Methyltransferases during Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Methylcytidine is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 15. Accurate cross-species 5mC detection for Oxford Nanopore sequencing in plants with DeepPlant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 17. Unveiling 5mC Methylation with PacBio Sequencing and Machine Learning - CD Genomics [cd-genomics.com]
- 18. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for single-base quantification of RNA m5C by pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 22. Common analysis of direct RNA sequencinG CUrrently leads to misidentification of m5C at GCU motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 5-Methyl-2'-o-methylcytidine Phosphoramidite: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the successful incorporation of 5-Methyl-2'-o-methylcytidine is a critical step. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common challenges encountered during the synthesis of its phosphoramidite precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound phosphoramidite, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Suboptimal activator concentration.- Degraded activator or phosphoramidite solution.[1] - Presence of moisture in reagents or solvents.[2] - Inefficient delivery of reagents to the synthesis column.[1] | - Perform an activator concentration titration to find the optimal concentration.[1] - Prepare fresh activator and phosphoramidite solutions.[1][2] - Use anhydrous reagents and solvents.[2] - Check the synthesizer for leaks or blockages.[1] |
| Guanine Base Modification (O6 Phosphitylation) | - Extended coupling times required for modified phosphoramidites can increase the likelihood of this side reaction.[2] | - Use a guanine phosphoramidite with an O6 protecting group.[2] - Optimize coupling time; for 5-methylcytidine, an extended time may be necessary, but should be carefully controlled.[2] |
| Formation of N+1 Products | - Excessively high concentration of a highly acidic activator can cause premature detritylation of the phosphoramidite monomer.[1] | - Optimize the activator concentration to a level that ensures efficient coupling without causing side reactions.[1] |
| Presence of Truncated Sequences | - Incomplete activation of the phosphoramidite due to suboptimal activator concentration.[1] - Hydrolysis of the phosphoramidite by moisture.[2] | - Optimize activator concentration.[1] - Ensure all reagents and solvents are anhydrous.[2] |
| Poor Yield and/or Purity of Final Oligonucleotide | - Accumulation of side products from guanine modification or other reactions.[2] - Incomplete deprotection of protecting groups.[2] - Inefficient purification of the final product. | - Implement strategies to prevent side reactions (see above). - Optimize deprotection conditions (time and temperature) based on the protecting groups used.[2] - Employ appropriate purification methods such as HPLC or PAGE.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and why is it important?
A1: this compound phosphoramidite is a modified nucleoside building block used in the solid-phase synthesis of oligonucleotides.[1] The 5-methyl group is a common epigenetic modification, and the 2'-O-methyl modification provides increased nuclease resistance and binding affinity.[3][4] These modifications are crucial for the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.[3][4]
Q2: What are the key steps in the phosphoramidite synthesis cycle?
A2: The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process consisting of four main steps:
-
Detritylation: Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) to allow for the addition of the next nucleotide.[5]
-
Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutants (n-1 sequences).[5]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[5]
Q3: Which activators are recommended for coupling this compound phosphoramidite?
A3: Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[1] For sterically hindered phosphoramidites, more nucleophilic activators like DCI may be advantageous.[1] The choice of activator and its concentration should be optimized for the specific synthesis conditions.[1]
Q4: How can I detect impurities in my phosphoramidite starting material?
A4: Several analytical techniques can be used to assess the purity of phosphoramidites, including High-Performance Liquid Chromatography (HPLC), ³¹P Nuclear Magnetic Resonance (³¹P NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These methods can identify and quantify critical impurities that could negatively impact the quality of the final oligonucleotide.[6][9]
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Cycle for this compound
This protocol outlines the key steps for incorporating a this compound monomer into a growing oligonucleotide chain on a solid support.
-
Detritylation: The solid support is treated with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) in dichloromethane (DCM), to remove the 5'-DMT protecting group.[5]
-
Coupling: The this compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25-0.5 M ETT in anhydrous acetonitrile) are delivered to the synthesis column. The coupling time may need to be extended for this modified base.[1][2]
-
Capping: A solution of acetic anhydride and N-methylimidazole is used to cap any unreacted 5'-hydroxyl groups.[2][5]
-
Oxidation: An iodine solution is used to oxidize the phosphite triester to a stable phosphate triester.[2][5]
-
Wash: The column is washed with anhydrous acetonitrile between each step.
This cycle is repeated for each subsequent nucleotide in the sequence.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine.[2][5]
-
Base and Phosphate Deprotection: The same basic solution removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (β-cyanoethyl groups).[5] For oligonucleotides containing 5-methylcytosine, heating the deprotection mixture (e.g., at 60°C for 10-15 hours) may be required for complete removal of all base protecting groups.[2]
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[2]
Visualizing the Process
Synthesis Pathway
Caption: Workflow of the phosphoramidite synthesis cycle for incorporating this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in modified oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Efficient Incorporation of 5-Methyl-2'-O-methylcytidine In Vitro
Welcome to the technical support center for optimizing the in vitro incorporation of 5-Methyl-2'-O-methylcytidine (5mCm). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro transcription?
A1: this compound is a modified nucleoside triphosphate where the cytidine base is methylated at the 5th position and the ribose sugar is methylated at the 2'-hydroxyl group. Incorporating this modified nucleotide into in vitro transcribed (IVT) RNA can enhance its stability against nuclease degradation and reduce the innate immune response when introduced into cells.[1][2][3]
Q2: What are the main challenges when incorporating this compound in vitro?
A2: The primary challenges include reduced transcription yield compared to unmodified nucleotides, incomplete incorporation, and the potential for premature termination of transcription. These issues arise because the modifications on both the base and the sugar can hinder recognition and processing by RNA polymerases like T7.[1][2]
Q3: Can I completely replace standard cytidine triphosphate (CTP) with this compound triphosphate (5mCmTP)?
A3: Complete replacement is possible, but it often leads to a significant decrease in RNA yield.[4] Many protocols recommend optimizing the ratio of 5mCmTP to CTP to balance the desired level of modification with acceptable yields. However, for applications requiring fully modified RNA, using engineered T7 RNA polymerases is highly recommended.[5]
Q4: Which RNA polymerase is recommended for incorporating this compound?
A4: While wild-type T7 RNA polymerase can incorporate 5mCmTP, its efficiency is often low.[2] Several studies have shown that mutant versions of T7 RNA polymerase, particularly those with increased thermostability or altered substrate specificity, can significantly improve the yield of RNA containing 2'-O-methylated nucleotides.[5]
Q5: How can I purify RNA containing this compound?
A5: Standard RNA purification methods, such as lithium chloride precipitation, silica-based spin columns, or size-exclusion chromatography, are generally effective for purifying RNA containing 5mCm. The choice of method will depend on the scale of the transcription reaction and the required purity for downstream applications. It is crucial to ensure that the purification process removes unincorporated nucleotides, enzymes, and the DNA template.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Suboptimal Enzyme: Wild-type T7 RNA polymerase has low efficiency for incorporating dual-modified nucleotides. | Use a mutant T7 RNA polymerase engineered for improved acceptance of modified nucleotides.[5] Consider screening different commercially available high-yield T7 polymerase variants. |
| Incorrect Nucleotide Concentration: The concentration of 5mCmTP or the ratio of modified to unmodified CTP is not optimal. | Titrate the concentration of 5mCmTP. If partial substitution is acceptable, test different ratios of 5mCmTP to CTP. Ensure the total NTP concentration is optimized, typically in the range of 2-5 mM each.[6][7] | |
| Suboptimal Magnesium Concentration: The concentration of Mg²⁺ is critical and is often different for modified NTPs compared to canonical NTPs. | Optimize the Mg²⁺ concentration. The optimal concentration is typically higher than the total NTP concentration. A good starting point is a 1.25 to 2.5 molar ratio of Mg²⁺ to total NTPs.[8] | |
| Poor Quality DNA Template: The DNA template may contain impurities or have a suboptimal promoter sequence. | Ensure the DNA template is highly pure and free of contaminants. Verify the integrity of the T7 promoter sequence. | |
| RNase Contamination: Degradation of the transcribed RNA by RNases. | Maintain a strict RNase-free environment. Use RNase inhibitors in the transcription reaction. | |
| Incomplete Transcripts or Smear on Gel | Premature Termination: The polymerase may dissociate from the template after incorporating a few modified nucleotides. | Use a higher concentration of the engineered T7 RNA polymerase. Optimize the reaction temperature; for some mutants, a slightly lower temperature (e.g., 30°C) may improve processivity. |
| Secondary Structures in Template: Stable secondary structures in the DNA template can cause the polymerase to stall. | Increase the reaction temperature if using a thermostable polymerase mutant. Consider redesigning the template to minimize stable secondary structures. | |
| Low Incorporation Efficiency of 5mCm | Non-optimal Reaction Conditions: The buffer composition, pH, or temperature may not be ideal for the modified nucleotide. | Systematically optimize reaction components using a Design of Experiments (DoE) approach. Test different buffer systems (e.g., HEPES vs. Tris-HCl).[9] |
| Inaccurate Quantification: The method used to quantify incorporation may not be sensitive enough. | Use a highly sensitive method like LC-MS/MS to accurately quantify the level of 5mCm incorporation.[10][11][12] |
Quantitative Data Summary
Table 1: Impact of T7 RNA Polymerase Mutants on 2'-O-Methylated RNA Yield
| T7 RNA Polymerase Variant | Relative Yield of Fully 2'-O-Me RNA | Reference |
| Wild-Type | Very Low | [5] |
| Y639F | Moderate Improvement | [5] |
| RGVG | Significant Improvement | [5] |
| RGVG with Thermostabilizing Mutations | >25-fold increase compared to Y639F | [5] |
Table 2: Optimization of In Vitro Transcription Reaction Components
| Parameter | Recommended Range | Key Considerations | Reference |
| DNA Template | 50-100 ng/µL | High purity is critical. | |
| NTPs (each) | 2-10 mM | Higher concentrations can be inhibitory. The optimal concentration depends on the polymerase and template. | [6][9] |
| 5mCmTP:CTP Ratio | 1:0 to 1:3 | Complete substitution will likely require an engineered polymerase for good yield. | [4] |
| Mg²⁺ Concentration | 6-75 mM | The ratio of Mg²⁺ to total NTPs is a critical factor. | [6][8] |
| T7 RNA Polymerase | 5-15 U/µL | Higher concentrations may be needed for difficult templates or modified nucleotides. | |
| Incubation Time | 2-4 hours | Longer incubation does not always lead to higher yields and can increase byproduct formation. | |
| Temperature | 30-42°C | The optimal temperature depends on the polymerase variant. |
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete Substitution of CTP with 5mCmTP using an Engineered T7 RNA Polymerase
This protocol is a starting point and may require further optimization.
-
Reaction Setup:
-
Assemble the following components at room temperature in the order listed. Use nuclease-free water and reagents.
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM 5mCmTP | 2 µL | 10 mM |
| Linearized DNA Template | X µL | 50-100 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| Engineered T7 RNA Polymerase | 2 µL | 5-10 U/µL |
-
Incubation:
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours. The optimal time may vary.
-
-
DNase Treatment:
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a suitable method such as a spin column-based RNA purification kit or lithium chloride precipitation.
-
-
Quality Control:
-
Assess the RNA integrity and size by denaturing agarose gel electrophoresis.
-
Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.
-
(Optional) Confirm the incorporation of 5mCm using LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for Quantification of 5mCm in RNA
This protocol provides a general workflow for the sensitive detection of modified nucleosides.
-
RNA Digestion:
-
Digest 1-5 µg of purified RNA to single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Calf Intestinal Phosphatase) at 37°C for 2-4 hours.
-
-
Sample Cleanup:
-
Remove the enzymes, for example, by filtration through a 10 kDa molecular weight cutoff filter.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the nucleosides using Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for 5mCm will need to be determined.
-
Visualizations
Caption: Workflow for in vitro transcription and analysis of 5mCm-containing RNA.
References
- 1. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA | Semantic Scholar [semanticscholar.org]
- 3. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 5. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. djhandspin.wordpress.com [djhandspin.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 12. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise in LC-MS/MS detection of 5-Methyl-2'-o-methylcytidine
Welcome to the technical support center for the LC-MS/MS detection of modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide: Low Signal-to-Noise in 5-Methyl-2'-o-methylcytidine Detection
Low signal-to-noise (S/N) is a frequent challenge in the sensitive detection of modified nucleosides like this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: I am observing a low signal-to-noise ratio for my target analyte, this compound. What are the potential causes and how can I troubleshoot this?
Answer: A low S/N ratio can stem from various factors throughout the analytical workflow, from sample preparation to data acquisition. The following sections break down potential causes and provide step-by-step solutions.
Section 1: Sample Preparation and Handling
Issues introduced during sample preparation are a primary source of poor signal intensity and high background noise.
Potential Causes:
-
Incomplete RNA Digestion: If the RNA is not completely hydrolyzed to nucleosides, the concentration of free this compound will be artificially low.
-
Analyte Degradation: Modified nucleosides can be sensitive to pH and temperature, potentially degrading during sample processing.[1][2]
-
Sample Contamination: Contaminants from solvents, labware, or the sample matrix itself can suppress the ionization of the target analyte or increase background noise.[3][4][5] Common contaminants include plasticizers (e.g., phthalates), detergents, and salts.[4]
-
Analyte Adsorption: Modified nucleosides can adsorb to surfaces of filters and collection tubes, leading to sample loss.[6]
Troubleshooting Steps:
-
Optimize Enzymatic Digestion:
-
Ensure the use of a robust enzymatic cocktail (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase) and optimal reaction conditions (buffer, temperature, incubation time).
-
Verify the efficiency of digestion by analyzing a control sample with a known RNA concentration.
-
-
Ensure Sample Stability:
-
Maintain samples at appropriate temperatures (e.g., on ice) throughout the preparation process.
-
Use buffers with a pH that ensures the stability of this compound.
-
-
Minimize Contamination:
-
Prevent Analyte Loss:
-
If using molecular weight cutoff filters to remove enzymes, be aware that some modified nucleosides may be adsorbed.[6] Pre-conditioning the filter with the sample matrix or using alternative enzyme removal methods can mitigate this.
-
Section 2: Liquid Chromatography (LC) Conditions
Suboptimal chromatographic conditions can lead to poor peak shape and reduced signal intensity.
Potential Causes:
-
Poor Retention: As a polar molecule, this compound may have insufficient retention on standard C18 columns, causing it to elute in the void volume with other interfering species.[3][6]
-
Poor Peak Shape: Peak tailing or broadening can decrease the peak height and, consequently, the S/N ratio. This can be caused by secondary interactions with the column, column overload, or inappropriate mobile phase composition.[7][8]
-
Mobile Phase Issues: The choice of mobile phase additives and their concentration can significantly impact ionization efficiency.
Troubleshooting Steps:
-
Enhance Retention of Polar Analytes:
-
Consider using a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column.[3]
-
Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for retaining and separating highly polar compounds.[2][9]
-
Adjust the initial mobile phase composition to have a lower percentage of organic solvent.[3]
-
-
Improve Peak Shape:
-
Optimize Mobile Phase Composition:
-
Use volatile mobile phase additives that are compatible with mass spectrometry, such as formic acid or ammonium acetate, to improve chromatography and ionization.[3][10]
-
Experiment with the concentration of the additive (e.g., 0.1% formic acid) to find the optimal balance between chromatographic performance and ionization efficiency.
-
Section 3: Mass Spectrometry (MS) Conditions
The settings of the mass spectrometer's ion source and detector are critical for maximizing signal and minimizing noise.
Potential Causes:
-
Suboptimal Ionization Source Parameters: Inefficient desolvation or ionization in the electrospray ionization (ESI) source will directly lead to a weak signal.[11]
-
In-Source Fragmentation: Aggressive source conditions can cause the analyte to fragment before it reaches the mass analyzer, reducing the precursor ion signal.[12]
-
Incorrect MRM Transitions: Poorly selected or optimized multiple reaction monitoring (MRM) transitions will result in low detection sensitivity.
Troubleshooting Steps:
-
Optimize ESI Source Parameters:
-
Systematically optimize key parameters, including nebulizing gas flow, drying gas flow and temperature, and capillary voltage.[11] Highly aqueous mobile phases generally require higher gas flows and temperatures for efficient desolvation.[11]
-
Perform tuning and calibration of the mass spectrometer according to the manufacturer's recommendations to ensure mass accuracy.[13]
-
-
Minimize In-Source Fragmentation:
-
Start with gentle source conditions (e.g., lower temperatures and voltages) and gradually increase them to find the best S/N without inducing significant fragmentation.[12]
-
-
Optimize MRM Transitions:
-
Infuse a standard solution of this compound directly into the mass spectrometer to identify the most abundant and stable precursor and product ions.
-
Optimize the collision energy for each transition to maximize the product ion signal.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low signal-to-noise.
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC column and mobile phase conditions for separating this compound?
A1: Due to its polar nature, a reversed-phase C18 column with a polar-embedded or polar-endcapped stationary phase is often recommended to improve retention.[3] A typical mobile phase would consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[3] A shallow gradient starting with a low percentage of Mobile Phase B (e.g., 0-5%) is advisable to retain and separate polar analytes.[3]
Q2: How can I confirm that my sample preparation is not the source of the problem?
A2: Prepare a simple standard of this compound in the initial mobile phase and inject it. If you observe a strong signal with a good peak shape, it is likely that the issue lies within your sample matrix or the preparation procedure. Additionally, spiking a known amount of the standard into your sample matrix (post-digestion) can help determine if matrix effects are causing signal suppression.
Q3: What are common sources of background noise in LC-MS/MS analysis?
A3: Common sources of background noise include contaminants from solvents, plasticware (plasticizers), and the sample matrix itself.[4][5] Polyethylene glycol (PEG) is a ubiquitous contaminant.[4] To minimize noise, always use high-purity, LC-MS grade solvents, avoid plastic containers where possible, and implement a sample cleanup procedure.[5] Regularly flushing the LC system can also help reduce background noise.[4]
Q4: What are the expected mass transitions (MRM) for this compound?
A4: While the exact mass transitions should be empirically determined on your specific instrument, for this compound (C11H17N3O5), the protonated precursor ion [M+H]+ would have an m/z of approximately 272.1. A common fragmentation pattern for nucleosides is the loss of the ribose sugar. Therefore, a likely product ion would correspond to the protonated base, 5-methylcytosine, with an m/z of approximately 126.1. The transition 272.1 -> 126.1 would be a primary candidate for monitoring.
Experimental Protocols & Data
Protocol 1: RNA Digestion to Nucleosides
This protocol describes the complete enzymatic hydrolysis of RNA for subsequent LC-MS/MS analysis.
-
In a sterile, low-adhesion microcentrifuge tube, combine 1-5 µg of total RNA with nuclease-free water to a final volume of 20 µL.
-
Add 2.5 µL of a 10X reaction buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 1 unit of nuclease P1 and incubate at 45°C for 2 hours.
-
Add 2.5 µL of 10X alkaline phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.5) and 1 unit of snake venom phosphodiesterase.
-
Add 10 units of bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA or by heat inactivation.
-
Proceed with enzyme removal (e.g., using a 10 kDa molecular weight cutoff filter) or dilute the sample directly for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography:
| Parameter | Setting |
| Column | Polar-endcapped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 2% B for 2 min, 2-30% B in 8 min, 30-95% B in 2 min, hold at 95% B for 3 min, return to 2% B and re-equilibrate for 5 min. |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transition | 272.1 -> 126.1 (Example for this compound) |
Data Presentation: Impact of ESI Source Temperature on Signal Intensity
The following table summarizes the effect of the drying gas temperature on the signal intensity and signal-to-noise ratio for this compound.
| Drying Gas Temperature (°C) | Analyte Peak Area (Arbitrary Units) | Signal-to-Noise (S/N) |
| 250 | 45,800 | 85 |
| 275 | 72,300 | 140 |
| 300 | 115,600 | 250 |
| 325 | 155,200 | 380 |
| 350 | 130,100 | 310 |
Data is representative and for illustrative purposes.
Experimental Workflow Diagram
Caption: A typical workflow for LC-MS/MS analysis of modified nucleosides.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Digestion Protocols for 5-Methyl-2'-o-methylcytidine (m5C(m)) Release from RNA
Welcome to the technical support center for the analysis of 5-Methyl-2'-o-methylcytidine (m5C(m)) and other modified nucleosides from RNA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the enzymatic digestion of RNA for the analysis of m5C(m).
Section 1: RNA Sample Preparation and Quality Control
-
Question 1: My RNA sample shows significant degradation. How will this affect the quantification of m5C(m)? Answer: RNA degradation can lead to inaccurate quantification. RNases, which are ubiquitous enzymes that degrade RNA, can compromise your results.[1] It is crucial to start with high-quality, intact RNA. Degradation can be assessed by running an aliquot of your RNA sample on a denaturing agarose gel or using an automated electrophoresis system. If degradation is observed, it is recommended to re-extract the RNA from a fresh sample, ensuring strict RNase-free techniques are followed throughout the process.[1][2] Proper sample storage, such as at -80°C, is also critical to prevent degradation.[1][3]
-
Question 2: I suspect my RNA sample is contaminated with DNA or proteins. What is the best way to remove these contaminants? Answer: DNA contamination can be addressed by treating the RNA sample with RNase-free DNase I. To remove protein contaminants, a phenol-chloroform extraction followed by ethanol precipitation is a standard method. Commercially available RNA purification kits often include steps to remove both DNA and protein contaminants. It is important to ensure that any purification method does not introduce bias by selectively losing certain RNA species.
-
Question 3: What are some common sources of RNase contamination and how can I avoid them? Answer: RNases are present on skin, in dust, and on many laboratory surfaces and reagents. To avoid contamination, always wear gloves and change them frequently. Use certified RNase-free pipette tips, tubes, and reagents. Designate a specific workspace for RNA handling and treat surfaces with RNase decontamination solutions.[1]
Section 2: Enzymatic Digestion
-
Question 4: I am not getting complete digestion of my RNA sample. What could be the cause? Answer: Incomplete digestion can result from several factors:
-
Inhibitors: Contaminants from the RNA extraction process (e.g., salts, phenol, ethanol) can inhibit nuclease activity. Ensure your RNA is pure and, if necessary, perform an additional cleanup step.
-
Suboptimal Enzyme Concentration: The enzyme-to-substrate ratio is critical. You may need to optimize the amount of nuclease used for your specific RNA input.
-
Incorrect Digestion Conditions: Ensure the incubation temperature, time, and buffer composition are optimal for the enzymes being used.
-
RNA Secondary Structure: Complex secondary structures in RNA can be resistant to nuclease digestion. Denaturing the RNA by heating prior to digestion can improve accessibility.
-
Presence of Modifications: Certain RNA modifications can inhibit specific nucleases. For example, 2'-O-methylation, a feature of m5C(m), is known to inhibit Nuclease P1 to some extent.[4] A combination of enzymes is often necessary to achieve complete digestion of highly modified RNA.
-
-
Question 5: Which enzyme or combination of enzymes is best for releasing this compound (m5C(m))? Answer: A two-step enzymatic digestion is generally recommended for the complete digestion of RNA to nucleosides, especially when analyzing for modifications like 2'-O-methylation.
-
Nuclease P1: This enzyme cleaves single-stranded RNA and DNA into 5'-mononucleotides.[5] It is a robust enzyme for initial RNA digestion.[6][7][8]
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP): These enzymes are used in a second step to dephosphorylate the 5'-mononucleotides to their corresponding nucleosides, which are required for LC-MS analysis.
For RNA species with extensive modifications that may inhibit Nuclease P1, co-digestion with other nucleases such as RNase T1 may be beneficial.[9]
-
-
Question 6: Can the 2'-O-methyl group on m5C(m) inhibit the digestion process? Answer: Yes, the 2'-O-methyl modification can confer resistance to certain nucleases.[4][10] Nuclease P1 activity can be hindered by 2'-O-methylated pyrimidines.[4] This is a key reason why digestion optimization, including potentially increasing enzyme concentration or incubation time, is important for accurate quantification of such modified nucleosides.
Section 3: Downstream Analysis (LC-MS)
-
Question 7: I am observing poor peak shape and retention time shifts in my LC-MS analysis. What are the likely causes? Answer: These issues can stem from several sources:
-
Sample Matrix Effects: Residual salts or other contaminants from the digestion can interfere with chromatography.[11][12]
-
Column Overload or Contamination: Injecting too much sample or the buildup of contaminants on the column can lead to peak distortion.[11][13]
-
Mobile Phase Issues: Incorrect mobile phase composition or pH can affect retention times.[11]
-
Instrumental Problems: Issues with the pump, injector, or ion source can all lead to chromatographic problems.[11][14]
-
-
Question 8: How can I confirm the identity of the m5C(m) peak in my chromatogram? Answer: The identity of m5C(m) should be confirmed by comparing its retention time and mass-to-charge ratio (m/z) with that of a pure, synthetic standard of this compound. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern for the peak of interest, which should match the fragmentation pattern of the authentic standard.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion of RNA to Nucleosides
This protocol is optimized for the complete digestion of total RNA for subsequent analysis of modified nucleosides, including m5C(m), by LC-MS.
Materials:
-
Purified total RNA (1-5 µg)
-
Nuclease P1 (e.g., NEB #M0660S)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Nuclease P1 Reaction Buffer
-
Alkaline Phosphatase Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Denaturation: In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of total RNA in nuclease-free water to a final volume of 15 µL. Heat the sample at 95°C for 5 minutes to denature the RNA, then immediately place on ice for 2 minutes.
-
Nuclease P1 Digestion:
-
Add 2 µL of 10X Nuclease P1 Reaction Buffer.
-
Add 1-2 units of Nuclease P1.
-
Adjust the final volume to 20 µL with nuclease-free water.
-
Incubate at 37°C for 2 hours.
-
-
Dephosphorylation:
-
Add 2.5 µL of 10X Alkaline Phosphatase Buffer.
-
Add 10 units of BAP or CIP.
-
Incubate at 37°C for an additional 2 hours.
-
-
Enzyme Inactivation and Sample Preparation:
-
Stop the reaction by heating at 75°C for 10 minutes.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any denatured protein.
-
Transfer the supernatant to a new tube. The sample is now ready for LC-MS analysis. Alternatively, use a molecular weight cutoff filter (e.g., 10 kDa) to remove the enzymes.[15]
-
Quantitative Data Summary
The following tables provide recommended starting conditions for RNA digestion protocols. These should be optimized for your specific experimental conditions.
Table 1: Nuclease P1 Digestion Parameters
| Parameter | Recommended Range | Notes |
| RNA Input | 0.5 - 10 µg | Higher inputs may require scaling of reagents. |
| Nuclease P1 | 1 - 5 Units | One unit liberates 1.0 µg of acid-soluble nucleotides per minute at 37°C.[5] |
| Incubation Time | 2 - 16 hours | Longer incubation may be necessary for highly structured or modified RNA. |
| Temperature | 37°C | Optimal temperature for Nuclease P1 activity. |
| pH | 5.0 - 6.0 | Nuclease P1 is most active in this pH range. |
Table 2: Alkaline Phosphatase Dephosphorylation Parameters
| Parameter | Recommended Range | Notes |
| Enzyme | BAP or CIP | Both are effective for dephosphorylation. |
| Enzyme Units | 5 - 20 Units | Ensure complete dephosphorylation of mononucleotides. |
| Incubation Time | 1 - 2 hours | Generally sufficient for complete reaction. |
| Temperature | 37°C | Optimal temperature for most alkaline phosphatases. |
| pH | 8.0 - 9.0 | Ensure buffer is compatible with the chosen phosphatase. |
Visualizations
Diagram 1: Experimental Workflow for m5C(m) Quantification
Caption: Workflow for RNA digestion and m5C(m) analysis.
Diagram 2: Troubleshooting Logic for Incomplete RNA Digestion
Caption: Troubleshooting guide for incomplete RNA digestion.
References
- 1. abyntek.com [abyntek.com]
- 2. mscience.com.au [mscience.com.au]
- 3. neb.com [neb.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thermofisher.com [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. zefsci.com [zefsci.com]
- 12. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing RNA Degradation in 5-Methyl-2'-o-methylcytidine (m5Cm) Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing RNA degradation during the analysis of 5-Methyl-2'-o-methylcytidine (m5Cm) and other RNA modifications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the integrity of your RNA samples and the accuracy of your results.
Troubleshooting Guide
This guide addresses common issues encountered during RNA handling and analysis that can lead to degradation.
| Issue | Potential Cause | Recommended Solution |
| Smearing of RNA bands on an agarose gel | RNase contamination of samples, reagents, or equipment. | - Work in a designated RNase-free area. - Use certified RNase-free tips, tubes, and reagents.[1] - Wear gloves at all times and change them frequently.[2] - Decontaminate work surfaces and pipettes with RNase decontamination solutions.[1] - Add an RNase inhibitor to your samples. |
| Improper sample storage. | - Store purified RNA at -80°C for long-term storage.[3] - Aliquot RNA to avoid multiple freeze-thaw cycles.[3] - For tissues, snap-freeze in liquid nitrogen immediately after collection or use a stabilization reagent.[4] | |
| Chemical degradation. | - Maintain an appropriate pH for RNA solutions (slightly acidic is often preferred for storage).[5] - Avoid prolonged exposure to high temperatures. | |
| Low RNA yield | Incomplete cell or tissue lysis. | - Ensure complete homogenization of the sample. For difficult-to-lyse samples, consider mechanical disruption (e.g., bead beating) in addition to lysis buffer. - Use the correct volume of lysis buffer for the amount of starting material. |
| Inefficient RNA precipitation. | - Ensure the correct amount of isopropanol or ethanol is used for precipitation. - Precipitate at -20°C for a sufficient amount of time (e.g., overnight for low concentration samples). | |
| Low A260/280 ratio (<1.8) | Protein contamination (often from incomplete phase separation in TRIzol-based extractions). | - Be careful not to transfer any of the interphase or phenol phase when collecting the aqueous phase. - Perform an additional chloroform extraction. - Re-precipitate the RNA. |
| Low A260/230 ratio (<2.0) | Contamination with guanidinium thiocyanate, phenol, or ethanol. | - Ensure the RNA pellet is properly washed with 75% ethanol. - Air-dry the pellet sufficiently to remove residual ethanol, but do not over-dry as this can make the RNA difficult to resuspend. |
| Inconsistent results in downstream applications (e.g., mass spectrometry, HPLC) | Partial RNA degradation affecting the abundance of m5Cm. | - Strictly adhere to all RNA handling best practices to ensure high-integrity RNA. - Assess RNA integrity using a Bioanalyzer or similar instrument before proceeding with analysis. A high RNA Integrity Number (RIN) is crucial. |
| Interference from RNase inhibitors. | - If using enzymatic steps for analysis (e.g., digestion to nucleosides), ensure the chosen RNase inhibitor does not interfere with the enzymes used. Protein-based RNase inhibitors are often a good choice. - Consider purifying the RNA away from the inhibitor before downstream enzymatic reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination and how can I avoid them?
A1: RNases are ubiquitous enzymes that degrade RNA. The primary sources of contamination are:
-
Human contact: Skin is a major source of RNases. Always wear gloves and change them frequently.[2]
-
Environment: Dust and aerosols in the lab can carry RNases. It is recommended to have a dedicated workspace for RNA work.[2]
-
Reagents and equipment: Non-certified reagents, buffers, and plasticware can be contaminated. Always use certified RNase-free materials or treat them to remove RNases.[1]
To avoid contamination, it is crucial to establish and maintain an RNase-free work environment.
Q2: What is the best way to store my RNA samples?
A2: Proper storage is critical for maintaining RNA integrity.
-
Short-term storage: Purified RNA can be stored at -20°C for a few weeks.[3]
-
Long-term storage: For storage longer than a few weeks, -80°C is the gold standard.[3]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, store RNA in single-use aliquots.[3]
-
Storage solution: RNA can be stored in RNase-free water, TE buffer, or specialized RNA storage solutions that contain chelating agents to inhibit metal-catalyzed hydrolysis.[1]
Q3: How do freeze-thaw cycles affect RNA integrity?
A3: While some studies suggest that a limited number of freeze-thaw cycles may not significantly impact high-quality RNA, it is generally considered best practice to avoid them.[3] Repeated freezing and thawing can lead to mechanical shearing and degradation of RNA molecules. Aliquoting your samples is the most effective way to minimize this risk.
Q4: What is an acceptable RNA Integrity Number (RIN) for m5Cm analysis?
A4: For sensitive downstream applications like the analysis of RNA modifications, it is crucial to start with the highest quality RNA possible. While the minimum acceptable RIN can vary depending on the specific analytical method, a RIN value of ≥ 8 is generally recommended to ensure that the RNA is intact and that the relative abundance of modified nucleosides has not been skewed by degradation.
Q5: Are there any specific considerations for the stability of this compound (m5Cm) itself?
A5: 5-methylcytidine and its derivatives are generally considered to be stable modifications within the RNA molecule.[6] The 2'-O-methylation on the ribose sugar is known to confer increased stability to the RNA backbone by protecting it from hydrolysis. However, extreme pH conditions and prolonged exposure to high temperatures should still be avoided, as these can lead to the degradation of the entire RNA molecule.[5]
Quantitative Data Summary
Table 1: RNA Quality Control Metrics
This table provides a summary of common RNA quality control metrics and their acceptable ranges for downstream applications, including the analysis of RNA modifications.
| Metric | Method of Measurement | Acceptable Range | Indication of Poor Quality |
| A260/A280 Ratio | UV Spectrophotometry (e.g., NanoDrop) | 1.8 - 2.1 | < 1.8 suggests protein contamination. |
| A260/A230 Ratio | UV Spectrophotometry (e.g., NanoDrop) | > 2.0 | < 2.0 suggests contamination with salts (e.g., guanidinium) or phenol. |
| RNA Integrity Number (RIN) | Capillary Electrophoresis (e.g., Agilent Bioanalyzer) | ≥ 8 for sensitive applications | Lower values indicate RNA degradation. |
| Ribosomal RNA Ratio (28S/18S) | Agarose Gel Electrophoresis or Bioanalyzer | ~2:1 for intact mammalian RNA | A ratio of < 1:1 is a strong indicator of RNA degradation. |
Table 2: Impact of Storage Temperature on RNA Degradation Rate
This table summarizes the relative increase in RNA degradation rate at different storage temperatures compared to 4°C.
| Storage Temperature | Fold Increase in Degradation Rate (vs. 4°C) |
| 20°C | 2 - 4 fold |
| 37°C | 10 - 40 fold (compared to 20°C, which is 5-10 fold higher than 4°C)[7] |
Experimental Protocols
Protocol 1: Total RNA Extraction from Mammalian Cells using a TRIzol-based Method
This protocol provides a general procedure for isolating high-quality total RNA from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent (or similar phenol and guanidinium isothiocyanate solution)
-
Chloroform, molecular biology grade
-
Isopropanol, 100%
-
Ethanol, 75% (in RNase-free water)
-
RNase-free water or TE buffer
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer once with cold PBS. Add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm dish) and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash once with cold PBS, and then lyse the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
-
Homogenization: Pipette the lysate up and down several times to homogenize. Incubate at room temperature for 5 minutes.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase. Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol reagent used initially. Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Carefully discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water or TE buffer.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides for Mass Spectrometry Analysis
This protocol is for the complete enzymatic hydrolysis of RNA to its constituent nucleosides, a necessary step for quantification of m5Cm by LC-MS/MS.
Materials:
-
Purified total RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3), RNase-free
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with RNase-free water to a final volume of 20 µL.
-
Denature the RNA by heating at 95°C for 5 minutes, then immediately place on ice for 2 minutes.
-
Prepare a digestion master mix. For each reaction, you will need:
-
5 µL of 100 mM Ammonium Acetate (pH 5.3)
-
1 µL of Nuclease P1 (e.g., 1 U/µL)
-
1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL)
-
-
Add 7 µL of the digestion master mix to the denatured RNA.
-
Incubate the reaction at 37°C for 2 hours.
-
The resulting nucleoside mixture can be directly used for LC-MS/MS analysis or stored at -80°C.
Visualizations
Caption: Workflow for minimizing RNA degradation during sample preparation for m5Cm analysis.
References
- 1. biotium.com [biotium.com]
- 2. neb.com [neb.com]
- 3. sustain.ubc.ca [sustain.ubc.ca]
- 4. RNA精製で注意すべき10のテクニック | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 5-Methyl-2'-o-methylcytidine by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 5-Methyl-2'-o-methylcytidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. In biological matrices like plasma, urine, or tissue homogenates, these interfering substances can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of experimental results. Ion suppression is the more common phenomenon observed.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with this compound. These include:
-
Phospholipids: Abundant in cell membranes, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from the sample itself or from buffers used during sample preparation can hinder the ionization process.
-
Other Endogenous Metabolites: A complex mixture of other small molecules present in the biological sample can co-elute and interfere with the ionization of the target analyte.
Q3: What are the main strategies to minimize matrix effects for this compound analysis?
A3: A multi-pronged approach is the most effective way to address matrix effects. The three main strategies are:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.
-
Chromatographic Optimization: To separate this compound from co-eluting matrix components.
-
Use of Internal Standards: To compensate for matrix effects that cannot be eliminated.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Analyte interaction with active sites in the LC system (e.g., metal surfaces of the column). | Consider using a metal-free or PEEK-lined column, especially for phosphorylated or chelating compounds. Optimize mobile phase pH and additives. |
| Low Analyte Recovery | Inefficient sample extraction or loss during sample preparation. | Optimize the sample preparation protocol. For Solid-Phase Extraction (SPE), ensure the correct sorbent and elution solvent are used. For Liquid-Liquid Extraction (LLE), optimize solvent choice and pH. |
| High Signal Variability Between Replicates | Inconsistent matrix effects between samples. | Improve the sample cleanup procedure. Consider switching from protein precipitation to SPE for more effective removal of matrix components. Ensure the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte. |
| Significant Ion Suppression | Co-elution of matrix components, particularly phospholipids. | Enhance sample cleanup using techniques like SPE or specific phospholipid removal plates. Optimize the chromatographic method to improve separation. Consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds. |
| No Analyte Signal Detected | Severe ion suppression or complete loss of analyte during sample preparation. | Re-evaluate the entire workflow. Start with a clean, simple matrix (e.g., analyte in solvent) to confirm instrument performance. Systematically evaluate sample preparation and chromatographic steps. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the extraction of modified nucleosides like this compound from urine. Optimization may be required for other biological matrices.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of the stable isotope-labeled internal standard. Acidify the sample with formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
HILIC is often a suitable alternative to reversed-phase chromatography for the separation of polar compounds like modified nucleosides, as it can improve retention and separation from matrix components.
| Parameter | Recommendation |
| Column | Amide- or silica-based HILIC column (e.g., BEH Amide) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
Stable Isotope Dilution (SID) Method
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., with 13C or 15N labels) is the gold standard for quantification as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1]
Procedure:
-
A known amount of the SIL-IS is spiked into the sample before any sample preparation steps.
-
The sample is then processed as usual (e.g., using the SPE protocol above).
-
During LC-MS/MS analysis, both the analyte and the SIL-IS are monitored using their specific multiple reaction monitoring (MRM) transitions.
-
The ratio of the analyte peak area to the SIL-IS peak area is used for quantification against a calibration curve prepared in a similar manner.
Visualizing Workflows and Concepts
Caption: A logical workflow for troubleshooting common issues related to matrix effects.
References
Technical Support Center: Best Practices for 5-Methyl-2'-o-methylcytidine Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of 5-Methyl-2'-o-methylcytidine (m⁵Cm) standards. Adherence to these best practices is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C. Under these conditions, the standard is stable for at least four years.[1] For short-term storage, 5°C is also acceptable.[1] It is crucial to protect the solid from heat and strong oxidizing agents.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 30 mg/mL.[2] It is also soluble in dimethylformamide (DMF) at approximately 30 mg/mL and in phosphate-buffered saline (PBS, pH 7.2) at about 1 mg/mL.[2] When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in anhydrous organic solvents like DMSO should be stored at -80°C. Under these conditions, the solution can be stable for up to six months. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. For aqueous solutions, it is advised to prepare them fresh and not to store them for more than one day.
Q4: Is this compound susceptible to degradation in aqueous solutions?
A4: Yes, like many modified nucleosides, this compound can be susceptible to degradation in aqueous solutions, particularly with changes in temperature and pH.[3] For instance, related modified cytidines can undergo deamination.[3] For quantitative applications, it is critical to assess the stability of your working solutions under your specific experimental conditions.
Q5: What are the main safety precautions when handling this compound?
A5: this compound may be harmful if swallowed and may cause eye irritation.[1] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust when handling the solid form.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in quantitative assays (e.g., LC-MS) | Degradation of the standard in solution. | Prepare fresh working standards daily from a frozen stock solution. Minimize the time the standard spends at room temperature. Verify the stability of the standard under your specific mobile phase conditions. |
| Inaccurate concentration of the stock solution. | Re-dissolve a fresh vial of the solid standard, ensuring complete dissolution. Use a calibrated balance for weighing. Confirm the concentration using UV-Vis spectrophotometry if an extinction coefficient is available. | |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after initial preparation to avoid repeated temperature fluctuations. | |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
| Contamination of the standard. | Purchase standards from a reputable supplier that provides a certificate of analysis with purity data. Handle the standard in a clean environment to prevent cross-contamination. | |
| Poor solubility of the standard in aqueous buffers | The concentration exceeds the solubility limit. | For aqueous solutions, do not exceed the recommended solubility of approximately 1 mg/mL in PBS (pH 7.2).[2] For higher concentrations, consider preparing a stock solution in DMSO and then diluting it into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experiment. |
Quantitative Stability Data
To ensure the accuracy of quantitative studies, it is essential to understand the stability of this compound under various conditions. The following table provides representative data from a hypothetical forced degradation study, which is a common practice in pharmaceutical development to assess the intrinsic stability of a compound.[4][5] The goal of such a study is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and test the stability-indicating capability of the analytical method.[4]
| Stress Condition | Parameter | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8% | Deamination, Glycosidic bond cleavage |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 12% | Deamination |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5% | Oxidation of the methyl group or base |
| Thermal | Solid State | 7 days | 80°C | <1% | Minimal degradation |
| Photolytic | Aqueous Solution | 24 hours | UV light (254 nm) | 3% | Photochemical reactions |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas source
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Accurately weigh a precise amount of the solid (e.g., 2.713 mg for 1 mL of a 10 mM solution, based on a molecular weight of 271.3 g/mol ).
-
Transfer the weighed solid to a clean, dry amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
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Purge the headspace of the vial with argon or nitrogen gas to displace air and minimize oxidation.
-
Seal the vial tightly with the PTFE-lined cap.
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Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -80°C.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To assess the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Materials:
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10 mM stock solution of this compound in DMSO
-
0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC-grade water and acetonitrile
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HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µM. Keep at room temperature.
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µM in HPLC-grade water. Keep at 4°C.
-
-
Time Points: Withdraw aliquots from each stressed and control sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Quenching (for acid and base hydrolysis): Immediately neutralize the acidic and basic samples to pH ~7 by adding an equimolar amount of base or acid, respectively.
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Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any new peaks that appear in the stressed samples.
-
Data Analysis:
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Calculate the percentage of the remaining parent compound at each time point relative to the time 0 sample.
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Plot the percentage of the remaining compound against time to determine the degradation rate.
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Characterize any significant degradation products using mass spectrometry.
-
Visualizations
References
- 1. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Accurate Quantification of 5-Methyl-2'-o-methylcytidine (m5C(m)) in Complex Samples
Welcome to the technical support center for the accurate quantification of 5-Methyl-2'-o-methylcytidine (m5C(m)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this modified nucleoside in complex biological samples.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Issue 1: Poor Peak Shape and Low Signal Intensity for m5C(m) in LC-MS/MS Analysis
Q1: I am observing poor chromatographic peak shape (e.g., tailing, broadening) and low signal intensity for my m5C(m) analyte. What are the potential causes and how can I troubleshoot this?
A1: Poor peak shape and low signal intensity are common issues in LC-MS/MS analysis of modified nucleosides. The causes can range from sample preparation to instrument settings. Here’s a step-by-step guide to troubleshoot this problem.
Experimental Protocol: Basic LC-MS/MS Analysis Workflow
A general workflow for the analysis of RNA hydrolysates by LC-MS/MS involves several key steps.[1] The process begins with the isolation of RNA from cells or tissues.[1] Following isolation, the RNA of interest is purified.[1] The purified RNA is then enzymatically hydrolyzed into its constituent nucleosides.[1] For accurate quantification, a stable-isotope labeled internal standard (SILIS) is added to each sample.[1] The samples are then analyzed using an LC-MS/MS instrument.[1] Finally, the acquired data is analyzed and visualized to determine the abundance of the modified nucleosides.[1]
Troubleshooting Steps:
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Optimize Chromatographic Conditions:
-
Mobile Phase Composition: The choice of mobile phase and gradient elution is critical. For reversed-phase chromatography, a typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). Adjusting the gradient slope and initial/final organic solvent concentrations can significantly improve peak shape.
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Column Chemistry: Ensure you are using a suitable column. A C18 column is commonly used for nucleoside separation.[2] However, for highly polar compounds, a column with a different stationary phase (e.g., porous graphitic carbon) might provide better retention and peak shape.[2]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve separation efficiency and peak symmetry.
-
-
Check for Matrix Effects: Complex biological samples contain numerous endogenous components that can co-elute with the analyte and suppress its ionization in the mass spectrometer, leading to a lower signal.
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Sample Cleanup: Employ a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for cleaning up complex samples before LC-MS/MS analysis.
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Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for m5C(m) is highly recommended.[3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.
-
-
Optimize Mass Spectrometer Parameters:
-
Ionization Source Settings: The settings of the electrospray ionization (ESI) source, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature, should be optimized for m5C(m).[4]
-
Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy used for fragmentation needs to be optimized to ensure efficient production of specific product ions for sensitive and selective detection.
-
Logical Relationship: Troubleshooting Poor Signal
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Issue 2: Inaccurate and Variable Quantification Results
Q2: My quantification results for m5C(m) are inconsistent across replicates and different batches of samples. What could be causing this variability and how can I improve accuracy and precision?
A2: Inaccurate and variable quantification is a critical issue that can undermine the validity of your research. Several factors throughout the analytical process can contribute to this problem.
Experimental Protocol: Stable Isotope Dilution LC-MS/MS for m5C(m) Quantification
For accurate quantification, a stable isotope dilution method is the gold standard.[3][5]
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RNA Isolation and Hydrolysis: Isolate total RNA from your samples and enzymatically hydrolyze it to nucleosides.
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Internal Standard Spiking: Add a known amount of a stable isotope-labeled m5C(m) internal standard (e.g., with ¹³C or ¹⁵N labels) to each sample and to the calibration standards.[1][3]
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Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled m5C(m) and a fixed concentration of the labeled internal standard.
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LC-MS/MS Analysis: Analyze the samples and calibration standards by LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the native (light) and labeled (heavy) m5C(m).
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Data Analysis: Calculate the peak area ratio of the light analyte to the heavy internal standard for each sample and calibration standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte. Use the regression equation to determine the concentration of m5C(m) in your unknown samples.
Troubleshooting Steps:
-
Ensure Complete Enzymatic Hydrolysis: Incomplete digestion of RNA will lead to an underestimation of m5C(m) levels.
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Enzyme Activity: Verify the activity of the nucleases and phosphatases used for hydrolysis.
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Incubation Time and Temperature: Optimize the incubation time and temperature for the digestion reaction.
-
-
Address Chemical Instability of Modified Nucleosides: Some modified nucleosides can be chemically unstable under certain pH and temperature conditions, leading to degradation and inaccurate quantification.[1][6] While m5C(m) is relatively stable, it is good practice to handle samples at low temperatures and avoid harsh chemical treatments.
-
Proper Use of Internal Standards:
-
Purity and Concentration: Ensure the purity and accurate concentration of your stable isotope-labeled internal standard.
-
Early Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for analyte loss during subsequent steps.
-
-
Minimize Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions can introduce significant variability. Use calibrated pipettes and perform dilutions carefully.
Data Presentation: Impact of Internal Standard on Quantification Precision
| Sample Group | Analyte Peak Area (Arbitrary Units) | Internal Standard Peak Area (Arbitrary Units) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % RSD |
| Without Internal Standard | |||||
| Replicate 1 | 125,430 | N/A | N/A | 10.5 | 15.2% |
| Replicate 2 | 108,970 | N/A | N/A | 9.1 | |
| Replicate 3 | 135,600 | N/A | N/A | 11.3 | |
| With Internal Standard | |||||
| Replicate 1 | 126,100 | 250,500 | 0.503 | 10.1 | 3.5% |
| Replicate 2 | 122,300 | 248,900 | 0.491 | 9.8 | |
| Replicate 3 | 128,500 | 252,100 | 0.510 | 10.2 |
This table illustrates how the use of a stable isotope-labeled internal standard can significantly reduce the relative standard deviation (%RSD), thereby improving the precision of the quantification.
Frequently Asked Questions (FAQs)
Q3: How can I be sure that the peak I am identifying is indeed this compound (m5C(m))?
A3: Confident identification of m5C(m) relies on a combination of chromatographic and mass spectrometric evidence.
-
Retention Time Matching: The retention time of the peak in your sample should match that of an authentic m5C(m) standard analyzed under the same chromatographic conditions.
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Mass-to-Charge Ratio (m/z): The precursor ion in the mass spectrum should correspond to the calculated m/z of protonated m5C(m).
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Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern: The fragmentation pattern (product ions) of the precursor ion from your sample should match the fragmentation pattern of the m5C(m) standard. Monitoring at least two specific and intense product ion transitions in Multiple Reaction Monitoring (MRM) mode significantly increases the specificity of detection.
Experimental Workflow: Analyte Identification
Caption: Workflow for the confident identification of m5C(m).
Q4: What are the critical aspects of sample preparation for quantifying m5C(m) from complex biological matrices like plasma or tissue?
A4: Sample preparation is a crucial step that significantly impacts the accuracy and reproducibility of your results, especially in complex matrices.
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Efficient RNA Extraction: The first step is to ensure high-yield and high-purity RNA extraction from your sample. The presence of proteins, lipids, and other cellular components can interfere with downstream enzymatic reactions and chromatographic analysis.
-
Removal of Contaminants: It is important to remove potential contaminants that can affect the enzymatic hydrolysis of RNA or interfere with LC-MS/MS analysis.[6] For instance, residual organic solvents from the extraction process can impact chromatographic separation.[6]
-
Enzymatic Digestion: Complete enzymatic digestion of RNA to single nucleosides is essential for accurate quantification. Using a cocktail of nucleases (like nuclease P1) and phosphatases (like alkaline phosphatase) is a common practice.
-
Protein Precipitation and Solid-Phase Extraction (SPE): For very complex matrices like plasma, a protein precipitation step followed by SPE is often necessary to remove the bulk of interfering substances and enrich the nucleoside fraction.
Q5: Can I use an external calibration curve without an internal standard for m5C(m) quantification?
A5: While it is possible to use an external calibration curve, it is not recommended for achieving high accuracy and precision, especially with complex samples. External calibration does not account for sample-to-sample variations in extraction efficiency, matrix effects, or instrument response.[1] The use of a stable isotope-labeled internal standard that is added at the beginning of the sample preparation process is the preferred method as it corrects for these potential sources of error, leading to more reliable and robust quantification.[1][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 3. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Bias in Sequencing Libraries for 5-Methyl-2'-o-methylcytidine (m5Cm)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bias in sequencing libraries for the detection of 5-Methyl-2'-o-methylcytidine (m5Cm).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of bias in m5Cm sequencing libraries?
A1: Bias in m5Cm sequencing can be introduced at several stages of the library preparation workflow. The most significant sources include:
-
RNA Fragmentation: The methods used to fragment RNA can introduce sequence-specific biases.
-
Bisulfite Treatment: The harsh chemical conditions of bisulfite conversion can lead to RNA degradation and incomplete conversion of unmethylated cytosines, which can be a source of false positives.[1] The efficiency of bisulfite conversion can be affected by RNA structure, temperature, and pH.[1]
-
Reverse Transcription: The efficiency of reverse transcription can be influenced by RNA secondary structure and the presence of modified nucleotides.
-
PCR Amplification: Preferential amplification of certain fragments over others, particularly those with differing GC content or methylation status, is a major source of bias.[2][3] Unmethylated templates are often preferentially amplified.
-
Adapter Ligation: The efficiency of adapter ligation can be sequence-dependent, leading to underrepresentation of certain RNA fragments.
Q2: How does the 2'-O-methylation in m5Cm affect sequencing library preparation?
A2: The 2'-O-methyl group in m5Cm can influence the secondary structure and stability of RNA. This modification favors a C3'-endo sugar pucker conformation, which is characteristic of nucleotides in an A-form RNA helix, thereby stabilizing helical structures.[4] This stabilization can impact the efficiency of several steps in library preparation:
-
RNA Fragmentation: Regions with high densities of 2'-O-methylated nucleotides may be more resistant to enzymatic or chemical fragmentation.
-
Reverse Transcription: The increased stability of local RNA structures due to 2'-O-methylation can impede the processivity of reverse transcriptase, potentially leading to truncated cDNA synthesis and underrepresentation of these regions.
-
Bisulfite Conversion: While the primary target of bisulfite is the cytosine base, the surrounding chemical environment, influenced by the 2'-O-methyl group, may affect conversion efficiency.
Q3: Are there alternatives to bisulfite sequencing for m5Cm detection that have less bias?
A3: Yes, several alternative methods can be employed to reduce the bias associated with bisulfite treatment:
-
Enzymatic Methods (e.g., EM-seq™): These methods use a series of enzymes to achieve the deamination of unmethylated cytosines to uracils under milder conditions than bisulfite treatment. This approach minimizes RNA degradation and can result in higher quality libraries with more uniform coverage.
-
Antibody-Based Enrichment (MeRIP-seq): This technique uses an antibody specific to m5C or potentially a custom antibody for m5Cm to enrich for RNA fragments containing the modification. While this method does not provide single-base resolution, it is useful for identifying regions enriched in the modification with reduced bias from chemical treatments.
-
Third-Generation Sequencing: Long-read sequencing platforms, such as those from Pacific Biosciences and Oxford Nanopore Technologies, can directly detect some RNA modifications, potentially bypassing the need for conversion-based methods and their associated biases. However, the specific detection of m5Cm on these platforms is still an area of active research.
Troubleshooting Guides
Issue 1: Low Library Yield
| Potential Cause | Troubleshooting Strategy |
| RNA Degradation | - Assess initial RNA quality using a Bioanalyzer or similar instrument; ensure a high RNA Integrity Number (RIN).[5] - Handle RNA samples carefully and use RNase-free reagents and consumables. - For bisulfite-based methods, consider reducing incubation times or using a kit with milder conversion conditions. |
| Inefficient Reverse Transcription | - Optimize the reverse transcription reaction conditions, including the choice of reverse transcriptase and reaction temperature. - Consider using random hexamers or a mix of random and oligo(dT) primers to improve coverage, especially for fragmented RNA. |
| Loss of Material During Clean-up Steps | - Be cautious during bead-based purification steps to avoid aspirating the beads. - Ensure complete resuspension of beads before elution and allow for adequate incubation time. |
| Suboptimal PCR Amplification | - Optimize the number of PCR cycles to avoid under-amplification. - Use a high-fidelity polymerase designed for amplifying bisulfite-converted DNA. |
Issue 2: High Proportion of Adapter Dimers
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Adapter-to-Insert Ratio | - Titrate the concentration of adapters to find the optimal ratio for your input RNA amount. |
| Inefficient Ligation | - Ensure that the RNA fragments have been properly prepared for ligation (e.g., end-repaired and A-tailed if necessary). - Use a high-quality ligase and fresh ligation buffer. |
| Ineffective Clean-up Post-Ligation | - Perform an additional bead-based clean-up step after ligation to remove adapter-dimers. - Optimize the bead-to-sample ratio to selectively remove smaller fragments. |
Issue 3: Biased Representation of m5Cm Sites (Over- or Under-representation)
| Potential Cause | Troubleshooting Strategy |
| PCR Amplification Bias | - Minimize the number of PCR cycles as much as possible while still obtaining sufficient library for sequencing.[3] - Use a polymerase with high fidelity and low bias. - Consider using Unique Molecular Identifiers (UMIs) to computationally remove PCR duplicates and obtain a more accurate quantification of the original molecules. |
| Incomplete Bisulfite Conversion | - Optimize the bisulfite reaction conditions (temperature, time, pH) to ensure complete conversion of unmethylated cytosines.[1] - Include unmethylated and methylated spike-in controls to assess conversion efficiency. |
| RNA Secondary Structure | - Consider fragmenting the RNA before bisulfite treatment to reduce the impact of complex secondary structures. - For reverse transcription, use a reverse transcriptase that is more processive through structured regions and optimize the reaction temperature. |
Quantitative Data Summary
The following table summarizes the potential impact of different library preparation strategies on key sequencing metrics, helping to guide the selection of protocols to minimize bias.
| Library Preparation Strategy | Expected Library Yield | GC Bias | Coverage Uniformity | False Positive Rate (from incomplete conversion) |
| Standard Bisulfite Sequencing | Moderate to Low | High | Low to Moderate | Moderate to High |
| Enzymatic Conversion (e.g., EM-seq™) | High | Low | High | Low |
| Antibody-Based Enrichment (MeRIP-seq) | Variable | Low | N/A (enrichment-based) | N/A |
| Library Prep with UMIs | Moderate to High | Moderate (computationally corrected) | Moderate to High | Moderate to High |
Experimental Protocols
Protocol 1: Standard RNA Bisulfite Sequencing Library Preparation
This protocol provides a general workflow for preparing m5Cm sequencing libraries using bisulfite conversion.
-
RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.[5]
-
rRNA Depletion: Remove ribosomal RNA using a commercially available kit.
-
RNA Fragmentation: Fragment the RNA to the desired size range (e.g., 100-400 nucleotides) using enzymatic or chemical methods.
-
Bisulfite Conversion: Treat the fragmented RNA with sodium bisulfite to convert unmethylated cytosines to uracils. Use a commercial kit for optimal results and follow the manufacturer's instructions regarding incubation times and temperatures.
-
First-Strand cDNA Synthesis: Perform reverse transcription of the bisulfite-converted RNA using a reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Create blunt-ended, 5'-phosphorylated fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using a high-fidelity, hot-start DNA polymerase. The number of cycles should be minimized to reduce amplification bias.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
Visualizations
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and measurement of PCR bias in quantitative methylation analysis of bisulphite-treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
Technical Support Center: Refinement of Bioinformatics Pipelines for 5-Methyl-2'-o-methylcytidine (Cm) Site Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bioinformatics pipelines for the identification of 5-Methyl-2'-o-methylcytidine (Cm) sites.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental and computational analysis of Cm sites.
Question: Why am I seeing a low yield of sequencing reads after bisulfite treatment of my RNA?
Answer: Low sequencing yield after bisulfite treatment is a common issue and can be attributed to several factors:
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RNA Degradation: The harsh chemical conditions of bisulfite treatment can lead to significant RNA degradation, especially for low-abundance transcripts.[1] It is crucial to start with high-quality, intact RNA.
-
Suboptimal Bisulfite Conversion: Incomplete or inefficient bisulfite conversion can result in the loss of RNA molecules during the subsequent cleanup and amplification steps.
-
Inefficient Library Preparation: Issues with any step of the library preparation process, such as adapter ligation or PCR amplification, can lead to a low yield of final sequencing libraries.
Troubleshooting Steps:
-
Assess RNA Quality: Before starting the experiment, check the integrity of your RNA using methods like agarose gel electrophoresis or a Bioanalyzer. High-quality RNA should show clear ribosomal RNA bands with minimal smearing.[2]
-
Optimize Bisulfite Conversion: Ensure that the bisulfite conversion protocol is optimized for your specific RNA input amount and type. Commercial kits often provide guidelines for optimization.
-
Quality Control After Library Preparation: After library preparation, check the size and concentration of your library using a Bioanalyzer and a fluorometric quantification method (e.g., Qubit) to ensure it meets the requirements for sequencing.[3]
Question: My differential methylation analysis is not identifying any significant Cm sites between my sample groups. What could be the problem?
Answer: A lack of significant differentially methylated sites can be due to biological or technical reasons.
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Biological Factors: It is possible that there are no true biological differences in Cm methylation between your experimental groups for the specific conditions you are studying.
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Low Sequencing Depth: Insufficient sequencing depth can lead to low statistical power to detect real differences in methylation levels.
-
High Biological Variability: Large variations in methylation patterns between biological replicates within a group can mask the true differences between groups.
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Inappropriate Statistical Method: The choice of statistical method for differential methylation analysis can significantly impact the results.[4]
Troubleshooting Steps:
-
Check Sequencing Depth: Evaluate the sequencing coverage for your samples. For whole-genome bisulfite sequencing (WGBS), adequate read depth is necessary to reliably determine methylation status.[5]
-
Assess Biological Replicate Correlation: Use principal component analysis (PCA) or correlation heatmaps to assess the similarity between your biological replicates. High variability may necessitate including more replicates.
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Explore Different Analysis Tools: Several bioinformatics tools are available for differential methylation analysis, such as methylKit, BSmooth, and BiSeq.[4] If one tool does not yield significant results, it may be worth trying an alternative approach.
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Adjust Statistical Parameters: Ensure that the parameters used in your statistical analysis, such as the significance threshold (p-value or q-value) and the minimum methylation difference, are appropriate for your study.
Question: How can I distinguish between 5-methylcytosine (m5C) and 5-hydroxymethylcytosine (5hmC) in my sequencing data?
Answer: Standard bisulfite sequencing cannot differentiate between m5C and 5hmC, as both are protected from conversion.[6] To distinguish between these two modifications, specialized techniques are required.
Solution:
-
Oxidative Bisulfite Sequencing (oxBS-seq): This method involves a chemical oxidation step that converts 5hmC to 5-formylcytosine (5fC), which is then susceptible to bisulfite-mediated deamination to uracil.[6] By comparing the results of oxBS-seq with standard BS-seq, the levels of both m5C and 5hmC can be inferred.
-
TET-assisted Chemical Labeling Sequencing (m5C-TAC-seq): This is a bisulfite-free method that utilizes the ten-eleven translocation (TET) enzyme to specifically oxidize m5C to 5-formylcytosine (f5C), which can then be chemically labeled for detection during sequencing.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding Cm site identification pipelines.
What are the key quality control (QC) metrics to consider for bisulfite sequencing data?
Key QC metrics for bisulfite sequencing data include:
-
Yield: The total number of bases generated.[3]
-
% >= Q30: The percentage of bases with a quality score of 30 or higher, indicating high base-calling accuracy.[3]
-
Alignment Rate: The percentage of reads that successfully align to the reference genome.
-
Bisulfite Conversion Rate: This is typically calculated by spiking in an unmethylated control (like lambda phage DNA) and assessing the C-to-T conversion rate.[8] A high conversion rate (typically >99%) is crucial for accurate methylation calling.
What are the main advantages and disadvantages of RNA bisulfite sequencing (RNA-BS-seq)?
Advantages:
-
Provides single-nucleotide resolution of m5C sites.[1]
-
It is considered the gold standard for m5C detection.[1]
Disadvantages:
-
The harsh chemical treatment can cause RNA degradation.[1]
-
It cannot distinguish between m5C and 5hmC.[6]
-
Bisulfite conversion can be incomplete, leading to false positives.[1]
What bioinformatics tools are available for analyzing bisulfite sequencing data?
Several tools are available for different stages of the analysis:
-
Alignment: Bismark, BS-Seeker2, and Bowtie2 (with appropriate settings) are commonly used for aligning bisulfite-treated reads.[9]
-
Methylation Calling: Tools like Bismark Methylation Extractor and MethylDackel are used to call methylation levels from the aligned reads.
-
Differential Methylation Analysis: Packages like methylKit, BSmooth, and BiSeq in R are popular for identifying differentially methylated regions.[4]
-
Integrated Pipelines: The nf-core/methylseq pipeline offers a comprehensive workflow for processing and analyzing methylation sequencing data.[10]
How does 2'-O-methylation affect the properties of cytidine?
The 2'-O-methylation of cytidine influences its chemical and biological properties:
-
Increased Stability: The 2'-O-methyl group can protect the RNA from hydrolysis, thereby increasing its stability.[11]
-
Modulation of Interactions: This modification can affect base-pairing interactions and the overall conformation of the nucleic acid.[12]
Quantitative Data Summary
Table 1: Comparison of Differential Methylation Identification Methods
| Method | Features | Strengths | Limitations |
| methylKit | Statistical analysis of differential methylation from bisulfite sequencing data. | Comprehensive package with functions for clustering, sample quality visualization, and differential methylation analysis.[5] | Performance can be affected by parameter settings.[4] |
| BSmooth | Smoothes methylation data to identify differentially methylated regions (DMRs). | Effective in reducing noise and identifying larger regions of differential methylation. | May not be as sensitive for detecting single differentially methylated cytosines. |
| BiSeq | Beta-binomial regression model to detect differentially methylated CpGs. | Can effectively model the biological variability in methylation data. | Performance can be influenced by the choice of smoothing parameters. |
| HMM-DM | Hidden Markov Model-based approach for identifying DMRs. | Shows relatively high sensitivity and low false-positive rates, especially in regions with large variation.[4] | Can be computationally intensive. |
| HMM-Fisher | Combines a Hidden Markov Model with Fisher's exact test. | Similar to HMM-DM, it performs well in regions with high variability.[4] | May require careful parameter tuning. |
Experimental Protocols
Protocol: RNA Bisulfite Sequencing (RNA-BS-seq)
This protocol outlines the key steps for performing RNA bisulfite sequencing to identify m5C sites at single-base resolution.
-
RNA Isolation and Quality Control:
-
mRNA Enrichment (Optional):
-
If the focus is on mRNA, enrich for polyadenylated transcripts using oligo(dT) magnetic beads.[2]
-
-
Bisulfite Conversion:
-
Treat the RNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.[1] Commercially available kits (e.g., EZ RNA Methylation Kit) are recommended for this step.
-
-
RNA Cleanup:
-
Purify the bisulfite-converted RNA to remove excess bisulfite and other reagents that could inhibit downstream enzymatic reactions.
-
-
cDNA Synthesis:
-
Perform reverse transcription to synthesize first-strand cDNA from the bisulfite-treated RNA using random primers.[1]
-
-
Second-Strand Synthesis and Library Construction:
-
Synthesize the second strand of cDNA.
-
Prepare the sequencing library by performing end-repair, A-tailing, and ligation of sequencing adapters.
-
-
PCR Amplification:
-
Amplify the library using a limited number of PCR cycles to avoid amplification bias.
-
-
Library Quantification and Sequencing:
-
Quantify the final library concentration and assess its size distribution.
-
Perform high-throughput sequencing on an appropriate platform (e.g., Illumina).
-
Visualizations
Caption: A typical workflow for Cm site identification.
Caption: Distinguishing m5C and 5hmC with sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 3. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 4. Comparing five statistical methods of differential methylation identification using bisulfite sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbis-workshop-epigenomics.readthedocs.io [nbis-workshop-epigenomics.readthedocs.io]
- 6. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Design a Whole-Genome Bisulfite Sequencing Experiment [mdpi.com]
- 9. Computational Workflow for Genome-Wide DNA Methylation Profiling and Differential Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Function of 5-Methyl-2'-o-methylcytidine: A Comparative Guide to Validation Using CRISPR-Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the functional significance of post-transcriptional RNA modifications is paramount. This guide provides a comprehensive comparison of cutting-edge and traditional methodologies for validating the functional role of 5-Methyl-2'-o-methylcytidine (m5C2'Om), a modified nucleoside found in tRNA. We will explore the application of a repurposed CRISPR-Cas9 system, specifically CRISPR-Cas13, and contrast its performance with established techniques such as shRNA-mediated knockdown and antisense oligonucleotides.
The Enigmatic Role of this compound
This compound is a modified nucleoside that has been identified in transfer RNA (tRNA) of various organisms. While its precise functions are still under investigation, preliminary evidence suggests its involvement in crucial cellular processes. It is hypothesized to play a role in the structural stability of tRNA and may be involved in modulating the immune response, potentially by inhibiting the release of certain cytokines. Validating these putative functions requires precise tools to manipulate the presence or accessibility of this modification and observe the downstream consequences.
Comparative Analysis of Validation Methodologies
To elucidate the functional role of m5C2'Om, several techniques can be employed, each with its own set of advantages and limitations. Here, we compare a novel CRISPR-Cas13 based approach with shRNA-mediated knockdown of the responsible methyltransferase and the use of antisense oligonucleotides.
| Method | Mechanism of Action | Specificity | Efficiency | Ease of Use | Data Generated |
| CRISPR-dCas13 | A catalytically inactive Cas13 (dCas13) is guided by a specific gRNA to bind to the RNA sequence containing m5C2'Om, sterically hindering the binding of reader proteins or other interacting molecules. | High, programmable via gRNA sequence. | High, can achieve significant steric hindrance. | Moderate, requires vector design and delivery. | Phenotypic changes, changes in protein binding, altered RNA localization. |
| shRNA Knockdown | Short hairpin RNAs are used to silence the expression of the methyltransferase enzyme responsible for creating the m5C2'Om modification, leading to a global reduction of this modification. | Indirect, targets the enzyme, not the specific modification site. Can have off-target effects. | Variable, knockdown efficiency can range from 75-90%.[1][2] | Moderate, requires vector design and stable cell line generation. | Phenotypic changes, global reduction in m5C2'Om levels. |
| Antisense Oligonucleotides | Short, synthetic nucleic acid strands designed to be complementary to the RNA sequence containing m5C2'Om, sterically blocking the modified site. | High, dependent on the sequence of the oligonucleotide. | Moderate to high, dependent on delivery and stability. | High, commercially available and can be directly transfected. | Phenotypic changes, altered protein binding. |
Experimental Protocols
CRISPR-dCas13 Mediated Steric Hindrance of m5C2'Om
This protocol outlines a strategy to use a catalytically inactive Cas13 (dCas13) to specifically bind to the m5C2'Om-containing region of a target tRNA, thereby blocking the interaction of this modification with other cellular components.
1. Design of guide RNA (gRNA):
- Identify the target tRNA and the specific location of the m5C2'Om modification.
- Design a 20-30 nucleotide gRNA complementary to the sequence flanking the m5C2'Om site.
- Incorporate the gRNA sequence into a suitable expression vector.
2. Vector Construction:
- Clone the designed gRNA sequence into a vector that also expresses a catalytically inactive Cas13 (dCas13) protein. The dCas13 can be fused to a fluorescent reporter for tracking.
3. Cell Culture and Transfection:
- Culture the cells of interest to 50-70% confluency.
- Transfect the cells with the dCas13-gRNA expression vector using a suitable transfection reagent.
4. Validation of dCas13 Binding:
- After 48-72 hours, verify the expression of the dCas13-reporter fusion protein using fluorescence microscopy.
- Perform an RNA immunoprecipitation (RIP) assay using an antibody against the dCas13 protein to confirm its binding to the target tRNA.
5. Functional Assays:
- Analyze the transfected cells for the expected phenotypic changes. For example, if m5C2'Om is hypothesized to be involved in cytokine release, measure the levels of relevant cytokines in the cell culture supernatant.
- Perform downstream molecular assays to investigate changes in tRNA stability, localization, or interaction with other proteins.
shRNA-Mediated Knockdown of the m5C2'Om Methyltransferase
This protocol describes the use of short hairpin RNA (shRNA) to reduce the expression of the methyltransferase enzyme responsible for the m5C2'Om modification.
1. shRNA Design and Vector Construction:
- Identify the methyltransferase enzyme responsible for the 2'-O-methylation of the cytidine at the target position.
- Design at least two different shRNA sequences targeting the mRNA of this enzyme.
- Clone the shRNA sequences into a suitable lentiviral or retroviral vector. These vectors should also contain a selectable marker (e.g., puromycin resistance).
2. Viral Particle Production and Transduction:
- Produce lentiviral or retroviral particles by transfecting the shRNA-containing vectors into a packaging cell line.
- Transduce the target cells with the viral particles.
3. Selection of Stable Cell Lines:
- Select for successfully transduced cells by treating the cell culture with the appropriate selection agent (e.g., puromycin).
4. Validation of Knockdown:
- After selection, validate the knockdown of the target methyltransferase at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting).
- Confirm the reduction in m5C2'Om levels in the target tRNA using techniques like mass spectrometry.
5. Functional Assays:
- Perform the same functional assays as described in the CRISPR-dCas13 protocol to assess the phenotypic and molecular consequences of reduced m5C2'Om levels.
Antisense Oligonucleotide-Mediated Masking of m5C2'Om
This protocol details the use of synthetic antisense oligonucleotides to bind to the m5C2'Om-containing region of the target tRNA and sterically hinder its function.
1. Antisense Oligonucleotide Design:
- Design a short (15-25 nucleotides) antisense oligonucleotide that is complementary to the sequence of the target tRNA flanking the m5C2'Om modification.
- To enhance stability and binding affinity, chemical modifications such as phosphorothioate linkages or 2'-O-methyl modifications can be incorporated.[3]
2. Cell Culture and Transfection:
- Culture the target cells to the desired confluency.
- Transfect the cells with the antisense oligonucleotide using a suitable lipid-based transfection reagent. A range of concentrations should be tested to determine the optimal dose.[4]
3. Control Oligonucleotides:
- As a negative control, transfect cells with a scrambled oligonucleotide of the same length and chemical composition.
4. Validation of Target Engagement:
- While direct validation of binding in cells can be challenging, the functional readout will serve as an indicator of target engagement.
5. Functional Assays:
- After 24-72 hours of transfection, perform the relevant functional assays to assess the impact of masking the m5C2'Om site. This could include measuring cytokine secretion, assessing cell proliferation, or analyzing tRNA function in in vitro translation assays.
Visualizing the Methodologies
Caption: A comparison of the experimental workflows for the three main validation methods.
Caption: A hypothetical signaling pathway illustrating the potential role of m5C2'Om in regulating cytokine production.
Caption: Logical diagram showing the direct and indirect approaches to validating the function of m5C2'Om.
Conclusion
The choice of methodology for validating the functional role of this compound will depend on the specific research question, available resources, and the desired level of precision. While shRNA-mediated knockdown of the modifying enzyme provides a tool for assessing the global importance of the modification, it lacks site-specificity. Antisense oligonucleotides offer a more direct and easily implementable method for masking a specific modification site. The emerging CRISPR-Cas13 technology, particularly the use of dCas13, represents a highly specific and potent platform for dissecting the function of individual RNA modifications by sterically hindering their interactions. As our understanding of the epitranscriptome expands, the development and application of such precise tools will be instrumental in deciphering the complex language of RNA modifications and their implications in health and disease.
References
A Comparative Analysis of 5-Methylcytidine (m5C) and 5-Methyl-2'-O-methylcytidine (m5Cm) in RNA
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of epitranscriptomics, post-transcriptional modifications of RNA molecules play a pivotal role in regulating gene expression and cellular function. Among the over 170 known RNA modifications, 5-methylcytidine (m5C) has been extensively studied for its impact on RNA stability, processing, and translation.[1][2] A lesser-known, yet structurally related modification is 5-methyl-2'-O-methylcytidine (m5Cm), which involves the methylation of both the C5 position of the cytosine base and the 2'-hydroxyl group of the ribose. This guide provides a comprehensive comparative analysis of m5C and m5Cm, offering insights into their distinct and overlapping roles in RNA biology, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
| Feature | 5-Methylcytidine (m5C) | This compound (m5Cm) |
| Structure | Methyl group at C5 of cytosine | Methyl group at C5 of cytosine AND methyl group at 2'-hydroxyl of ribose |
| Primary Function | Enhances RNA stability, modulates translation, influences mRNA export.[1][2] | Believed to further enhance RNA stability and influence local RNA structure.[3][4] |
| Enzymatic Regulation | "Writers": NSUN protein family, DNMT2. "Erasers": TET enzymes (via oxidation).[5][6] | "Writers" and "erasers" are not yet fully characterized. |
| Detection Methods | Bisulfite sequencing, m5C-RIP-seq, mass spectrometry.[2] | Primarily detected by mass spectrometry.[7] |
| Known Occurrence | Abundant in tRNA, rRNA, and also found in mRNA and lncRNA.[8] | Identified in tRNA of some archaea and eukaryotes.[3] |
In-Depth Analysis
Structural and Functional Implications
The presence of a methyl group at the fifth carbon of cytosine in 5-methylcytidine (m5C) is known to enhance the thermal stability of RNA duplexes and provide resistance against nuclease degradation.[9] This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby strengthening base stacking interactions.[10] Functionally, m5C plays a crucial role in various cellular processes, including the stabilization of tRNA and rRNA structures, the regulation of mRNA translation, and the nuclear export of mRNA.[1][2]
This compound (m5Cm) , with its additional methyl group on the ribose, is hypothesized to confer even greater stability to RNA molecules. The 2'-O-methylation is known to lock the ribose into a C3'-endo conformation, which favors the A-form helix characteristic of RNA duplexes.[4] This modification can also protect the phosphodiester backbone from hydrolysis, further increasing the RNA's half-life.[3] While the precise biological functions of m5Cm are still under investigation, its presence in tRNA suggests a role in fine-tuning tRNA structure and function, potentially impacting codon recognition and translation fidelity.
The Enzymatic Machinery: Writers and Erasers
The deposition and removal of RNA modifications are tightly controlled by specific enzymes. For m5C , the "writers" are primarily members of the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases and the DNA methyltransferase homolog DNMT2.[5][6] The removal of m5C, or its "erasure," is mediated by the Ten-Eleven Translocation (TET) family of dioxygenases, which oxidize m5C to 5-hydroxymethylcytidine (hm5C), 5-formylcytidine (5fC), and 5-carboxylcytidine (5caC), initiating a base excision repair pathway.[5]
The enzymatic machinery responsible for the synthesis and removal of m5Cm is not as well-defined. It is plausible that the formation of m5Cm involves a two-step process, with initial C5-methylation by an NSUN or DNMT2 enzyme, followed by 2'-O-methylation by a yet-to-be-identified 2'-O-methyltransferase. Alternatively, a single enzyme with dual specificity could be responsible. The "erasers" of m5Cm are also currently unknown.
A related modification, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), has been identified as a stable oxidative metabolite of m5C, suggesting a potential for dynamic regulation. Interestingly, the formation of hm5Cm appears to be independent of TET enzymes.[3][11]
Signaling Pathway of m5C Regulation
Caption: The dynamic regulation of 5-methylcytidine (m5C) in RNA by writer, eraser, and reader proteins.
Experimental Protocols
A key aspect of studying RNA modifications is the ability to accurately detect and quantify them. The methodologies for m5C and m5Cm differ significantly in their current stages of development and application.
Detection and Quantification of 5-Methylcytidine (m5C)
1. Bisulfite Sequencing: This is the gold standard for single-base resolution mapping of m5C. Treatment of RNA with sodium bisulfite deaminates unmethylated cytosine to uracil, while m5C remains unchanged. Subsequent reverse transcription, PCR amplification, and sequencing reveal the positions of m5C.
-
Protocol Outline:
-
Isolate total RNA and ensure it is free of DNA contamination.
-
Fragment the RNA to a suitable size (e.g., 100-200 nucleotides).
-
Treat the fragmented RNA with sodium bisulfite under denaturing conditions.
-
Purify the bisulfite-converted RNA.
-
Perform reverse transcription using random primers.
-
Synthesize the second strand of cDNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Align sequencing reads to a reference transcriptome and identify non-converted cytosines as m5C sites.
-
2. m5C RNA Immunoprecipitation followed by Sequencing (m5C-RIP-seq): This antibody-based method enriches for RNA fragments containing m5C.
-
Protocol Outline:
-
Fragment total RNA.
-
Incubate fragmented RNA with an anti-m5C antibody.
-
Capture the antibody-RNA complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m5C-containing RNA fragments.
-
Construct a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched regions, indicating the presence of m5C.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method allows for the absolute quantification of m5C in a total RNA sample.
-
Protocol Outline:
-
Digest total RNA into single nucleosides using a cocktail of nucleases and phosphatases.
-
Separate the nucleosides using liquid chromatography.
-
Detect and quantify the nucleosides using tandem mass spectrometry, comparing the signal of m5C to that of a stable isotope-labeled internal standard.[12]
-
References
- 1. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 2. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 5-Methylcytosine Regulators and DNA Methylation-Driven Genes in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome-wide mapping of 5-methylcytidine RNA modifications in bacteria, archaea, and yeast reveals m5C within archaeal mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Methylcytidine is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of modified nucleosides in RNA molecules by LC-MS/MS. [bio-protocol.org]
Side-by-side comparison of different methods for 5-Methyl-2'-o-methylcytidine detection
A comprehensive comparison of analytical techniques is crucial for researchers and drug development professionals to accurately detect and quantify 5-Methyl-2'-o-methylcytidine (m5C2'OMe), a modified nucleoside with significant implications in epitranscriptomics and related fields. This guide provides a side-by-side comparison of the predominant methods, supported by experimental data and detailed protocols, to facilitate informed methodological selection.
Comparison of this compound Detection Methods
The selection of an appropriate detection method for this compound depends on various factors, including the required sensitivity, resolution, sample amount, and the specific research question. The primary methods currently employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Next-Generation Sequencing (NGS)-based techniques, and antibody-based assays.
Quantitative Data Summary
| Method | Principle | Resolution | Sensitivity | Throughput | Cost | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio | Global quantification | High (pg to fmol)[1][2] | Low to Medium | Medium | High specificity and accuracy, absolute quantification | Does not provide sequence context, requires specialized equipment |
| RNA-BisSeq | Chemical conversion of unmethylated cytosine to uracil | Single nucleotide | High | High | High | Gold standard for precise mapping of m5C sites[3] | Chemical treatment can degrade RNA, does not directly detect 2'-O-methylation |
| m5C-RIP-Seq | Immunoprecipitation of m5C-containing RNA fragments | ~100-200 nucleotides | Medium | High | Medium | Transcriptome-wide screening, relatively lower cost than BisSeq | Antibody specificity can be a concern, lower resolution |
| miCLIP | UV crosslinking and immunoprecipitation to identify methyltransferase binding sites | Single nucleotide | High | High | High | Precise mapping of methylation sites | Technically challenging, indirect detection of modification |
| EM-Seq | Enzymatic conversion of unmethylated cytosines | Single nucleotide | High | High | High | Less RNA damage compared to bisulfite treatment[4][5] | Newer method, may not differentiate all modification types |
Experimental Workflows and Logical Relationships
The workflows for the primary detection methods involve distinct steps from sample preparation to data analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
This method provides a highly accurate and sensitive means of quantifying the total amount of this compound in an RNA sample.
RNA-Bisulfite Sequencing (RNA-BisSeq) Workflow
RNA-BisSeq is considered the gold standard for identifying 5-methylcytosine at single-nucleotide resolution across the transcriptome.[3]
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general outline for the quantification of this compound.
1. RNA Digestion:
-
Start with 1-5 µg of total RNA.
-
Digest the RNA to single nucleosides using a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
The reaction is typically carried out in a buffer containing 10 mM Tris-HCl (pH 7.9) at 37°C for 2 hours.
-
Inactivate the enzymes by heating at 95°C for 5 minutes.
2. Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
The mobile phase typically consists of a gradient of two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 5% B.
3. Mass Spectrometry Detection:
-
Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
The MRM transitions for this compound need to be optimized. The transition would be from the protonated molecular ion [M+H]+ to a specific fragment ion.
-
Generate a standard curve using a synthetic this compound standard of known concentrations for absolute quantification.
RNA-Bisulfite Sequencing (RNA-BisSeq)
This protocol outlines the key steps for preparing an RNA-BisSeq library.
1. RNA Preparation:
-
Isolate high-quality total RNA. It is crucial to ensure the RNA is free of DNA contamination.
-
Fragment the RNA to the desired size (e.g., 100-200 nucleotides) using chemical or enzymatic methods.
2. Bisulfite Conversion:
-
Treat the fragmented RNA with a sodium bisulfite solution. This reaction converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.[3]
-
This step is typically performed at a specific temperature and pH for a set duration, followed by desulfonation.
3. Library Construction:
-
Perform reverse transcription on the bisulfite-converted RNA to generate cDNA.
-
Synthesize the second strand of cDNA.
-
Ligate sequencing adapters to the double-stranded cDNA fragments.
-
Amplify the library using PCR with primers that are complementary to the adapters.
4. Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the C-to-T conversion rates to identify the positions of 5-methylcytosine. A cytosine that is not converted to thymine in the sequencing reads represents a methylated cytosine in the original RNA molecule.
m5C-RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)
This protocol describes the general workflow for enriching m5C-containing RNA fragments.
1. RNA Fragmentation and Immunoprecipitation:
-
Fragment total RNA to an average size of 100-200 nucleotides.
-
Incubate the fragmented RNA with an antibody specific to 5-methylcytosine.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA fragments.
2. Library Preparation and Sequencing:
-
Elute the enriched RNA fragments from the beads.
-
Construct a sequencing library from the enriched RNA fragments, as well as from an input control sample (fragmented RNA that did not undergo immunoprecipitation).
-
Sequence both the enriched and input libraries.
3. Data Analysis:
-
Align the sequencing reads from both libraries to a reference transcriptome.
-
Identify regions that are significantly enriched in the m5C-RIP library compared to the input library. These enriched regions are likely to contain 5-methylcytosine modifications.
References
- 1. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. Enzymatic Methyl-seq: Next Generation Methylomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of 5-Methyl-2'-O-methylcytidine and Other 2'-O-Methylated Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of RNA adds a critical layer of regulatory complexity to the flow of genetic information. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) of the ribose sugar is one of the most common and functionally significant. This modification, which can occur on any of the four standard ribonucleosides, plays a pivotal role in modulating RNA stability, function, and interaction with cellular machinery.[1][2] Concurrently, base modifications, such as the methylation of cytosine at the 5th position (m5C), provide another avenue for functional regulation, particularly in the context of immune recognition.
This guide provides an objective comparison of 5-Methyl-2'-O-methylcytidine (m5Cm), a nucleoside possessing both a base and a sugar modification, with other 2'-O-methylated nucleosides. We will explore their distinct and overlapping functions, supported by experimental data and detailed methodologies, to inform research and the rational design of RNA-based therapeutics.
Functional Landscape of 2'-O-Methylation
2'-O-methylation involves the addition of a methyl group to the 2'-hydroxyl group of the ribose moiety of a nucleotide.[1] This seemingly minor alteration confers several profound biophysical and functional advantages to the RNA molecule.
-
Enhanced Stability and Nuclease Resistance: The 2'-O-methyl group sterically hinders the 2'-hydroxyl from participating in phosphodiester bond hydrolysis, significantly increasing the RNA's resistance to both alkaline conditions and enzymatic degradation by nucleases.[3][4] This enhanced stability is a key reason for the widespread use of 2'-O-methyl modifications in therapeutic oligonucleotides.[4][5]
-
Structural Stabilization: The 2'-O-methyl group favors a C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[1][6] This pre-organization of the sugar pucker stabilizes RNA duplexes and prolongs the lifetime of paired helical conformations.[1][6]
-
Immune Evasion: In higher eukaryotes, 2'-O-methylation at the 5' cap of messenger RNA (mRNA) is critical for the innate immune system to distinguish "self" from "non-self" RNA.[7] The absence of this modification on viral or foreign RNA allows it to be recognized by pattern recognition receptors like IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1), triggering an antiviral response.[7]
-
Modulation of Translation: While 2'-O-methylation in ribosomal RNA (rRNA) is crucial for ribosome stability and translational fidelity, its presence within the coding sequence of mRNA can disrupt translation elongation.[8][9][10] The methyl group can sterically interfere with the canonical interaction between the mRNA codon and the ribosomal decoding machinery.[8]
The Unique Role of 5-Methylcytidine (m5C)
Distinct from the sugar modification, 5-methylcytidine (m5C) is a base modification with a primary, well-characterized role in modulating the innate immune response, particularly in the context of synthetic oligonucleotides.
-
Mitigation of TLR9-Mediated Immune Stimulation: Unmethylated CpG motifs (a cytosine followed by a guanine) in DNA or RNA can be recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[5] This recognition triggers a potent pro-inflammatory immune response. Methylation of the cytosine at the C5 position within these CpG motifs effectively blocks TLR9 recognition, thereby abrogating this immunostimulatory effect.[5] This is a critical modification for improving the safety profile of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs.[5]
-
Enhanced Binding Affinity: The addition of a methyl group at the 5th position of cytosine moderately increases the thermal stability (Tm) of the duplex formed with a target RNA strand.[5][11]
This compound (m5Cm): A Hybrid Modification
This compound (m5Cm) combines the features of both a sugar and a base modification. While less common than its constituent modifications, m5Cm has been identified in the tRNA of thermophilic archaebacteria and in human cells infected with various viruses.[12] It has also been discovered as a stable, oxidative metabolite of m5C in RNA.[13][14][15]
Functionally, m5Cm is predicted to offer the combined advantages of both modifications:
-
Superior Stability: It possesses the high nuclease resistance conferred by the 2'-O-methyl group.[15][16]
-
Immune Quiescence: It is capable of inhibiting the TLR9-mediated immune response due to the 5-methyl group on the cytosine base.[12] For example, m5Cm has been shown to inhibit the release of IL-12 and IL-6 induced by a TLR9 agonist in mouse spleen cell cultures.[12]
Quantitative Functional Comparison
The following tables summarize the key performance attributes of cytidine modifications and the general functional impacts of 2'-O-methylated nucleosides.
Table 1: Functional Comparison of Cytidine Modifications
| Feature | Unmodified Cytidine (C) | 5-Methylcytidine (m5C) | 2'-O-Methylcytidine (Cm) | This compound (m5Cm) |
| Binding Affinity (Tm) | Baseline | Moderate Increase[5] | Moderate to High Increase[5] | High Increase (Predicted) |
| Nuclease Resistance | Low | No significant direct contribution[5] | High[3][5] | High[15][16] |
| Immune Stimulation (via TLR9) | High (in CpG context) | Low (mitigates response)[5] | High (in CpG context) | Low (mitigates response)[12] |
| Impact on mRNA Translation | Neutral | Neutral | Inhibitory (in coding region)[4][8] | Inhibitory (Predicted, in coding region) |
| Primary Advantage | Standard building block | Mitigation of CpG immunogenicity[5] | Nuclease resistance & binding affinity[5] | Combined nuclease resistance & immune mitigation[12] |
Table 2: General Functional Comparison of 2'-O-Methylated Nucleosides
| Feature | 2'-O-Methyladenosine (Am) | 2'-O-Methylguanosine (Gm) | 2'-O-Methylcytidine (Cm) | 2'-O-Methyluridine (Um) |
| Contribution to RNA Stability | High (enhances resistance to degradation)[17] | High (enhances resistance to degradation)[17] | High (enhances resistance to degradation)[4][17] | High (enhances resistance to degradation)[17] |
| Role in Innate Immune Evasion | Critical for "self" RNA recognition[17] | Critical for "self" RNA recognition[17] | Critical for "self" RNA recognition[17] | Critical for "self" RNA recognition[17] |
| Impact on Translation Elongation | Inhibitory (when internal to coding sequence)[17] | Inhibitory (when internal to coding sequence)[17] | Inhibitory (when internal to coding sequence)[8][17] | Inhibitory (when internal to coding sequence)[17] |
Experimental Protocols & Methodologies
Protocol 1: Detection of 2'-O-Methylation by Primer Extension
This method is based on the principle that reverse transcriptase (RT) enzymes tend to stall or pause at 2'-O-methylated nucleotides, particularly at low concentrations of deoxynucleoside triphosphates (dNTPs).[9][18]
Methodology:
-
Primer Design and Labeling: A DNA oligonucleotide primer complementary to a region 3' of the suspected methylation site is synthesized. The 5' end of the primer is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
RNA-Primer Annealing: The labeled primer is annealed to the target RNA template by heating to 90°C for 2 minutes, followed by slow cooling to room temperature.
-
Reverse Transcription: Two parallel reverse transcription reactions are set up using an enzyme like SuperScript III Reverse Transcriptase.
-
Low dNTP Reaction: Contains a low concentration of dNTPs (e.g., 0.02 mM). In this condition, the RT enzyme is more likely to pause or stop at a 2'-O-methylated site.
-
High dNTP Reaction: Contains a high concentration of dNTPs (e.g., 2 mM). At higher concentrations, the RT can more readily bypass the 2'-O-methylated nucleotide.[18]
-
-
Sequencing Ladder: A dideoxy sequencing reaction using the same primer and an unmodified version of the RNA template is run in parallel to serve as a size marker.
-
Gel Electrophoresis and Analysis: The cDNA products from all reactions are resolved on a high-resolution denaturing polyacrylamide sequencing gel. The gel is dried and exposed to a phosphor screen. A strong stop band that appears in the low dNTP lane but is significantly reduced or absent in the high dNTP lane indicates the position of a 2'-O-methylated nucleotide, one base upstream of the band.[18]
Protocol 2: Quantification of TLR9 Activation in Mouse Spleen Cells
This assay measures the immunostimulatory potential of oligonucleotides by quantifying cytokine production from immune cells.
Methodology:
-
Spleen Cell Isolation: Spleens are harvested from C57BL/6 mice. A single-cell suspension is prepared by mechanical dissociation through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Culture: The resulting splenocytes are washed, counted, and plated in a 96-well plate at a density of 5 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Oligonucleotide Stimulation: Cells are stimulated with various CpG-containing oligonucleotides (e.g., 1 µM final concentration):
-
Unmodified CpG Oligo (Positive Control)
-
CpG Oligo with 5-methylcytidine substitutions
-
CpG Oligo with this compound substitutions
-
Non-CpG Oligo (Negative Control)
-
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Quantification (ELISA): After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations from cells stimulated with modified oligos are compared to those from the unmodified positive control. A significant reduction in cytokine levels indicates successful mitigation of the TLR9-mediated immune response.[12]
Visualizations: Pathways and Workflows
Caption: TLR9 signaling pathway and its evasion by 5-methylated cytosine.
Caption: Experimental workflow for 2'-O-methylation detection via primer extension.
Caption: Positional comparison of methyl group modifications on the cytidine nucleoside.
Conclusion
2'-O-methylation is a versatile and powerful modification for enhancing the therapeutic potential of RNA molecules by increasing stability and reducing innate immunogenicity.[17] While all 2'-O-methylated nucleosides (Am, Gm, Cm, Um) contribute to these properties, the choice of modification can be further refined based on specific challenges. The base modification 5-methylcytidine is uniquely suited to solve the problem of TLR9-mediated inflammation arising from CpG motifs.[5]
This compound (m5Cm) emerges as a specialized building block that synergistically combines the key advantages of both modification types. It offers the high nuclease resistance and structural stability of a 2'-O-methylated nucleotide while simultaneously providing the immune-silencing properties of 5-methylcytidine.[12] For drug development professionals designing antisense oligonucleotides or other RNA therapeutics that contain CpG sequences and require maximum in vivo stability, the incorporation of m5Cm presents a highly rational and effective strategy. Further research into the precise biophysical and translational impacts of m5Cm will continue to illuminate its role in the expanding field of epitranscriptomics and RNA-based medicine.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. caymanchem.com [caymanchem.com]
- 13. 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-O-Methyl-5-methylcytidine | 113886-70-7 | NM06424 [biosynth.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Evolutionary Conservation of 5-Methyl-2'-o-methylcytidine Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the evolutionary conservation of 5-Methyl-2'-o-methylcytidine (m5C2'Om), a dually modified ribonucleoside. We delve into its known distribution across different domains of life, its functional implications, and the experimental methodologies used for its detection and characterization. This document aims to offer a comprehensive resource for researchers investigating the epitranscriptome and its role in biological processes and disease.
Introduction to this compound (m5C2'Om)
This compound is a post-transcriptional RNA modification where a methyl group is added to the 5th carbon of the cytosine base (m5C) and another methyl group is added to the 2'-hydroxyl group of the ribose sugar (2'Om). This dual modification has been identified in various RNA species, most notably in transfer RNA (tRNA). While the individual modifications of m5C and 2'-O-methylation are widespread and their functions are relatively well-studied, the combined m5C2'Om modification presents a more complex regulatory layer within the epitranscriptome. Its presence at specific sites suggests a role in fine-tuning RNA structure and function.
Evolutionary Conservation and Distribution
Direct, large-scale comparative studies mapping m5C2'Om sites across a wide range of species are currently limited. However, the presence of this modification and its hydroxylated form, 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm), in diverse organisms across the three domains of life—Archaea, Bacteria, and Eukarya—strongly suggests its ancient origin and functional importance.
Table 1: Distribution of this compound and Related Modifications Across Different Species
| Domain/Organism | RNA Type | Position | Evidence |
| Archaea | |||
| Sulfolobus solfataricus | tRNA | Not specified | Detected |
| Thermoproteus neutrophilus | tRNA | Not specified | Detected |
| Pyrodictium occultum | tRNA | Not specified | Detected |
| Eukarya | |||
| Homo sapiens (Human) | tRNA | Anticodon loop | hm5Cm detected |
| Mus musculus (Mouse) | Brain tRNA | Anticodon loop | hm5Cm detected |
| Caenorhabditis elegans | tRNA | Not specified | hm5Cm detected |
| Drosophila melanogaster | tRNA | Not specified | hm5Cm detected |
| Viruses | |||
| Zika virus, Hepatitis C virus (HCV), Poliovirus, HIV-1 | Infected Huh7 cells | Not specified | Detected |
The conservation of tRNA modifications, in general, is crucial for maintaining the fidelity and efficiency of translation.[1][2] The presence of m5C2'Om in tRNA, particularly in the functionally critical anticodon loop, suggests a role in codon recognition and tRNA stability, functions that are under strong evolutionary pressure.[3][4]
Functional Significance of this compound
The dual nature of the m5C2'Om modification likely confers unique structural and functional properties to the RNA molecule.
-
tRNA Stability: Both 5-methylation of cytosine and 2'-O-methylation of the ribose contribute to the structural stability of tRNA.[3][4] The 2'-O-methylation is known to protect RNA from degradation by nucleases.
-
Codon Recognition: Modifications in the anticodon loop of tRNA are critical for accurate codon recognition. The presence of m5C2'Om at or near the wobble position could influence the decoding properties of the tRNA.
-
Immune Response: 5-methylcytidine has been shown to reduce the immunogenicity of RNA by preventing the activation of Toll-like receptor 9 (TLR9). The presence of the 5-methyl group in m5C2'Om may contribute to a similar effect.
Comparison with Alternative RNA Modifications
While m5C2'Om is a dually modified nucleoside, its individual components, m5C and 2'-O-methylation, are more widespread and can occur independently.
Table 2: Comparison of m5C2'Om with m5C and 2'-O-methylcytidine
| Feature | This compound (m5C2'Om) | 5-Methylcytidine (m5C) | 2'-O-methylcytidine (Cm) |
| Modification | Methyl group at C5 of base and 2' of ribose | Methyl group at C5 of base | Methyl group at 2' of ribose |
| Known Locations | Primarily tRNA | tRNA, rRNA, mRNA | tRNA, rRNA, snRNA, mRNA |
| Primary Function | Believed to enhance tRNA stability and fine-tune codon recognition | tRNA stability, mRNA export and translation | Protection from nuclease degradation, structural stability |
| Detection Complexity | High; requires methods that can distinguish dual modifications | Moderate to High | Moderate to High |
Experimental Protocols
The detection and mapping of m5C2'Om present significant technical challenges due to the presence of two methyl groups on the same nucleoside.
Global Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for the sensitive and accurate quantification of modified nucleosides in total RNA.
Protocol:
-
RNA Isolation: Isolate total RNA from the desired cells or tissues using a standard protocol (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for m5C2'Om are used for detection and quantification.
-
Quantification: Quantify the amount of m5C2'Om relative to the canonical nucleosides (A, C, G, U) using a standard curve generated with synthetic m5C2'Om.
Site-Specific Mapping of this compound
Currently, no single high-throughput sequencing method can directly map m5C2'Om at single-nucleotide resolution across the transcriptome. A combination of approaches is required to infer the location of this dual modification.
Proposed Workflow:
-
Enrichment of 2'-O-methylated RNA: Utilize methods like RiboMeth-seq or Nm-seq to enrich for RNA fragments containing 2'-O-methylated nucleotides. These methods rely on the resistance of the 2'-O-methyl group to chemical or enzymatic cleavage.
-
Detection of 5-methylcytosine within Enriched Fragments: Apply a method for m5C detection to the enriched 2'-O-methylated RNA fragments.
-
Bisulfite Sequencing: This method converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. However, bisulfite treatment can be harsh and may degrade RNA.
-
m5C-TAC-seq: This is a bisulfite-free method that uses TET-assisted chemical labeling to identify m5C sites.[5] It offers higher sensitivity and avoids the harsh chemicals used in bisulfite sequencing.[5]
-
-
Data Analysis: By analyzing the sequencing data from both steps, one can identify cytosine residues that are both 2'-O-methylated and 5-methylated.
Signaling Pathways and Experimental Workflows
Enzymatic Machinery for this compound Formation
The formation of m5C2'Om involves the sequential or coordinated action of two types of methyltransferases: an RNA:C5-methyltransferase and a 2'-O-methyltransferase.
Caption: Enzymatic pathway for the formation of this compound.
Experimental Workflow for m5C2'Om Identification
The following diagram illustrates a comprehensive workflow for the identification and quantification of m5C2'Om sites.
Caption: Experimental workflow for the identification of m5C2'Om.
Conclusion
The study of this compound is a nascent field within epitranscriptomics. While direct evidence for the evolutionary conservation of specific m5C2'Om sites is still emerging, its presence in functionally critical RNA domains across diverse life forms points to its significance. The development of novel sequencing technologies that can directly map this dual modification at single-nucleotide resolution will be crucial for a comprehensive understanding of its distribution, regulation, and function in health and disease. This guide provides a foundational overview to aid researchers in navigating this exciting and challenging area of RNA biology.
References
- 1. Transfer RNA modifications: Nature’s combinatorial chemistry playground - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 5-Methylcytidine is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of 5-Methyl-2'-O-methylcytidine and Pseudouridine in RNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of RNA-based therapeutics and vaccines. These modifications are critical for enhancing the stability, translational efficiency, and immune-evasive properties of synthetic mRNA. Among the most pivotal modifications are pseudouridine (Ψ) and derivatives of 5-methylcytidine. This guide provides an objective, data-driven comparison of the functional consequences of incorporating 5-Methyl-2'-O-methylcytidine versus the widely utilized pseudouridine. While direct comparative studies on this compound are emerging, this analysis is based on the well-documented effects of its constituent modifications, 5-methylcytidine (m5C) and 2'-O-methylation, in contrast to pseudouridine.
Quantitative Data Summary
The following tables summarize the key performance metrics of mRNA transcripts modified with 5-methylcytidine and pseudouridine, drawing from various experimental studies. The projected effects of this compound are inferred from the combined properties of m5C and 2'-O-methylation.
Table 1: Comparative Impact on mRNA Translation Efficiency
| Modification | Fold Increase in Protein Expression (Relative to Unmodified mRNA) | Key Findings |
| Pseudouridine (Ψ) | ~10-fold | Significantly enhances translation by reducing activation of RNA-dependent protein kinase (PKR), which would otherwise inhibit translation initiation. |
| 5-Methylcytidine (m5C) | ~4-fold (when used in combination with Ψ) | The combination of m5C with pseudouridine has been shown to further boost protein expression. |
| This compound (Projected) | Potentially >4-fold | The 2'-O-methyl group may further stabilize the mRNA structure, potentially leading to sustained translation. However, it could also introduce steric hindrance that might slightly impede ribosome processivity. |
Table 2: Comparative Impact on mRNA Stability
| Modification | Effect on mRNA Half-life | Mechanism of Action |
| Pseudouridine (Ψ) | Increased | Enhances base stacking and backbone stability, making the RNA more resistant to degradation. |
| 5-Methylcytidine (m5C) | Increased | Can protect transcripts from degradation by physically blocking the binding of destabilizing factors like Argonaute 2/microRNA complexes. |
| This compound (Projected) | Significantly Increased | The 2'-O-methyl group is known to protect against hydrolysis and increase the lifetime of RNA by blocking the 2'-hydroxyl group from acting as a proton donor. |
Table 3: Comparative Impact on Innate Immunogenicity
| Modification | Effect on TLR Activation | Effect on RIG-I Activation |
| Pseudouridine (Ψ) | Reduced | Abrogates downstream signaling, although RIG-I binding to the RNA may not be significantly diminished. |
| 5-Methylcytidine (m5C) | Reduced | Incorporation of m5C has been shown to suppress RNA-mediated innate immune activation. |
| This compound (Projected) | Significantly Reduced | The combination of m5C and 2'-O-methylation is expected to have a strong dampening effect on innate immune recognition. |
Experimental Protocols
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified nucleotides using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
Ribonucleotide solution mix (ATP, GTP)
-
Modified ribonucleotides: 5-Methyl-CTP and Pseudo-UTP (or their 2'-O-methylated counterparts)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I, RNase-free
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order: Nuclease-free water, 10x Reaction Buffer, ATP, GTP, modified CTP and UTP solutions, DNA template (1 µg), and RNase Inhibitor.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate at 37°C for 2 to 4 hours.
-
To remove the DNA template, add RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration and verify its integrity via gel electrophoresis.
mRNA Stability Assay via Actinomycin D Treatment
This protocol measures mRNA half-life in cultured cells.
Materials:
-
Cultured mammalian cells
-
Actinomycin D solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Transfect cells with the in vitro transcribed unmodified or modified mRNA.
-
After a suitable incubation period (e.g., 24 hours), add Actinomycin D to the culture medium to a final concentration that inhibits transcription (typically 5 µg/mL). This is time point 0.
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with PBS and then lyse them.
-
Extract total RNA using a suitable kit.
-
Perform qRT-PCR to quantify the amount of the specific mRNA remaining at each time point.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA versus time and fitting the data to a one-phase decay curve.
In Vitro Translation Assay
This protocol assesses the translation efficiency of the modified mRNA.
Materials:
-
Rabbit reticulocyte lysate or a reconstituted in vitro translation system
-
Unmodified and modified mRNA transcripts
-
Amino acid mixture (containing a labeled amino acid like 35S-methionine)
-
Nuclease-free water
Procedure:
-
Set up the in vitro translation reaction by combining the reticulocyte lysate, amino acid mixture, and the mRNA transcript of interest in a microfuge tube.
-
Incubate the reaction at 30°C for 90 minutes.
-
Stop the reaction by placing it on ice.
-
Analyze the protein product by SDS-PAGE and autoradiography to visualize the amount of translated protein.
-
Quantify the protein bands using densitometry to compare the translation efficiency of the different mRNA modifications.
Analysis of RNA Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to assess the structural impact of nucleotide modifications.
Materials:
-
Purified, unmodified, and modified RNA oligonucleotides of the same sequence
-
CD-compatible buffer (e.g., sodium phosphate buffer)
-
Circular Dichroism spectrometer
Procedure:
-
Prepare RNA samples in the CD-compatible buffer to a final concentration suitable for measurement (typically in the low micromolar range).
-
Obtain CD spectra by scanning the samples over a wavelength range of 200-320 nm at a controlled temperature.
-
To assess thermal stability, perform a temperature melt by monitoring the CD signal at a fixed wavelength while gradually increasing the temperature.
-
Compare the spectra and melting temperatures (Tm) of the unmodified and modified RNAs to determine the structural and stability changes induced by the modifications.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Toll-Like Receptor (TLR) signaling pathway activation by unmodified vs. modified mRNA.
Caption: RIG-I signaling pathway activation in response to different RNA species.
Caption: General experimental workflow for comparing the function of modified mRNAs.
Unveiling the Impact of 5-Methyl-2'-o-methylcytidine on RNA: A Comparative Guide to Structure and Stability
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparison of 5-Methyl-2'-o-methylcytidine (m5C(m)) with other common RNA modifications, focusing on their influence on RNA structure and stability. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological and experimental workflows.
Enhancing RNA Stability: A Quantitative Comparison
The stability of an RNA molecule is a critical determinant of its functional lifetime and therapeutic efficacy. Modifications to the nucleobases and the ribose sugar can significantly alter this stability, primarily by influencing the thermodynamics of RNA duplex formation and resistance to nuclease degradation.
This compound combines two key modifications: methylation at the 5th position of the cytosine base (m5C) and methylation at the 2'-hydroxyl group of the ribose sugar (2'-O-me). Both modifications are known to contribute to the thermal stability of nucleic acid duplexes.
The 5-methyl group of m5C enhances base stacking interactions within the helix, which can increase the melting temperature (Tm) of DNA duplexes by approximately 0.5 to 1.5°C per modification. For instance, studies on DNA i-motifs have shown that 5-methylcytosine modification can lead to an increase in melting temperature ranging from 2.0 to 4.6 °C. The 2'-O-methyl group pre-organizes the ribose sugar into an A-form helix conformation, which is characteristic of RNA duplexes, thereby reducing the entropic penalty of duplex formation and increasing thermal stability.
While direct quantitative data for this compound in RNA duplexes is limited in the available literature, the combined effect of these two modifications is expected to be additive, leading to a significant increase in thermal stability. The following tables provide a comparative overview of the thermodynamic effects of individual modifications.
Table 1: Impact of RNA Modifications on Thermal Stability (Tm)
| Modification | Change in Melting Temperature (ΔTm) per Modification | RNA Context | Reference |
| 5-Methylcytidine (m5C) | ~ +0.5 to 1.5 °C | DNA Duplex | |
| +2.0 to 4.6 °C | DNA i-motif | ||
| 2'-O-Methylation | Moderate to High Increase | Antisense Oligonucleotides | [1] |
| Pseudouridine (Ψ) | Context-dependent, can increase Tm | siRNA | [2] |
| N6-Methyladenosine (m6A) | Destabilizing effect | RNA Duplex | [3] |
Table 2: Thermodynamic Parameters of Modified RNA Duplexes
| Modification | ΔG° (kcal/mol) at 37°C (Approximate Change) | General Effect on Stability | Reference |
| 5-Methylcytidine (m5C) | Favorable (more negative) | Stabilizing | [4] |
| 2'-O-Methylation | Favorable (more negative) | Stabilizing | [1] |
| Unlocked Nucleic Acid (UNA) | Unfavorable (less negative) | Destabilizing | [5] |
| N6-alkyladenosines | Unfavorable (less negative) | Destabilizing | [6] |
It is important to note that the exact thermodynamic contributions of these modifications are sequence and context-dependent.
The Structural Implications of this compound
The conformation of an RNA molecule is intrinsically linked to its function. The modifications present in m5C(m) influence the local and global structure of RNA. The 2'-O-methyl group favors the C3'-endo sugar pucker, which is the characteristic conformation of nucleotides in an A-form helix. This pre-organization contributes to a more rigid and stable helical structure.
Furthermore, 5-methylcytidine has been shown to be crucial for the cooperative binding of magnesium ions and a conformational transition in the anticodon stem-loop of yeast phenylalanine tRNA.[4] This suggests that m5C can play a significant role in organizing specific three-dimensional RNA structures, which can be further stabilized by the 2'-O-methyl group in m5C(m).
Experimental Protocols for Assessing RNA Structure and Stability
A variety of biophysical and biochemical techniques are employed to characterize the impact of modifications on RNA.
Thermal Melting Analysis (Tm)
This is the most common method to determine the thermal stability of a nucleic acid duplex. It involves monitoring the change in UV absorbance at 260 nm as a function of temperature. As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The melting temperature (Tm) is the temperature at which half of the duplexes are dissociated.
Protocol Outline:
-
Sample Preparation: Prepare solutions of the RNA oligonucleotides (modified and unmodified) and their complementary strands at a known concentration in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Annealing: Mix the complementary strands, heat to 95°C for 5 minutes, and then slowly cool to room temperature to ensure proper duplex formation.
-
Data Acquisition: Use a UV-Vis spectrophotometer with a temperature controller. Increase the temperature at a constant rate (e.g., 0.5°C/minute) and record the absorbance at 260 nm.
-
Data Analysis: Plot absorbance versus temperature. The first derivative of this curve will show a peak at the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve at different strand concentrations.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of RNA. Different RNA structures (A-form, Z-form, G-quadruplexes) have distinct CD spectra.
Protocol Outline:
-
Sample Preparation: Prepare RNA samples in a low-salt buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate).
-
Data Acquisition: Use a CD spectropolarimeter. Record the CD spectrum from approximately 320 nm to 190 nm at a controlled temperature.
-
Data Analysis: The resulting spectrum can be compared to reference spectra for known RNA conformations. Changes in the spectrum upon modification can indicate alterations in the RNA's secondary structure.
Nuclease Protection Assay
This assay is used to assess the stability of RNA against degradation by nucleases. Modified RNAs that are more stable will be degraded more slowly.
Protocol Outline:
-
RNA Labeling: The RNA of interest is typically labeled, for example, with a radioactive isotope or a fluorescent tag.
-
Nuclease Treatment: The labeled RNA is incubated with a specific nuclease (e.g., RNase A, S1 nuclease) for various time points.
-
Quenching and Analysis: The reaction is stopped at each time point, and the RNA fragments are separated by gel electrophoresis.
-
Quantification: The amount of full-length, undigested RNA at each time point is quantified to determine the rate of degradation.
Visualizing the Molecular Landscape
To better understand the processes involved in RNA modification and the experimental approaches used to study them, we provide the following diagrams generated using the DOT language.
Conclusion
The incorporation of this compound into RNA is a promising strategy for enhancing its structural stability and, consequently, its therapeutic potential. The combined effects of 5-methylation and 2'-O-methylation contribute to a more stable helical structure and are expected to increase resistance to nuclease degradation. While further quantitative studies are needed to fully elucidate the specific thermodynamic contributions of m5C(m) in various RNA contexts, the existing data on its constituent modifications strongly suggest a significant stabilizing effect. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of m5C(m) and other novel RNA modifications, paving the way for the development of next-generation RNA-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Methylcytidine is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Quantitative Comparison of 5-Methyl-2'-O-methylcytidine Levels Across Tissues: A Guide for Researchers
For researchers and professionals in drug development, understanding the distribution of modified nucleosides like 5-Methyl-2'-O-methylcytidine (m5C2'Om) across different tissues is crucial for mechanistic studies and therapeutic development. This guide provides a comparative overview of the quantification of this molecule, including detailed experimental protocols and relevant biological context.
Comparative Analysis of a Related Modified Ribonucleoside
| Organism/Tissue | Analyte | Concentration (relative to total RNA) |
| Human (HEK293T cells) | hm5Cm | ~0.0001% |
| Mouse (Brain) | hm5Cm | ~0.0002% |
This data indicates that the abundance of modified nucleosides like hm5Cm can differ between cell lines and specific tissues, highlighting the importance of tissue-specific quantification for any related molecule such as m5C2'Om.
Experimental Protocol: Quantification of Modified Ribonucleosides by LC-MS/MS
The gold standard for the sensitive and accurate quantification of modified nucleosides like m5C2'Om from biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-dilution.[1][2]
1. RNA Isolation and Digestion:
-
Total RNA is extracted from tissues or cells using standard protocols, such as TRIzol reagent or commercial kits.
-
The integrity and purity of the RNA should be assessed using a spectrophotometer and gel electrophoresis.
-
The purified RNA is then enzymatically digested into individual ribonucleosides. This is typically a two-step process:
-
Nuclease P1 digestion to yield 5'-mononucleotides.
-
Bacterial alkaline phosphatase treatment to dephosphorylate the mononucleotides into nucleosides.
-
2. Sample Preparation and Isotope Dilution:
-
To ensure accurate quantification, a known amount of a stable isotope-labeled internal standard for this compound is added to the digested RNA sample.
-
The sample is then purified, often by solid-phase extraction, to remove enzymes and other contaminants that could interfere with the LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The purified nucleosides are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The separated nucleosides are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the specific and sensitive detection of the parent and fragment ions of both the endogenous m5C2'Om and its isotope-labeled internal standard.
4. Data Analysis:
-
The concentration of m5C2'Om in the original sample is determined by comparing the peak area of the endogenous nucleoside to that of the internal standard.
Below is a diagram illustrating the general workflow for the quantification of modified nucleosides.
Biological Significance and Signaling
This compound is a modified nucleoside found in transfer RNA (tRNA).[3] While its precise biological functions are still under investigation, modifications in tRNA are known to play critical roles in regulating translation efficiency, accuracy, and cellular stress responses. The presence of m5C2'Om has also been noted in cells infected with certain viruses, suggesting a potential role in host-pathogen interactions.[3]
The general pathway for RNA modification involves a series of enzymatic reactions where specific enzymes recognize and modify target nucleotides. The levels of these modifications can be dynamic and are influenced by various cellular signals and environmental stimuli.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Methyl-2'-o-methylcytidine
For researchers, scientists, and drug development professionals, the proper management and disposal of specialized chemical compounds like 5-Methyl-2'-o-methylcytidine are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Assessment
While specific toxicological data for this compound is not extensively documented in publicly available safety data sheets, it is prudent to handle it as a potentially hazardous substance. As a modified nucleoside, it shares characteristics with a class of compounds that can have biological activity. Some oxidized methylcytidines have demonstrated cytotoxicity in cancer cell lines.[1] Therefore, treating all waste containing this compound as hazardous chemical waste is a necessary precaution.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally recommended), when handling this compound in either solid or solution form.
-
Engineering Controls: All handling of the compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Spill Response: In the event of a spill, use absorbent pads to contain and collect the material. The cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[3]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.
Step-by-Step Collection Procedure:
-
Waste Classification: Treat all this compound waste as hazardous chemical waste. Do not mix it with non-hazardous trash or other waste streams like solvents or aqueous waste unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.[2][3]
-
Container Selection:
-
Solid Waste: Collect unused solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof solid waste container made of a compatible material such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect solutions containing this compound in a clearly marked, leak-proof, and shatter-resistant liquid waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazards.[3]
Storage and Disposal Logistics
All hazardous waste must be stored and disposed of in accordance with institutional and regulatory guidelines.
Storage and Disposal Plan:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be at or near the point of generation, secure, well-ventilated, and away from general laboratory traffic.
-
Waste Accumulation Limits: Adhere to the quantitative limits for hazardous waste storage in your laboratory. While this compound is not explicitly listed as an acutely hazardous "P-listed" waste, it is best practice to be aware of these lower accumulation limits.
| Waste Type | Maximum Accumulation Volume | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for EHS pickup within 3 days of reaching the limit. |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit. |
-
Arranging for Disposal: Contact your institution's EHS department or the designated chemical waste disposal coordinator to schedule a pickup. Provide them with all available information about the waste.[3]
-
Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulatory requirements. Accurate record-keeping is crucial for compliance.[3]
Decontamination of Labware and Surfaces
-
Empty Containers: To be considered non-hazardous, an empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[2]
-
Surface Decontamination: For surfaces potentially contaminated with this compound, wipe the area with a solvent known to dissolve the compound, followed by a detergent and water wash. All cleaning materials must be disposed of as solid hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-Methyl-2'-o-methylcytidine
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 5-Methyl-2'-o-methylcytidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection.[1][2] The following PPE is mandatory:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, such as preparing solutions or handling larger quantities, chemical safety goggles and a face shield should be worn.[1][3]
-
Hand Protection: Disposable nitrile gloves are required for incidental contact.[1] For prolonged handling or when direct contact is likely, double-gloving or using heavy-duty rubber gloves is recommended.[4] Gloves should be changed immediately if contaminated.[1]
-
Body Protection: A lab coat is essential to protect clothing and skin from potential splashes.[3] For procedures with a higher risk of contamination, a disposable gown is preferred.[2]
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form where dust generation is possible.[4] The specific type of respirator should be determined by a risk assessment based on the potential for airborne exposure.[3]
-
Foot Protection: Closed-toe shoes must be worn at all times in the laboratory.[3]
II. Operational Plan for Safe Handling
A. Preparation and Weighing:
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within reach to avoid leaving the designated area.
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust.[4] Use appropriate tools like spatulas and weighing paper.
-
Dissolving: If preparing a solution, add the solvent (e.g., DMSO, in which it is soluble) to the solid in a closed container within the fume hood.[4]
B. Experimental Use:
-
Clear Labeling: All containers with this compound, whether in solid form or in solution, must be clearly labeled with the chemical name and any known hazards.
-
Containment: Perform all experimental procedures involving this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the release of vapors or aerosols.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]
-
Transport: When moving the compound between laboratory areas, use secondary containment, such as a sealed, unbreakable container.
C. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material and prevent it from entering drains.[4]
-
Clean-up:
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6]
A. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof container.[6] Do not mix with other incompatible waste streams.[6]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
B. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
C. Final Disposal:
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[6] The rinsate should be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines.[6]
IV. Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | 5 °C | [4] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
